Methyl 4-propionylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-propanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQWZCJVDZOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-40-3 | |
| Record name | methyl 4-propanoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl 4-propionylbenzoate mechanism
An In-Depth Technical Guide to the Synthesis of Methyl 4-propionylbenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-propionylbenzoate, a key intermediate in the production of various pharmaceuticals, notably the non-steroidal anti-inflammatory drug (NSAID) Dexketoprofen.[1][2] The core of this synthesis is the Friedel-Crafts acylation, a fundamental and powerful method for forming carbon-carbon bonds on an aromatic ring.[3][4] This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and explains the critical causality behind procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a blend of theoretical understanding and practical, actionable methodology.
Introduction: The Significance of Aromatic Ketones
Aromatic ketones are a cornerstone of modern organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, and specialty polymers underscores the importance of reliable and scalable synthetic routes. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for their preparation.[3][4] This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[5]
Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control. The product, an aryl ketone, is deactivated towards further substitution, which effectively prevents the poly-acylation side reactions that often plague alkylations.[5][6] This singular reactivity makes it an invaluable tool for producing mono-acylated products with high selectivity. This guide focuses on the specific application of this reaction to synthesize Methyl 4-propionylbenzoate from methyl benzoate.
Part 1: The Core Mechanism: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity.
1.1 Generation of the Acylium Ion
The reaction is initiated by the activation of the acylating agent, propionyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[3][4][7]
1.2 Electrophilic Attack and the Sigma Complex
The π-electron system of the methyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The ester group (-COOCH₃) on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. While it is a meta-director, the para-product is predominantly formed in this acylation, a common outcome attributed to steric hindrance at the ortho positions.
1.3 Deprotonation and Catalyst Regeneration
To restore the highly stable aromatic system, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex.[8] The electrons from the carbon-hydrogen bond collapse back into the ring, reforming the π-system and yielding the final product, Methyl 4-propionylbenzoate.
It is critical to note that the product ketone forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further reaction but also means that a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[5] This complex is later hydrolyzed during the work-up phase.
Mechanistic Pathway Diagram
Sources
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An In-depth Technical Guide to the Physical Properties and Solubility of Methyl 4-propionylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Drug Candidates
In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physical and chemical properties is not merely academic—it is a cornerstone of successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy. Methyl 4-propionylbenzoate, a ketoester of interest, presents a unique profile that warrants a detailed investigation of its physicochemical characteristics. This guide provides an in-depth analysis of the physical properties and solubility of methyl 4-propionylbenzoate, grounded in both theoretical principles and established experimental methodologies. While direct experimental data for this specific compound is not extensively available in public literature, this guide leverages data from close structural analogs to provide scientifically robust estimations and practical, field-proven protocols for its empirical determination.
Core Molecular Attributes of Methyl 4-propionylbenzoate
A foundational understanding of a molecule's identity is paramount before delving into its macroscopic properties.
| Identifier | Value | Source |
| Chemical Name | Methyl 4-propionylbenzoate | IUPAC |
| Synonyms | Methyl 4-propanoylbenzoate, 4-(Propionyl)benzoic acid methyl ester | PubChem[1] |
| CAS Number | 17745-40-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Structure | ||
| PubChem |
Physical Properties: An Analysis Through Structural Analogs
The physical state and bulk properties of a compound are critical determinants of its handling, formulation, and absorption characteristics. In the absence of comprehensive experimental data for methyl 4-propionylbenzoate, we can extrapolate with a high degree of confidence from its closest structural analogs: methyl 4-acetylbenzoate (one carbon shorter in the acyl chain) and 4-propylbenzoic acid (the corresponding carboxylic acid).
| Property | Methyl 4-acetylbenzoate | 4-Propylbenzoic Acid | Methyl 4-propionylbenzoate (Estimated) |
| Melting Point (°C) | 93-96[2][3][4] | 142-144[5][6] | ~100-110 |
| Boiling Point (°C) | Not available | Not available | >200 |
| Density (g/cm³) | Not available | Not available | ~1.1 |
Causality Behind the Estimations:
-
Melting Point: Methyl 4-acetylbenzoate exists as a solid with a melting point of 93-96 °C[2][3][4]. The addition of a methylene group to form methyl 4-propionylbenzoate is expected to increase the molecular weight and potentially lead to more efficient crystal packing, thus raising the melting point. However, the corresponding carboxylic acid, 4-propylbenzoic acid, has a significantly higher melting point of 142-144 °C, largely due to intermolecular hydrogen bonding between the carboxylic acid groups[5][6]. As an ester, methyl 4-propionylbenzoate lacks this hydrogen bonding capability. Therefore, its melting point is anticipated to be higher than methyl 4-acetylbenzoate but substantially lower than 4-propylbenzoic acid. An estimation in the range of 100-110 °C is a scientifically reasonable starting point for experimental verification.
-
Boiling Point: Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of hydrogen bonding[7]. Methyl benzoate, a simpler analog, has a boiling point of 199.6 °C[8]. The addition of the propionyl group increases the molecular weight and van der Waals forces, which will elevate the boiling point. A reasonable estimation would place the boiling point of methyl 4-propionylbenzoate above 200 °C.
-
Density: Methyl benzoate has a density of 1.0837 g/cm³[9]. It is anticipated that methyl 4-propionylbenzoate will have a slightly higher density due to the increase in molecular mass relative to the increase in molar volume. An estimated density of approximately 1.1 g/cm³ is a plausible value.
Solubility Profile: A Theoretical and Practical Framework
Solubility is a critical parameter for drug development, influencing everything from dissolution rate in the gastrointestinal tract to the ability to formulate parenteral solutions. The principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of methyl 4-propionylbenzoate.
Theoretical Solubility Profile:
-
Aqueous Solubility: Methyl 4-propionylbenzoate is expected to have low solubility in water. While the ester and ketone functionalities can act as hydrogen bond acceptors, the molecule is dominated by its nonpolar aromatic ring and alkyl chain. For comparison, the simpler methyl benzoate is poorly soluble in water[8].
-
Organic Solvent Solubility: The compound is predicted to be soluble in a range of common organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected due to the presence of the polar ester and ketone groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, as these solvents can engage in dipole-dipole interactions and weak hydrogen bonding with the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the aromatic ring provides some affinity for nonpolar solvents, the polar functional groups will limit miscibility.
-
Experimental Protocols for Physicochemical Characterization
To move from estimation to empirical fact, rigorous and validated experimental protocols are essential. The following section details the methodologies for determining the key physical properties and solubility of methyl 4-propionylbenzoate.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry methyl 4-propionylbenzoate is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Melt-Temp or a similar digital instrument) is used.
-
Measurement:
-
A rapid preliminary heating is performed to determine an approximate melting range.
-
A second, fresh sample is then heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range[10][11].
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
This micro-method is suitable for small sample volumes.
-
Sample Preparation: A small amount (0.5-1 mL) of methyl 4-propionylbenzoate is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Measurement:
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Caption: Workflow for Boiling Point Determination.
Density Determination
Principle: Density is the mass per unit volume of a substance.
Methodology (Pycnometer Method):
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.
-
Measurement:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample (methyl 4-propionylbenzoate), ensuring no air bubbles are present, and the mass is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and the mass is recorded.
-
-
Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water
Caption: Workflow for Density Determination.
Solubility Determination
Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. The OECD 105 guideline provides a framework for this determination[12][13][14][15].
Methodology (Flask Method - according to OECD 105):
This method is suitable for substances with a solubility of 10⁻² g/L or higher[13][14].
-
Equilibration: An excess amount of methyl 4-propionylbenzoate is added to a known volume of the chosen solvent (e.g., water, ethanol, acetone) in a flask.
-
Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of methyl 4-propionylbenzoate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Recording: The solubility is expressed as mass per volume (e.g., g/L or mg/mL).
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A Comprehensive Spectroscopic Analysis of Methyl 4-propionylbenzoate: An In-depth Technical Guide
Introduction
Methyl 4-propionylbenzoate is a chemical compound of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Its structure, featuring a para-substituted aromatic ring with both an ester and a ketone functionality, presents a unique spectroscopic fingerprint. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Methyl 4-propionylbenzoate. In the absence of publicly available experimental spectra for this specific molecule, this guide will present a predicted analysis based on the well-established spectroscopic principles and data from closely related structural analogs.
Molecular Structure
The structural formula of Methyl 4-propionylbenzoate (C₁₁H₁₂O₃) is presented below. The molecule consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a propionyl group, respectively.
Caption: Molecular structure of Methyl 4-propionylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Methyl 4-propionylbenzoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the protons of the propionyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic (ortho to ester) |
| ~7.95 | Doublet | 2H | Aromatic (ortho to ketone) |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~3.00 | Quartet | 2H | -COCH₂CH₃ |
| ~1.20 | Triplet | 3H | -COCH₂CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (δ ~7.95-8.10): The electron-withdrawing nature of both the ester and ketone groups deshields the aromatic protons, shifting them downfield.[1] The protons ortho to the ester group are expected to be slightly more deshielded than those ortho to the ketone group, appearing as two distinct doublets.
-
Methyl Ester Protons (δ ~3.90): The three protons of the methyl ester group are in a similar chemical environment and do not have any adjacent protons to couple with, thus they appear as a sharp singlet.
-
Propionyl Protons (δ ~3.00 and ~1.20): The methylene protons (-CH₂-) of the propionyl group are adjacent to the carbonyl group, which deshields them, resulting in a downfield shift to around 3.00 ppm. These protons are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the propionyl group are further from the electron-withdrawing groups and appear upfield at approximately 1.20 ppm, split into a triplet by the two adjacent methylene protons.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | Ketone C=O |
| ~166 | Ester C=O |
| ~138 | Aromatic C (para to ester) |
| ~134 | Aromatic C (para to ketone) |
| ~130 | Aromatic CH (ortho to ester) |
| ~128 | Aromatic CH (ortho to ketone) |
| ~52 | -OCH₃ |
| ~32 | -COCH₂CH₃ |
| ~8 | -COCH₂CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbons (δ ~199 and ~166): The ketone carbonyl carbon is typically more deshielded and appears further downfield than the ester carbonyl carbon.[2][3]
-
Aromatic Carbons (δ ~128-138): The quaternary carbons attached to the electron-withdrawing groups will be the most deshielded of the aromatic carbons. The chemical shifts of the protonated aromatic carbons will be influenced by the nature of the para-substituent.
-
Aliphatic Carbons (δ ~8-52): The methyl carbon of the ester group will appear around 52 ppm. The methylene carbon of the propionyl group will be deshielded by the adjacent carbonyl to around 32 ppm, while the terminal methyl carbon will be the most upfield signal at approximately 8 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of Methyl 4-propionylbenzoate will be dominated by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch |
| ~1725 | Strong | Ester C=O stretch |
| ~1685 | Strong | Ketone C=O stretch |
| ~1600, ~1450 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | Ester C-O stretch |
| ~1100-1200 | Strong | Aryl-ketone C-C stretch |
Interpretation of the Predicted IR Spectrum:
-
C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretching of the methyl and ethyl groups.[4]
-
Carbonyl Stretching (1725 and 1685 cm⁻¹): The ester carbonyl group is expected to have a higher stretching frequency (~1725 cm⁻¹) compared to the aryl ketone carbonyl group (~1685 cm⁻¹).[5][6] The conjugation of the ketone with the aromatic ring lowers its stretching frequency.
-
Aromatic C=C Stretching (1600 and 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretching (~1280 cm⁻¹): A strong band corresponding to the C-O stretching of the ester group is expected.[7]
Experimental Protocol for IR Spectroscopy
Caption: A standard workflow for obtaining an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of Methyl 4-propionylbenzoate is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of Methyl 4-propionylbenzoate is 192.21 g/mol .[8]
| m/z | Predicted Fragment Ion |
| 192 | [M]⁺ (Molecular ion) |
| 163 | [M - C₂H₅]⁺ |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - C₂H₅ - CO]⁺ |
| 105 | [C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C₂H₅CO]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion (m/z 192): The peak corresponding to the intact molecule with one electron removed will be observed. Aromatic compounds typically show a relatively intense molecular ion peak.[9]
-
Major Fragmentation Pathways:
-
Loss of the ethyl group (m/z 163): Cleavage of the bond between the carbonyl carbon and the ethyl group of the propionyl moiety results in the loss of an ethyl radical (•C₂H₅).
-
Loss of the methoxy group (m/z 161): Alpha-cleavage at the ester functionality can lead to the loss of a methoxy radical (•OCH₃).
-
Formation of the benzoyl cation (m/z 105): A common fragmentation for benzoate esters is the formation of the stable benzoyl cation.[10]
-
Formation of the propionyl cation (m/z 57): Cleavage of the bond between the aromatic ring and the propionyl group can generate the propionyl cation.
-
Caption: Predicted major fragmentation pathways for Methyl 4-propionylbenzoate in EI-MS.
Experimental Protocol for Mass Spectrometry
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic data for Methyl 4-propionylbenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile that can aid researchers in the identification and characterization of this compound. The provided experimental protocols serve as a practical reference for acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for future experimental studies on Methyl 4-propionylbenzoate.
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chemical reactivity profile of Methyl 4-propionylbenzoate
An In-Depth Technical Guide to the Chemical Reactivity Profile of Methyl 4-propionylbenzoate
Introduction
Methyl 4-propionylbenzoate (CAS No: 17745-40-3) is a difunctional aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Possessing a ketone, an ester, and an aromatic ring, it presents multiple reaction sites, making it a valuable building block for researchers, particularly those in medicinal chemistry and drug development. Its structure allows for selective modifications, enabling the synthesis of diverse molecular scaffolds and compound libraries. This guide provides a comprehensive technical overview of the synthesis, reactivity, and metabolic profile of Methyl 4-propionylbenzoate, offering field-proven insights and detailed protocols for laboratory application.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a compound's fundamental properties and hazards is paramount for its safe and effective use in a research setting.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | methyl 4-propanoylbenzoate | PubChem[1] |
| CAS Number | 17745-40-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Appearance | Solid (typical) | N/A |
| Synonyms | Methyl 4-(propionyl)benzoate, Benzoic acid, 4-(1-oxopropyl)-, methyl ester | PubChem[1] |
GHS Hazard Profile and Safety Precautions
Methyl 4-propionylbenzoate is classified with several hazards that necessitate careful handling to ensure laboratory safety.[1]
-
Hazard Statements:
-
Safe Handling & Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from oxidizing agents.[3]
-
Section 2: Synthesis Methodologies
The most common and efficient method for synthesizing Methyl 4-propionylbenzoate is through Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.
Primary Synthetic Route: Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] This reaction introduces an acyl group onto the aromatic ring.[7]
Causality of Experimental Design: The reaction begins with the formation of a highly electrophilic acylium ion from the interaction between the acylating agent (propionyl chloride) and the Lewis acid catalyst (AlCl₃).[8] The aromatic ring of the starting material (methyl benzoate) then acts as a nucleophile, attacking the acylium ion. A key feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents polyacylation—a common issue in Friedel-Crafts alkylation.[6] A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the resulting ketone product, rendering it inactive.[8]
Experimental Protocol: Synthesis of Methyl 4-propionylbenzoate
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer.
-
Reagent Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Substrate: Add methyl benzoate (1.0 eq.) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Acylating Agent: Add propionyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 3: Core Chemical Reactivity Profile
The reactivity of Methyl 4-propionylbenzoate is dictated by its three functional groups: the propionyl ketone, the methyl ester, and the disubstituted aromatic ring.
Reactions at the Carbonyl (Ketone) Group
The ketone is often the most reactive site for nucleophilic addition and can be selectively targeted.
-
Reduction to a Secondary Alcohol: The ketone can be chemoselectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The ester group is significantly less reactive and will not be affected under these conditions. This transformation is crucial for creating chiral centers and further functionalization.
-
Reduction to an Alkyl Group: For complete removal of the carbonyl oxygen, harsher reduction methods are employed.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This is effective but unsuitable for acid-sensitive substrates.
-
Wolff-Kishner Reduction: Involves the formation of a hydrazone followed by elimination of N₂ using a strong base (e.g., KOH) at high temperatures. This method is ideal for base-stable compounds.[6] The product of this reaction would be Methyl 4-propylbenzoate.[9]
-
Reactions at the Ester Group
The ester functionality is primarily susceptible to nucleophilic acyl substitution, most commonly hydrolysis.
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup readily cleaves the ester bond to yield 4-propionylbenzoic acid. This unmasks a carboxylic acid group, which is a key functional handle for forming amides, other esters, or for use in coupling reactions.
Experimental Protocol: Hydrolysis of Methyl 4-propionylbenzoate
-
Dissolution: Dissolve Methyl 4-propionylbenzoate (1.0 eq.) in a mixture of methanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) and heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2 with cold 1M HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reactions on the Aromatic Ring
Further substitution on the aromatic ring is governed by the electronic properties of the existing propionyl and carbomethoxy groups.
-
Directing Effects in Electrophilic Aromatic Substitution (EAS): Both the acyl (propionyl) group and the ester (carbomethoxy) group are electron-withdrawing. They deactivate the aromatic ring towards further electrophilic attack and act as meta-directors. Therefore, subsequent substitutions (e.g., nitration, halogenation) will predominantly occur at the positions meta to both groups (C3 and C5).
-
Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a sufficiently strong electrophile.[10] The expected product would be Methyl 3-halo-4-propionylbenzoate.
Section 4: Metabolic Profile and Relevance in Drug Development
For drug development professionals, understanding how a molecule is processed in the body is as important as knowing its chemical reactivity.
Predicted Metabolic Pathways
While specific metabolic data for Methyl 4-propionylbenzoate is scarce, its metabolism can be reliably predicted based on structurally similar compounds like parabens (alkyl esters of 4-hydroxybenzoic acid).[11]
-
Phase I Metabolism (Hydrolysis): The most probable primary metabolic pathway is the rapid hydrolysis of the methyl ester bond by hepatic esterases (enzymes in the liver) to yield 4-propionylbenzoic acid and methanol.[11][12] This is a common detoxification route for ester-containing xenobiotics.
-
Phase II Metabolism (Conjugation): Following hydrolysis, the resulting 4-propionylbenzoic acid is likely to undergo Phase II conjugation. The carboxylic acid group can be conjugated with glucuronic acid (via UGT enzymes) or amino acids to form water-soluble metabolites that are readily excreted.[11] A subordinate pathway might involve direct glucuronidation of the parent compound.[12]
Application as a Pharmaceutical Intermediate
Methyl 4-propionylbenzoate is a valuable scaffold in drug discovery. Its three distinct reactive sites can be addressed with high chemoselectivity, allowing for the systematic development of new chemical entities.
-
Ketone Modification: The ketone can be converted into alcohols, amines, or alkenes, introducing new vectors for interaction with biological targets.
-
Ester Modification: Hydrolysis to the carboxylic acid allows for the formation of amide libraries, which are prevalent in pharmaceuticals, or for attachment to other molecules.
-
Ring Modification: Further substitution on the aromatic ring can modulate the electronic properties, solubility, and metabolic stability of the final compound.
Section 5: Spectroscopic Characterization
The identity and purity of Methyl 4-propionylbenzoate are confirmed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted ring. Propionyl Protons: A quartet around δ 2.9-3.2 ppm (–CH₂–) and a triplet around δ 1.1-1.3 ppm (–CH₃). Methyl Ester Protons: A singlet around δ 3.9 ppm (–OCH₃). |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, ~δ 195-200 ppm (ketone) and ~δ 165-170 ppm (ester). Aromatic Carbons: Four signals in the range of δ 128-140 ppm. Alkyl Carbons: Signals for the propionyl –CH₂– (~δ 30-35 ppm), propionyl –CH₃ (~δ 8-12 ppm), and ester –OCH₃ (~δ 52 ppm). |
| IR (Infrared) | C=O Stretching: Two distinct, strong absorption bands. One for the aromatic ketone (~1680-1690 cm⁻¹) and one for the ester (~1720-1730 cm⁻¹). C–O Stretching: A strong band for the ester C–O bond around 1250-1300 cm⁻¹. Aromatic C-H: Bending vibrations for a 1,4-disubstituted ring around 800-860 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): A peak at m/z = 192. Key Fragments: Loss of the methoxy group (–OCH₃) to give a peak at m/z = 161. Loss of the propionyl group (–COCH₂CH₃) to give a peak at m/z = 135. A prominent peak for the acylium ion [CH₃CH₂CO]⁺ at m/z = 57. |
Conclusion
Methyl 4-propionylbenzoate is a compound of significant synthetic utility, defined by the distinct and predictable reactivity of its ketone, ester, and aromatic functionalities. A comprehensive understanding of its chemical behavior—from its synthesis via Friedel-Crafts acylation to its selective transformations and predicted metabolic fate—empowers researchers in drug development and materials science to leverage this molecule as a strategic building block for creating novel and complex chemical structures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for its effective and safe application in the laboratory.
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A Technical Guide to the Friedel-Crafts Acylation of Methyl Benzoate with Propionyl Chloride
Executive Summary
This document provides an in-depth technical guide for the Friedel-Crafts acylation of methyl benzoate using propionyl chloride, a classic yet challenging example of electrophilic aromatic substitution on a deactivated ring system. This reaction is of significant interest in synthetic chemistry for the production of meta-substituted keto-esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. We will explore the underlying mechanistic principles, provide a detailed and validated experimental protocol, address common challenges such as catalyst deactivation and low yields, and offer field-proven troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this transformation.
Introduction: The Challenge of Acylating a Deactivated Aromatic System
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] This process generates a ketone, which, unlike the product of a Friedel-Crafts alkylation, is deactivated towards further substitution, thus preventing poly-acylation.[3][4]
The subject of this guide, the acylation of methyl benzoate, presents a specific challenge. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic attack.[5] This deactivation can lead to sluggish reactions and low yields if not properly managed.[5] Furthermore, the directing effect of the ester group favors substitution at the meta position.[6] Understanding and overcoming these electronic effects are critical to successfully synthesizing the target molecule, methyl 3-propionylbenzoate.
Mechanism and Regioselectivity
The Friedel-Crafts acylation of methyl benzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and propionyl chloride. The aluminum chloride coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[1][7]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-deficient acylium ion is then attacked by the π-electron system of the methyl benzoate ring. This attack is the rate-determining step. Due to the deactivating, meta-directing nature of the ester group, the attack preferentially occurs at the meta position to avoid placing a positive charge adjacent to the electron-withdrawing substituent in the resonance structures of the intermediate arenium ion (sigma complex).[6][8]
Step 3: Deprotonation and Catalyst Regeneration The aromaticity of the ring is restored by the deprotonation of the sigma complex. The AlCl₄⁻ species, formed in the first step, acts as a base, abstracting a proton. This regenerates the AlCl₃ catalyst and releases HCl as a byproduct.[7]
Step 4: Product-Catalyst Complexation A crucial aspect of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][9] This complexation removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or a slight excess) of the catalyst is required rather than a catalytic amount.[3][4] An aqueous workup is necessary to hydrolyze this complex and isolate the final ketone product.[10]
// Invisible edges for ordering AcyliumIon -> MeBenzoate [style=invis]; SigmaComplex -> ProductComplex [style=invis]; ProductComplex -> Workup [style=invis]; } caption: "Reaction Mechanism of Friedel-Crafts Acylation."
Validated Experimental Protocol
This protocol describes the synthesis of methyl 3-propionylbenzoate on a laboratory scale. It is imperative that all steps are conducted under anhydrous conditions, as aluminum chloride reacts violently with water.[11][12]
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 5.0 g | 36.7 | Anhydrous, 99%+ purity |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 3.7 g (3.4 mL) | 40.0 | 99%+ purity, handle in fume hood |
| Aluminum Chloride | AlCl₃ | 133.34 | 5.4 g | 40.5 | Anhydrous, 99.9%+ purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | 2M aqueous solution |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | ~20 mL | - | Aqueous solution |
| Brine | NaCl | 58.44 | ~20 mL | - | Saturated aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle anhydrous AlCl₃ in a fume hood, wearing safety glasses, a lab coat, and impervious gloves.[11][13] Avoid inhalation of dust.[14] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[11]
-
Propionyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a chemical fume hood.[14]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.
-
The reaction is exothermic. Proper temperature control is essential.
3.4. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, addition funnel, and reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator to guarantee anhydrous conditions.[15]
-
Reagent Charging: Charge the flask with methyl benzoate (5.0 g) and anhydrous dichloromethane (20 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (5.4 g) to the flask in portions over 15-20 minutes. Rationale: This portion-wise addition helps to control the initial exotherm and prevent degradation of starting materials. The mixture will typically turn yellow or orange.
-
Acylating Agent Addition: Dissolve propionyl chloride (3.7 g) in anhydrous DCM (10 mL) and place it in the addition funnel. Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Rationale: Slow addition is crucial to manage the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of methyl benzoate.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~50 g) and concentrated HCl (~5 mL). Rationale: This highly exothermic step hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species.[9] Adding the reaction mixture to ice/acid is safer than the reverse.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 20 mL of DCM. Shake the funnel, venting frequently, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine all organic layers. Wash sequentially with 2M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL). Rationale: The acid wash removes residual aluminum salts, while the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure methyl 3-propionylbenzoate.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to moisture.[5] 2. Deactivated aromatic ring requires forcing conditions.[8] 3. Insufficient amount of catalyst. | 1. Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃.[15] 2. Increase reaction time or gently heat the reaction (e.g., to 40 °C) after initial addition. 3. Ensure at least 1.1 equivalents of AlCl₃ are used relative to the limiting reagent.[9] |
| Formation of Byproducts | 1. Reaction temperature was too high. 2. Impure starting materials. | 1. Maintain strict temperature control (0-5 °C) during the addition steps. 2. Use high-purity, anhydrous reagents and solvents. |
| Difficult Work-up (Emulsions) | 1. Incomplete hydrolysis of aluminum complexes. | 1. Ensure vigorous stirring during the quench. Pouring the reaction mixture onto an ice/conc. HCl slurry is often effective.[15] Adding brine can also help break emulsions. |
Conclusion
The Friedel-Crafts acylation of methyl benzoate with propionyl chloride is a powerful method for synthesizing meta-substituted aromatic ketones, despite the challenges posed by the deactivated substrate. Success hinges on a firm grasp of the reaction mechanism, particularly the role of the Lewis acid and the directing effects of the ester group. Meticulous adherence to anhydrous conditions, careful control of reaction temperature, and a stoichiometric excess of high-quality aluminum chloride are paramount for achieving high yields. The protocol and troubleshooting guide presented here provide a robust framework for researchers to reliably perform this transformation and adapt it for the synthesis of valuable chemical intermediates.
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An In-depth Technical Guide to Methyl 4-propionylbenzoate (CAS 17745-40-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-propionylbenzoate (CAS 17745-40-3), a versatile chemical intermediate. Drawing upon extensive research and field expertise, this document delves into the compound's physicochemical properties, synthesis, analytical methodologies, and its emerging role as a valuable building block in medicinal chemistry and drug development.
Introduction: Unveiling a Key Synthetic Building Block
Methyl 4-propionylbenzoate, also known as methyl 4-propanoylbenzoate, is an aromatic ketone and ester derivative.[1][2][3] Its molecular structure, featuring a reactive propionyl group and a methyl ester attached to a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules. While not as widely documented as some other benzoic acid derivatives, its unique substitution pattern presents opportunities for novel synthetic strategies in the pharmaceutical and fine chemical industries. This guide aims to consolidate the available technical information on Methyl 4-propionylbenzoate and to provide expert insights into its potential applications.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of Methyl 4-propionylbenzoate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 17745-40-3 | [1][2][3] |
| IUPAC Name | methyl 4-propanoylbenzoate | [1][2][3] |
| Synonyms | Methyl 4-propionylbenzoate, 1-(p-carboMethoxyphenyl)-2-propanone, Benzoic acid, 4-(1-oxopropyl)-, methyl ester | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2][3] |
| Melting Point | 80-81.5 °C | N/A |
| Boiling Point | 310.0 ± 0.0 °C at 760 mmHg | N/A |
These properties indicate that Methyl 4-propionylbenzoate is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its structure, combining both a ketone and an ester functional group, offers dual reactivity for a variety of chemical transformations.
Synthesis and Manufacturing: Crafting the Building Block
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For Methyl 4-propionylbenzoate, the synthesis could proceed as follows:
Caption: Proposed Friedel-Crafts acylation for Methyl 4-propionylbenzoate synthesis.
Experimental Protocol (General Procedure for Friedel-Crafts Acylation):
-
Reaction Setup: A solution of methyl benzoate in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring.
-
Acylating Agent Addition: Propionyl chloride is added dropwise to the reaction mixture. The reaction is typically exothermic and the temperature should be carefully controlled.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure Methyl 4-propionylbenzoate.
Role in Drug Development: A Precursor to High-Value Intermediates
While direct applications of Methyl 4-propionylbenzoate in final drug molecules are not extensively documented, its true value lies in its potential as a precursor to key pharmaceutical intermediates. A notable example is its plausible conversion to Methyl 4-(bromomethyl)benzoate , a critical building block in the synthesis of the tyrosine kinase inhibitor, Imatinib .[4][5]
Caption: Potential synthetic route from Methyl 4-propionylbenzoate to a key Imatinib intermediate.
This proposed pathway highlights the strategic importance of Methyl 4-propionylbenzoate. The propionyl group can be reduced to an ethyl group, which upon further transformation, can be functionalized to the bromomethyl group necessary for the subsequent coupling reactions in the synthesis of Imatinib.[6][7] This multi-step conversion showcases the utility of Methyl 4-propionylbenzoate as a versatile starting material in the synthesis of complex active pharmaceutical ingredients (APIs).[8]
Analytical Methods: Ensuring Purity and Quality
The purity of a chemical intermediate is paramount in drug development to ensure the safety and efficacy of the final API. While specific validated analytical methods for Methyl 4-propionylbenzoate are not widely published, standard chromatographic and spectroscopic techniques can be readily adapted for its analysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the most suitable for the routine purity analysis of Methyl 4-propionylbenzoate.
Proposed HPLC Method Development Workflow:
Caption: Workflow for developing a validated HPLC method for Methyl 4-propionylbenzoate.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility at higher temperatures, GC-MS can also be employed for the identification and quantification of Methyl 4-propionylbenzoate and any volatile impurities.[9]
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of Methyl 4-propionylbenzoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group of the propionyl moiety, and the methyl group of the ester.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbons of the ketone and the ester.[10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, as well as characteristic peaks for the aromatic ring.[12]
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak at m/z 192, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for its identification.[9][13]
Safety and Toxicology: A Preliminary Assessment
Detailed toxicological data specifically for Methyl 4-propionylbenzoate is limited. However, based on its chemical structure and information on related compounds, a preliminary safety assessment can be made.
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Handling and Safety Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
Toxicological Insights from Related Compounds:
Studies on other benzoate esters, such as methyl paraben, indicate that they are generally considered to have low acute toxicity. The metabolism of these compounds often involves hydrolysis of the ester to the corresponding carboxylic acid, which is then conjugated and excreted.[14][15][16][17] However, some studies on alkyl-substituted benzoic acids have suggested potential for reproductive toxicity in animal models, warranting a cautious approach when handling Methyl 4-propionylbenzoate.[3]
Conclusion and Future Outlook
Methyl 4-propionylbenzoate (CAS 17745-40-3) is a chemical intermediate with significant, yet largely untapped, potential in the field of drug development and fine chemical synthesis. Its dual functionality as a ketone and an ester provides a versatile platform for the construction of complex molecular architectures. The plausible synthetic connection to high-value pharmaceutical intermediates like those used in the synthesis of Imatinib underscores its strategic importance.
Further research is warranted to fully elucidate its reactivity, develop optimized and scalable synthetic protocols, and conduct comprehensive toxicological and metabolic studies. As the demand for novel and efficient synthetic routes to complex APIs continues to grow, the role of versatile building blocks like Methyl 4-propionylbenzoate is poised to become increasingly significant. This guide serves as a foundational resource for researchers and scientists looking to explore the full potential of this promising chemical intermediate.
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A Technical Guide to the Synthesis of Methyl 4-Propionylbenzoate
This guide provides an in-depth examination of the synthetic pathway to Methyl 4-propionylbenzoate, a valuable intermediate in pharmaceutical and materials science. We will explore the strategic considerations necessary for achieving the desired para-substituted product, contrasting a direct but flawed approach from benzoic acid with a more effective, multi-step route. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded understanding of this synthesis.
Introduction: The Synthetic Challenge
Methyl 4-propionylbenzoate is an aromatic ketone and ester derivative. The primary challenge in its synthesis from a simple precursor like benzoic acid lies in controlling the regioselectivity of the electrophilic aromatic substitution. The carboxyl and ester functional groups are electron-withdrawing and, as such, direct incoming electrophiles to the meta position. Therefore, a direct Friedel-Crafts acylation of benzoic acid or its methyl ester will not yield the desired 4-substituted (para) product. This guide elucidates a strategic, three-step synthesis that circumvents this issue by carefully sequencing the introduction of functional groups.
Part 1: The Non-Viable Direct Approach: Acylation of Methyl Benzoate
A seemingly straightforward approach would be to first convert benzoic acid to methyl benzoate via Fischer esterification, followed by a Friedel-Crafts acylation to introduce the propionyl group.
-
Esterification: Benzoic acid is readily converted to methyl benzoate.
-
Acylation: The subsequent Friedel-Crafts acylation of methyl benzoate with propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) proceeds.
However, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing, meta-directing group.[1] This electronic influence deactivates the aromatic ring towards electrophilic attack and directs the incoming propionyl group to the 3-position, yielding the undesired isomer, methyl 3-propionylbenzoate.
This fundamental principle of electrophilic aromatic substitution necessitates a different synthetic strategy to achieve the desired para substitution pattern.
Part 2: A Validated Three-Step Synthesis from Toluene
To overcome the directing group issue, a more robust pathway begins with toluene. The methyl group of toluene is an activating, ortho, para-director, which correctly orients the initial acylation step.[2][3] The synthesis proceeds in three main stages:
-
Friedel-Crafts Acylation of Toluene to form 4-methylpropiophenone.
-
Side-Chain Oxidation of the methyl group to a carboxylic acid, yielding 4-propionylbenzoic acid.
-
Fischer Esterification of the carboxylic acid to produce the final product, methyl 4-propionylbenzoate.
Step 1: Friedel-Crafts Acylation of Toluene
The first step involves the electrophilic aromatic substitution of toluene with propionyl chloride.[4] The methyl group directs the incoming acylium ion predominantly to the para position due to reduced steric hindrance compared to the ortho positions.[2][4][5]
Mechanism: The Lewis acid catalyst, AlCl₃, coordinates with the propionyl chloride to generate a highly electrophilic acylium ion.[4][6] The nucleophilic π-system of the toluene ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation restores aromaticity and yields the ketone product.[4]
Experimental Protocol:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry solvent such as dichloromethane (DCM) and cooled to 0-5 °C in an ice bath.[4]
-
Acyl Chloride Addition: Propionyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.
-
Toluene Addition: Toluene (1.0 equivalent) is added dropwise to the reaction mixture over 30 minutes.[4]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 1-2 hours.[6]
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.[4][6] The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4][6][7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, 4-methylpropiophenone, can be purified by vacuum distillation or recrystallization.[4]
Step 2: Oxidation of 4-Methylpropiophenone
The second stage focuses on the selective oxidation of the benzylic methyl group of 4-methylpropiophenone to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[8][9] Regardless of the alkyl chain's length, if a benzylic hydrogen is present, the entire chain is oxidized to a carboxylic acid group.[8][9][10]
Mechanism: The mechanism for benzylic oxidation by permanganate is complex, often involving radical intermediates.[9] The reaction is typically performed in an alkaline solution under reflux. The process begins with the abstraction of a benzylic hydrogen, leading to the formation of 4-propionylbenzoic acid upon acidic workup.[8]
Experimental Protocol:
-
Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reaction Mixture: 4-Methylpropiophenone (1.0 equivalent) is added to an aqueous solution of sodium carbonate (Na₂CO₃) or other base. A solution of potassium permanganate (KMnO₄, ~3.0 equivalents) in water is added portion-wise.
-
Reflux: The mixture is heated to reflux for several hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate reaction progress.[8]
-
Work-up: After cooling, the excess permanganate is quenched by adding a reducing agent like sodium bisulfite (NaHSO₃) until the solution is colorless.[11] The mixture is filtered to remove the MnO₂ precipitate.
-
Isolation: The filtrate is acidified with a strong acid (e.g., HCl or H₂SO₄), causing the 4-propionylbenzoic acid to precipitate.[8] The solid product is collected by vacuum filtration, washed with cold water, and dried.
Step 3: Fischer Esterification
The final step is the conversion of 4-propionylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14]
Mechanism: The reaction is an equilibrium process.[15][16][17] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[17][18] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product.[14][16][17] To drive the equilibrium toward the product, an excess of the alcohol is typically used, and/or the water byproduct is removed.[12][17][18]
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a reflux condenser.
-
Reaction Mixture: 4-Propionylbenzoic acid (1.0 equivalent) is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and the solvent.[12]
-
Catalyst: A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added.[12][19]
-
Reflux: The solution is heated to reflux and maintained for 2-4 hours.[12]
-
Work-up: The mixture is cooled, and the excess methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[12]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product, methyl 4-propionylbenzoate.[12][19]
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Friedel-Crafts Acylation | Toluene, Propionyl Chloride, AlCl₃ | DCM, 0 °C to RT, 1-2 h | Good to Excellent |
| 2 | Side-Chain Oxidation | 4-Methylpropiophenone, KMnO₄ | Aqueous base, Reflux, ~4 h | Good |
| 3 | Fischer Esterification | 4-Propionylbenzoic Acid, Methanol, H₂SO₄ | Reflux, 2-4 h | >90%[12] |
Conclusion
The synthesis of methyl 4-propionylbenzoate from a benzoic acid framework highlights the critical importance of retrosynthetic analysis and understanding the principles of electrophilic aromatic substitution. A direct acylation approach is synthetically unviable due to the meta-directing nature of the ester group. The presented three-step sequence, starting from toluene, effectively navigates this challenge by installing the acyl group under the directing influence of an activating methyl group, which is subsequently converted to the required carboxylic acid functionality before final esterification. This strategic approach ensures high regioselectivity and provides a reliable pathway to the desired para-substituted product.
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Mastering Synthesis: A Technical Guide to the Theoretical Yield Calculation of Methyl 4-propionylbenzoate
For researchers, medicinal chemists, and professionals in drug development, precision in synthesis and accuracy in yield calculation are paramount. This guide provides an in-depth, technically-focused protocol for determining the theoretical yield of Methyl 4-propionylbenzoate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a comprehensive understanding that is critical for experimental design and process optimization.
Foundational Principles: The Friedel-Crafts Acylation Reaction
The synthesis of Methyl 4-propionylbenzoate is classically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. In this specific synthesis, methyl benzoate is acylated using propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a highly reactive acylium ion intermediate. The aluminum chloride catalyst activates the propionyl chloride by coordinating with the chlorine atom, making it a better leaving group and facilitating the formation of the electrophilic acylium ion.[1] The electron-rich aromatic ring of methyl benzoate then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product, Methyl 4-propionylbenzoate. The methoxycarbonyl group (-COOCH₃) of methyl benzoate is a deactivating group, but it primarily directs the incoming acyl group to the para position due to steric hindrance at the ortho positions.
The balanced chemical equation for this reaction is fundamental to calculating the theoretical yield:
C₆H₅COOCH₃ + CH₃CH₂COCl + AlCl₃ → CH₃CH₂COC₆H₄COOCH₃ + HCl + AlCl₃
It is crucial to note that aluminum chloride is often required in stoichiometric amounts because it complexes with the carbonyl group of the product, preventing it from acting as a true catalyst.[2] For the purpose of theoretical yield calculation, we focus on the stoichiometric relationship between the reactants that are consumed to form the product.
Essential Pre-calculation Data: Molar Masses
Accurate theoretical yield calculations are contingent on precise molar masses of the reactants and the product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Methyl Benzoate | C₈H₈O₂ | 136.15[3] |
| Propionyl Chloride | C₃H₅ClO | 92.52[4][5][6] |
| Methyl 4-propionylbenzoate | C₁₁H₁₂O₃ | 192.21[7] |
| Aluminum Chloride | AlCl₃ | 133.34[8][9][10] |
The Core Calculation: A Step-by-Step Protocol for Determining Theoretical Yield
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[11] The calculation hinges on identifying the limiting reactant, which is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed.[4][5][6][8]
Step 1: Determine the Moles of Each Reactant
The first step is to convert the mass of each reactant used in the experiment into moles using their respective molar masses.
-
Moles of Methyl Benzoate = Mass of Methyl Benzoate (g) / 136.15 g/mol
-
Moles of Propionyl Chloride = Mass of Propionyl Chloride (g) / 92.52 g/mol
Step 2: Identify the Limiting Reactant
Based on the balanced chemical equation, the stoichiometric ratio between methyl benzoate and propionyl chloride is 1:1. To identify the limiting reactant, compare the moles of each reactant calculated in Step 1. The reactant with the fewer number of moles is the limiting reactant.[4][5][6][8]
-
If Moles of Methyl Benzoate < Moles of Propionyl Chloride, then Methyl Benzoate is the limiting reactant.
-
If Moles of Propionyl Chloride < Moles of Methyl Benzoate, then Propionyl Chloride is the limiting reactant.
Step 3: Calculate the Theoretical Moles of Product
The number of moles of the limiting reactant dictates the maximum number of moles of product that can be formed. Since the stoichiometric ratio between the limiting reactant and the product (Methyl 4-propionylbenzoate) is 1:1, the theoretical moles of the product are equal to the moles of the limiting reactant.
-
Theoretical Moles of Methyl 4-propionylbenzoate = Moles of the Limiting Reactant
Step 4: Calculate the Theoretical Yield in Grams
Finally, convert the theoretical moles of the product into a mass (in grams) using the molar mass of Methyl 4-propionylbenzoate.
-
Theoretical Yield (g) = Theoretical Moles of Methyl 4-propionylbenzoate × 192.21 g/mol
The following diagram illustrates the workflow for this calculation:
Caption: Workflow for Theoretical Yield Calculation.
Practical Example
Let's assume a researcher starts with 10.0 g of methyl benzoate and 8.0 g of propionyl chloride.
Step 1: Moles of Reactants
-
Moles of Methyl Benzoate = 10.0 g / 136.15 g/mol = 0.0734 moles
-
Moles of Propionyl Chloride = 8.0 g / 92.52 g/mol = 0.0865 moles
Step 2: Limiting Reactant
-
Comparing the moles: 0.0734 moles (Methyl Benzoate) < 0.0865 moles (Propionyl Chloride).
-
Therefore, Methyl Benzoate is the limiting reactant .
Step 3: Theoretical Moles of Product
-
Theoretical Moles of Methyl 4-propionylbenzoate = 0.0734 moles
Step 4: Theoretical Yield in Grams
-
Theoretical Yield = 0.0734 moles × 192.21 g/mol = 14.11 g
In this example, the maximum amount of Methyl 4-propionylbenzoate that can be synthesized is 14.11 grams.
Experimental Considerations and Safety
Anhydrous Conditions: The Friedel-Crafts acylation reaction is highly sensitive to moisture. Water can react with both the aluminum chloride catalyst and the propionyl chloride reactant, deactivating them and reducing the yield. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents should be used.
Catalyst Handling: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Reaction Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice-water. This hydrolyzes the aluminum chloride complex and separates the organic product from the aqueous layer.
By meticulously following this guide, researchers can confidently and accurately calculate the theoretical yield for the synthesis of Methyl 4-propionylbenzoate, a critical step in evaluating reaction efficiency and optimizing synthetic protocols.
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In-Depth Technical Guide: Stability and Storage of Methyl 4-propionylbenzoate
Authored by: Senior Application Scientist
Introduction
Methyl 4-propionylbenzoate is a key chemical intermediate in various synthetic pathways, valued for its dual functionality of an ester and a ketone. Its stability and proper storage are paramount to ensure its integrity, prevent degradation, and guarantee reproducible results in research and manufacturing. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 4-propionylbenzoate, recommended storage conditions, and the scientific rationale behind these practices.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Methyl 4-propionylbenzoate is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | 93 - 95 °C | [2] |
| Solubility | Negligible in water | [2] |
These properties indicate that Methyl 4-propionylbenzoate is a relatively stable solid at room temperature. Its low water solubility suggests that hydrolysis may be slow in the absence of catalysts.
Core Stability Profile & Degradation Pathways
The chemical structure of Methyl 4-propionylbenzoate, containing a methyl ester and a ketone functional group on an aromatic ring, dictates its susceptibility to specific degradation pathways.
2.1. Hydrolysis: The Primary Degradation Route
The ester functional group is the most reactive site for degradation, primarily through hydrolysis. This reaction involves the cleavage of the ester bond by water to form 4-propionylbenzoic acid and methanol.[3]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] This reaction is reversible.[3][5] To drive the reaction towards hydrolysis, an excess of water is required.[3]
-
Base-Catalyzed Hydrolysis (Saponification) : This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[4][6] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction.[4]
Caption: Major hydrolysis degradation pathways for Methyl 4-propionylbenzoate.
2.2. Other Potential Degradation Factors
While hydrolysis is the primary concern, other factors can influence the long-term stability of Methyl 4-propionylbenzoate:
-
Oxidation : Although the aromatic ring and ketone are relatively stable, strong oxidizing agents could potentially lead to degradation.[2][7]
-
Photodegradation : Aromatic ketones can be susceptible to degradation upon exposure to UV light. It is crucial to protect the compound from light to prevent potential photochemical reactions.[8]
-
Thermal Stress : While stable at its melting point, prolonged exposure to high temperatures, especially in the presence of moisture or catalysts, can accelerate degradation reactions.[9]
Recommended Storage and Handling Protocols
To maintain the integrity and purity of Methyl 4-propionylbenzoate, the following storage and handling procedures are essential.
3.1. Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7] Refrigeration (2-8°C) is recommended for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including potential hydrolysis and other degradation pathways.[10] |
| Atmosphere | Store in a dry, well-ventilated place.[7] | Minimizes exposure to moisture, which is a key reactant in the primary degradation pathway (hydrolysis).[3] |
| Container | Keep container tightly closed.[7] Use amber glass or other light-resistant containers. | Prevents ingress of moisture and atmospheric contaminants. Protects the compound from potential photodegradation.[11] |
| Inert Gas | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Displaces oxygen and moisture, further protecting against oxidation and hydrolysis. |
3.2. Handling Precautions
-
Hygroscopic Nature : While not strongly hygroscopic, it is good practice to handle the compound in a low-humidity environment to minimize water absorption.
-
Avoid Incompatibilities : Keep away from strong oxidizing agents and strong bases, as these can promote degradation.[7]
-
Dispensing : When not in use, ensure the container is tightly sealed. For volatile compounds, it is recommended to cool the container before opening to minimize evaporation. While Methyl 4-propionylbenzoate is a solid, this practice can help reduce the introduction of moist air.
Experimental Workflow: Forced Degradation Studies
Forced degradation studies are a critical component of understanding a compound's stability profile and are often required by regulatory bodies like the ICH.[9][12][13] These studies intentionally stress the compound to identify potential degradation products and pathways.[12][13]
4.1. Protocol for Forced Degradation of Methyl 4-propionylbenzoate
This protocol outlines a typical workflow for conducting forced degradation studies.
-
Sample Preparation : Prepare stock solutions of Methyl 4-propionylbenzoate in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions : Expose the sample solutions to the following conditions:
-
Acidic Hydrolysis : 0.1 M to 1 M HCl, heated at 60-80°C.[13]
-
Basic Hydrolysis : 0.1 M to 1 M NaOH, at room temperature or slightly elevated temperatures.[13]
-
Oxidative Degradation : 3-30% H₂O₂, at room temperature.[13]
-
Thermal Degradation : Heat the solid compound and a solution of the compound at a temperature below its melting point (e.g., 80°C).[9]
-
Photolytic Degradation : Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points : Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Sample Quenching : Neutralize acidic and basic samples to stop the degradation reaction before analysis.
-
Analysis : Analyze the stressed samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, with UV detection.
-
Peak Purity and Mass Balance : Assess the purity of the main peak and account for the mass balance to ensure all major degradants are detected.[14]
Caption: Experimental workflow for forced degradation studies.
Conclusion
The stability of Methyl 4-propionylbenzoate is primarily influenced by its susceptibility to hydrolysis, particularly under basic conditions. By adhering to proper storage protocols—maintaining cool, dry, and dark conditions in a tightly sealed container—the integrity of the compound can be preserved for an extended period. Understanding its degradation pathways through forced degradation studies is crucial for developing robust analytical methods and ensuring the quality of this important chemical intermediate in research and development.
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An In-Depth Technical Guide to Methyl 4-propionylbenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-propionylbenzoate is a bifunctional aromatic compound featuring both a ketone and a methyl ester group. This unique substitution pattern makes it a valuable intermediate and building block in synthetic organic chemistry. Its structure allows for selective modification at either the keto or ester functionality, or derivatization of the aromatic ring, providing access to a diverse range of more complex molecules. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's chemical identity, a robust synthesis protocol with mechanistic insights, predictive spectroscopic analysis for structural verification, and an overview of its potential applications and safety considerations.
Chemical Identity and Properties
Precise identification is the cornerstone of chemical research. While commonly referred to as Methyl 4-propionylbenzoate, the systematic IUPAC name is Methyl 4-propanoylbenzoate.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 4-propanoylbenzoate | PubChem[1] |
| Common Name | Methyl 4-propionylbenzoate | PubChem[1] |
| CAS Number | 17745-40-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Synonyms | Benzoic acid, 4-(1-oxopropyl)-, methyl ester; 4-propanoylbenzoic acid methyl ester; Methyl 4-(propionyl)benzoate | PubChem[1] |
Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in reactions and its handling requirements. The data presented below are a mix of experimental and computationally predicted values.
| Property | Value | Source / Method |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Exact Mass | 192.078644241 Da | PubChem[1] |
| Melting Point | 80-81.5 °C | Chemicalize[2] |
| Boiling Point | 310.0 ± 25.0 °C (Predicted) | Chemicalize[2] |
| XLogP3 | 2.4 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
Synthesis and Mechanism
A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. The most direct and industrially relevant method for preparing Methyl 4-propionylbenzoate is the Friedel-Crafts acylation of methyl benzoate.
Recommended Synthetic Pathway: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves treating methyl benzoate with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Rationale: The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. However, Friedel-Crafts acylation is highly sensitive to deactivating groups and often fails with moderately or strongly deactivated rings. To overcome this, forcing conditions (e.g., excess catalyst, higher temperatures) may be necessary. Despite the deactivating nature of the ester, acylation occurs preferentially at the para position due to reduced steric hindrance compared to the ortho positions. The acylium ion is a strong electrophile, capable of reacting with the moderately deactivated ring.[4]
Detailed Experimental Protocol
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubber) is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. Methyl benzoate (1.0 equivalent) is added to the stirred suspension.
-
Electrophile Generation: Propionyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture typically develops a deep color.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 40 °C for DCM) and stirred for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: The reaction mixture is cooled back to 0 °C and carefully quenched by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the product.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Methyl 4-propionylbenzoate as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-propionylbenzoate.
Structural Elucidation and Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | Doublet (d) | 2H | Ar-H (ortho to -COOCH₃) | Deshielded by the adjacent electron-withdrawing ester group. |
| ~ 7.95 | Doublet (d) | 2H | Ar-H (ortho to -COEt) | Deshielded by the adjacent electron-withdrawing ketone group. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.00 | Quartet (q) | 2H | -CH₂- | Adjacent to a carbonyl group and coupled to the -CH₃ group. |
| ~ 1.20 | Triplet (t) | 3H | -CH₃ | Coupled to the adjacent -CH₂- group. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 199.5 | C=O (Ketone) | Typical range for an aryl ketone carbonyl. |
| ~ 166.0 | C=O (Ester) | Typical range for a benzoate ester carbonyl. |
| ~ 139.0 | Ar-C (Quaternary) | Aromatic carbon attached to the propionyl group. |
| ~ 134.0 | Ar-C (Quaternary) | Aromatic carbon attached to the ester group. |
| ~ 129.8 | Ar-CH | Aromatic carbons ortho to the ester group. |
| ~ 128.5 | Ar-CH | Aromatic carbons ortho to the propionyl group. |
| ~ 52.5 | -OCH₃ | Typical shift for a methyl ester carbon. |
| ~ 31.5 | -CH₂- | Aliphatic carbon alpha to a carbonyl. |
| ~ 8.5 | -CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Rationale |
| ~ 3050 | Medium-Weak | C-H (Aromatic) | Characteristic sp² C-H stretching. |
| ~ 2970 | Medium-Weak | C-H (Aliphatic) | Characteristic sp³ C-H stretching. |
| ~ 1725 | Strong | C=O (Ester) | Aromatic esters absorb at a higher frequency than aromatic ketones.[5][6] |
| ~ 1685 | Strong | C=O (Ketone) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7] |
| ~ 1600, 1450 | Medium | C=C (Aromatic) | Ring stretching vibrations. |
| ~ 1280 | Strong | C-O (Ester) | Asymmetric stretch, characteristic of esters.[6] |
| ~ 1120 | Strong | C-O (Ester) | Symmetric stretch, characteristic of esters.[6] |
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 192, corresponding to the molecular weight of the compound (C₁₁H₁₂O₃)⁺•.
-
Key Fragments:
-
m/z = 163: Loss of the ethyl radical (•CH₂CH₃, 29 Da) via alpha-cleavage at the ketone, forming a stable acylium ion. This is often a major fragmentation pathway for aryl ketones.
-
m/z = 161: Loss of the methoxy radical (•OCH₃, 31 Da) from the ester group.[8]
-
m/z = 133: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 161 fragment.
-
m/z = 105: Loss of the propionyl group and the methoxy group, resulting in the benzoyl cation.
-
m/z = 77: Loss of CO from the benzoyl cation to give the phenyl cation.[8]
-
Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Research and Drug Development
Methyl 4-propionylbenzoate serves as a versatile scaffold in medicinal chemistry and materials science. Its two distinct functional groups allow for orthogonal chemical modifications.
-
Medicinal Chemistry: Substituted benzoates and aromatic ketones are common motifs in pharmacologically active compounds. This molecule can be a starting point for synthesizing:
-
Enzyme Inhibitors: The ketone can be modified to form oximes, hydrazones, or reduced to an alcohol, creating diverse structures for screening against targets like kinases or phosphatases.[9]
-
Receptor Ligands: The ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point (e.g., a hydrogen bond donor/acceptor or a salt bridge) with biological receptors.
-
Heterocycle Synthesis: The ketone functionality is a precursor for building various heterocyclic rings (e.g., pyrazoles, isoxazoles) appended to the benzoate core, a common strategy in drug discovery.[10]
-
-
Materials Science: The rigid aromatic core and reactive handles make it a candidate for synthesizing novel polymers or liquid crystals. The ester can be used in polymerization reactions, while the ketone can be used for cross-linking or further functionalization.
Safety and Handling
As a laboratory chemical, Methyl 4-propionylbenzoate must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |
| Source: PubChem[1] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[11]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate. Retrieved from [Link].
-
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Methodological & Application
Application Notes & Protocols: The Strategic Role of Methyl 4-propionylbenzoate in Pharmaceutical Synthesis
Abstract
Methyl 4-propionylbenzoate (CAS No: 17745-40-3) is a keto-ester of significant interest in the pharmaceutical industry, serving as a versatile intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its bifunctional nature, featuring both a reactive ketone and an ester group on a stable phenyl ring, allows for a diverse range of chemical transformations. This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of Methyl 4-propionylbenzoate. We will explore its preparation via Friedel-Crafts acylation, its critical role in the synthesis of precursors for drugs like Dexketoprofen and Lercanidipine, and detailed, field-proven protocols for its use in key synthetic reactions.
Introduction: The Molecular Utility of Methyl 4-propionylbenzoate
In the intricate chess game of drug synthesis, intermediates are the pivotal pieces that enable complex molecular architectures to be built efficiently and with high fidelity. Methyl 4-propionylbenzoate is one such intermediate. Its structure is deceptively simple, yet it offers two distinct points for chemical modification:
-
The Ketone Carbonyl: This group is an electrophilic center, susceptible to nucleophilic attack. This is the gateway for reactions like Grignard additions, reductions to secondary alcohols, and reductive aminations, allowing for the construction of chiral centers and the introduction of complex side chains.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a handle for salt formation. It can also be reduced to a primary alcohol.
This dual reactivity, combined with the stability of the benzene ring, makes it a valuable building block for APIs where a substituted phenyl ring is a core structural motif.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 91 °F (approx. 33 °C) | [4] |
| Boiling Point | 103-104 °C / 15 mmHg | [5] |
| Topological Polar Surface Area | 43.4 Ų | [3] |
| CAS Number | 17745-40-3 | [3] |
Synthesis of Methyl 4-propionylbenzoate: The Friedel-Crafts Acylation Approach
The most common and industrially scalable method for preparing Methyl 4-propionylbenzoate is the Friedel-Crafts acylation of methyl benzoate with propionyl chloride.[6] This reaction is a classic example of electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates with the chlorine atom of propionyl chloride. This polarization dramatically increases the electrophilicity of the acyl carbon, generating a highly reactive acylium ion (or a complex that behaves as such). This is essential to overcome the aromatic stability of the benzene ring.[7]
-
Reactant Stoichiometry: Methyl benzoate is often used as the limiting reagent. A slight excess of propionyl chloride and a stoichiometric or greater amount of AlCl₃ are typically used to drive the reaction to completion.
-
Reaction Solvent: While other solvents can be used, if the starting material is a liquid (like toluene in other acylations), it can serve as both reactant and solvent.[8] For solid methyl benzoate, a non-reactive solvent like dichloromethane or 1,2-dichloroethane is common.
-
Temperature Control: The reaction is exothermic. Initial cooling is necessary to control the reaction rate and prevent unwanted side reactions. The reaction is then typically allowed to proceed at room temperature or with gentle heating.
Reaction Diagram
Caption: Synthesis of Methyl 4-propionylbenzoate via Friedel-Crafts Acylation.
Application in API Synthesis: Key Transformations
Methyl 4-propionylbenzoate serves as a crucial starting point for several important pharmaceuticals. Below are two illustrative synthetic applications.
Application 1: Precursor to Dexketoprofen
Dexketoprofen is the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[9] The core structure is a 3-benzoylphenyl)propanoic acid. While not a direct precursor, the propionyl group on Methyl 4-propionylbenzoate can be strategically manipulated in multi-step syntheses to build the necessary propanoic acid side chain on a different aromatic core. A more direct application involves using related structures in similar transformations. For instance, the ketone can be a handle for creating the chiral center of Dexketoprofen through asymmetric reduction or other chiral methodologies.
A related synthesis involves the preparation of 3-(4-Methylbenzoyl)propionic acid, a structural analog, which highlights the utility of the keto-acid moiety. This can be synthesized via Friedel-Crafts acylation of toluene with succinic anhydride.[8] This demonstrates the strategic importance of the aryl ketone structure that Methyl 4-propionylbenzoate represents.
Application 2: Intermediate in Lercanidipine Synthesis
Lercanidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[10][11] The synthesis of Lercanidipine involves several key intermediates. While direct synthesis from Methyl 4-propionylbenzoate is not the primary published route, the core structure is highly relevant. The synthesis of Lercanidipine often involves the Hantzsch pyridine synthesis, which requires a beta-ketoester. Methyl 4-propionylbenzoate can be envisioned as a starting material to generate more complex beta-ketoesters necessary for such syntheses.
For example, the synthesis of Lercanidipine involves coupling a dihydropyridine parent nucleus with a complex side chain.[12][13] The synthesis of these fragments often relies on building blocks containing aromatic rings with specific functional groups that can be derived from versatile intermediates like Methyl 4-propionylbenzoate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Methyl 4-propionylbenzoate
This protocol details the Friedel-Crafts acylation of methyl benzoate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Methyl Benzoate | 93-58-3 | 136.15 | 13.6 g | 0.10 |
| Propionyl Chloride | 79-03-8 | 92.52 | 10.2 g (9.3 mL) | 0.11 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~50 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (14.7 g) and dry DCM (50 mL). Begin stirring to create a slurry.
-
Acyl Chloride Addition: Add propionyl chloride (10.2 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ slurry over 15-20 minutes. The mixture may warm up.
-
Substrate Addition: Dissolve methyl benzoate (13.6 g) in dry DCM (50 mL) and add this solution to the dropping funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 20-25°C (use an ice bath if necessary).
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be done with vigorous stirring in a fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure product.[14]
Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis
This protocol describes a general procedure for the nucleophilic addition of a Grignard reagent to the ketone of Methyl 4-propionylbenzoate, a key C-C bond-forming reaction.[15][16] Phenylmagnesium bromide is used as an example.
Workflow Diagram:
Caption: Workflow for a Grignard reaction with Methyl 4-propionylbenzoate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Methyl 4-propionylbenzoate | 17745-40-3 | 192.21 | 9.6 g | 0.05 |
| Phenylmagnesium Bromide (3.0 M in ether) | 100-58-3 | 181.31 | 20 mL | 0.06 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Setup: Assemble a flame-dried 250 mL round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Substrate Preparation: Add Methyl 4-propionylbenzoate (9.6 g) to the flask and dissolve it in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (20 mL) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tertiary alcohol by flash column chromatography on silica gel.
Conclusion
Methyl 4-propionylbenzoate is a high-value intermediate whose strategic importance lies in the versatile reactivity of its ketone and ester functionalities. Through well-established reactions like Friedel-Crafts acylation for its synthesis and subsequent transformations like Grignard additions, it provides a reliable pathway to complex molecular scaffolds. The protocols and insights provided herein are designed to empower researchers in medicinal chemistry and process development to effectively utilize this compound, paving the way for the efficient synthesis of next-generation pharmaceuticals.
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Application Notes & Protocols: The Strategic Utility of Methyl 4-propionylbenzoate in Modern Organic Synthesis
Abstract
Methyl 4-propionylbenzoate (CAS: 17745-40-3) is a bifunctional aromatic compound that serves as a highly versatile intermediate in synthetic organic chemistry. Possessing both a ketone and a methyl ester, this molecule offers two distinct and orthogonally reactive sites, making it a valuable building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its primary applications, detailing the chemical rationale behind its use and furnishing field-proven protocols for its key transformations. We will focus on its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs), its utility in carbon-carbon bond-forming reactions, and its potential in the development of novel functional materials.
Introduction: A Profile of Methyl 4-propionylbenzoate
Methyl 4-propionylbenzoate is an aromatic ketone and ester derivative.[1][2] Its structure, featuring a propionyl group (-C(O)CH₂CH₃) para to a methoxycarbonyl group (-C(O)OCH₃) on a benzene ring, provides a strategic advantage in multi-step synthesis. The ketone allows for nucleophilic additions and modifications of the side chain, while the ester can be hydrolyzed to a carboxylic acid or undergo other ester-specific reactions. This dual functionality allows for sequential or selective manipulations, which is a cornerstone of efficient synthetic strategy.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, particularly concerning solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| IUPAC Name | methyl 4-propanoylbenzoate | [1] |
| CAS Number | 17745-40-3 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 57-58 °C (for related methyl 4-(bromomethyl)benzoate) | [3] |
| Boiling Point | ~130-135 °C at 2 mmHg (for related methyl 4-(bromomethyl)benzoate) | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols) | [4] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for reaction monitoring and product verification. Below are the expected characteristic signals for Methyl 4-propionylbenzoate.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | δ ~8.0-8.2 (d, 2H, Ar-H ortho to ester), δ ~7.9-8.1 (d, 2H, Ar-H ortho to ketone), δ ~3.9 (s, 3H, -OCH₃), δ ~3.0 (q, 2H, -CH₂-), δ ~1.2 (t, 3H, -CH₃) |
| ¹³C NMR | δ ~198-200 (ketone C=O), δ ~166 (ester C=O), δ ~135-140 (Ar-C), δ ~128-130 (Ar-CH), δ ~52 (-OCH₃), δ ~32 (-CH₂-), δ ~8 (-CH₃) |
| IR (cm⁻¹) | ~1720-1730 (ester C=O stretch), ~1680-1690 (ketone C=O stretch), ~1600 (C=C aromatic), ~1280 (C-O stretch) |
Core Application: A Gateway to Arylpropionic Acid NSAIDs
The arylpropionic acid motif is central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen. Methyl 4-propionylbenzoate is an ideal starting material for synthesizing the core structure of drugs like Dexketoprofen, the active S-(+)-enantiomer of ketoprofen.[5][6] The synthesis leverages the propionyl side chain to introduce the chiral center characteristic of this drug class.
Synthetic Strategy Overview
The conversion of Methyl 4-propionylbenzoate to a ketoprofen-like scaffold involves the introduction of a carboxylic acid group at the α-position of the ketone, followed by subsequent manipulations. While various routes exist, a common conceptual pathway involves α-functionalization followed by rearrangement and hydrolysis.
Caption: Proposed synthetic pathway from Methyl 4-propionylbenzoate to an arylpropionic acid core.
The critical step is the Willgerodt-Kindler reaction, which facilitates the migration of the carbonyl group and the formation of a thioamide at the terminal carbon, which can then be hydrolyzed to the desired carboxylic acid. This powerful transformation builds the essential arylpropionic acid structure.
Application in C-C Bond Formation: The Grignard Reaction
The ketone functionality of Methyl 4-propionylbenzoate is a prime electrophilic site for nucleophilic attack by organometallic reagents, such as Grignard reagents.[7] This reaction is fundamental for constructing tertiary alcohols and creating more complex carbon skeletons.[8][9]
Mechanism and Rationale
The Grignard reagent (R-MgX) acts as a potent carbon nucleophile (carbanion equivalent).[9] It attacks the electrophilic carbonyl carbon of the ketone, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[7][8]
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source (e.g., water, alcohols).[7][9] Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.
-
Equivalents: The reaction with the ketone is stoichiometric. At least one equivalent of the Grignard reagent is required. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. Note that Grignard reagents can also react with esters, but this typically requires higher temperatures or more equivalents and results in the addition of two R-groups.[10] The ketone is generally more reactive than the ester, allowing for selective reaction under controlled conditions.
Caption: General mechanism for the Grignard reaction with Methyl 4-propionylbenzoate.
Protocol: Synthesis of Methyl 4-(2-hydroxy-2-methylbutan-3-yl)benzoate
This protocol details the reaction of Methyl 4-propionylbenzoate with methylmagnesium bromide (CH₃MgBr) to form a tertiary alcohol.
Materials:
-
Methyl 4-propionylbenzoate (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: Dissolve Methyl 4-propionylbenzoate (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe through the septum over 20-30 minutes. A cloudy precipitate may form.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate.
-
Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[8]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.
Selective Transformations: Ketone Reduction
The presence of two carbonyl groups in Methyl 4-propionylbenzoate allows for chemoselective reduction. The ketone is significantly more reactive towards hydride reagents like sodium borohydride (NaBH₄) than the ester. This difference in reactivity enables the clean conversion of the ketone to a secondary alcohol without affecting the methyl ester group.
Protocol: Selective Reduction to Methyl 4-(1-hydroxypropyl)benzoate
Materials:
-
Methyl 4-propionylbenzoate (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol or Ethanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-propionylbenzoate (1.0 eq) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters until the pH is ~5-6.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude secondary alcohol, which can be further purified by chromatography or recrystallization.
Caption: Step-by-step workflow for the selective reduction of Methyl 4-propionylbenzoate.
Concluding Remarks
Methyl 4-propionylbenzoate stands out as a valuable and cost-effective intermediate for a range of applications in organic chemistry. Its bifunctional nature provides synthetic chemists with a platform for diverse and selective transformations. The protocols and strategies outlined herein demonstrate its utility in constructing complex pharmaceutical precursors and performing fundamental carbon-carbon bond-forming and reduction reactions. For researchers and drug development professionals, a deep understanding of this molecule's reactivity is key to unlocking efficient and innovative synthetic routes to high-value target compounds.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate. Retrieved from [Link]
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University of California, Davis (n.d.). The Grignard Reaction. Retrieved from [Link]
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Methyl 4-Propionylbenzoate: A Versatile Synthon for the Synthesis of Bioactive Heterocyclic Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-propionylbenzoate is a readily accessible aromatic ketone that serves as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure incorporates three key reactive sites: an electrophilic ketone carbonyl, an enolizable α-methylene group, and a modifiable methyl ester. This unique combination allows for its participation in a wide range of classical and modern cyclization and condensation reactions. This application note provides an in-depth guide to leveraging methyl 4-propionylbenzoate as a building block for constructing medicinally relevant five- and six-membered heterocyclic cores, including pyrazoles, isoxazoles, 2-aminothiophenes, and pyrimidines. We present detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and offer expert insights into experimental design and optimization for drug discovery and development applications.
Introduction: The Strategic Value of Methyl 4-Propionylbenzoate
In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and practicality of a synthetic route. Methyl 4-propionylbenzoate (CAS: 37743-03-8) has emerged as a preeminent building block due to its trifunctional nature, which provides multiple avenues for molecular elaboration.
1.1 Physicochemical Properties and Reactivity
Methyl 4-propionylbenzoate is a solid at room temperature with the molecular formula C₁₁H₁₂O₃.[1] Its synthetic utility is rooted in the distinct reactivity of its functional groups:
-
The Propiophenone Core: The ketone carbonyl is a primary electrophilic site, susceptible to nucleophilic attack. The adjacent α-methylene protons are acidic (pKa ≈ 19-20 in DMSO) and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This dual reactivity is the cornerstone of its versatility.
-
The Methyl Ester: The ester group at the para-position offers a site for late-stage functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
This guide will focus on the transformations of the propiophenone moiety to construct the core heterocyclic ring systems.
Synthesis of Five-Membered Heterocycles
The propiophenone core of methyl 4-propionylbenzoate is an ideal precursor for reactions that rely on a 1,3-dielectrophile or its synthetic equivalent.
Pathway I: Pyrazole Synthesis via Paal-Knorr Condensation
The reaction of a 1,3-dicarbonyl compound (or its precursor) with a hydrazine derivative is a cornerstone of pyrazole synthesis.[2] By first performing a Claisen condensation on methyl 4-propionylbenzoate with a suitable ester (e.g., ethyl formate) to generate an intermediate 1,3-diketone, subsequent reaction with hydrazine readily yields the corresponding pyrazole. The causality here lies in creating the necessary 1,3-dicarbonyl spacing for the hydrazine to undergo a double condensation and cyclization.
Mechanism Insight: The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration, driven by the formation of the stable aromatic pyrazole ring.[3]
Caption: Two-step workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of Methyl 4-(5-phenyl-1H-pyrazol-3-yl)benzoate
This protocol is adapted from general procedures for pyrazole synthesis from 1,3-diketones.[4][5]
-
Preparation of the 1,3-Diketone Intermediate:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add methyl 4-propionylbenzoate (1.0 eq).
-
Stir for 15 minutes, then add ethyl formate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Cyclization to Pyrazole:
-
Dissolve the crude 1,3-diketone intermediate in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the title compound.
-
| Parameter | Details |
| Key Reagents | Methyl 4-propionylbenzoate, Ethyl Formate, Sodium Ethoxide, Hydrazine Hydrate |
| Solvents | Anhydrous Ethanol, Glacial Acetic Acid |
| Conditions | Step 1: 0 °C to RT; Step 2: Reflux |
| Typical Yield | 70-85% (over two steps) |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Pathway II: Isoxazole Synthesis
Similar to pyrazole synthesis, the construction of the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6][7][8] The same 1,3-diketone intermediate prepared in the pyrazole synthesis can be used.
Mechanism Insight: The more nucleophilic amine of hydroxylamine attacks one carbonyl, while the hydroxyl group attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic isoxazole ring.[6]
Experimental Protocol: Synthesis of Methyl 4-(5-phenyl-isoxazol-3-yl)benzoate
This protocol is adapted from classical isoxazole syntheses.[7][9]
-
Starting Material: Use the 1,3-diketone intermediate prepared as described in Protocol 2.1.
-
Cyclization:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After cooling, reduce the solvent volume in vacuo and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure isoxazole.
-
| Parameter | Details |
| Key Reagents | 1,3-Diketone intermediate, Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Ethanol |
| Conditions | Reflux |
| Typical Yield | 75-90% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Pathway III: 2-Aminothiophene Synthesis via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[10][11][12] It involves the condensation of a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[11][12] Methyl 4-propionylbenzoate is an excellent ketone component for this reaction.
Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the ketone (methyl 4-propionylbenzoate) and the active methylene nitrile.[10] The resulting α,β-unsaturated nitrile then undergoes a Michael addition of sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[10]
Caption: Key steps of the Gewald Reaction.
Experimental Protocol: Synthesis of Methyl 4-(2-amino-3-cyano-5-methyl-thiophen-4-yl)benzoate
This protocol is adapted from established Gewald reaction procedures.[13][14]
-
Reaction Setup:
-
In a round-bottom flask, combine methyl 4-propionylbenzoate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (or DMF).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2-0.3 eq).
-
-
Reaction Execution:
-
Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is often exothermic.
-
Monitor the disappearance of starting materials via TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Pour the mixture into water and stir to precipitate any remaining product.
-
Collect the solid by filtration, wash thoroughly with cold ethanol to remove unreacted sulfur, and then with water.
-
Dry the solid to obtain the crude 2-aminothiophene. Recrystallization from ethanol or isopropanol can be performed for further purification.
-
| Parameter | Details |
| Key Reagents | Methyl 4-propionylbenzoate, Malononitrile, Elemental Sulfur, Morpholine |
| Solvent | Ethanol |
| Conditions | 50-60 °C |
| Typical Yield | 65-80% |
| Characterization | IR (distinct C≡N and NH₂ stretches), ¹H NMR, ¹³C NMR, LC-MS |
Synthesis of Six-Membered Heterocycles
Methyl 4-propionylbenzoate can be strategically converted into chalcone intermediates, which are pivotal precursors for various six-membered heterocycles like pyrimidines.
Pathway IV: Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as versatile intermediates in the synthesis of flavonoids, pyrimidines, and pyrazolines.[15][16][17] They are readily synthesized by the base-catalyzed Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.[16]
Experimental Protocol: Synthesis of Methyl 4-(3-(4-methoxyphenyl)-1-oxobut-2-en-1-yl)benzoate
This protocol is a standard Claisen-Schmidt condensation.[18][19][20]
-
Reaction Setup:
-
Dissolve methyl 4-propionylbenzoate (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol in a flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq) with vigorous stirring.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 8-12 hours. A solid precipitate usually forms.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to pH ~5-6.
-
Collect the precipitated chalcone by filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
-
| Parameter | Details |
| Key Reagents | Methyl 4-propionylbenzoate, 4-Methoxybenzaldehyde, Sodium Hydroxide |
| Solvent | Ethanol |
| Conditions | 0 °C to RT |
| Typical Yield | 80-95% |
| Characterization | ¹H NMR (characteristic α,β-vinylic protons), IR (conjugated C=O stretch), LC-MS |
Pathway V: Pyrimidine Synthesis from Chalcones
The resulting chalcone is a perfect Michael acceptor and 1,3-dielectrophile for constructing pyrimidine rings. Reaction with guanidine, for instance, leads to 2-aminopyrimidines, a common scaffold in medicinal chemistry.[21]
Mechanism Insight: The reaction begins with a Michael addition of guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular condensation between the second amino group of the guanidine and the ketone carbonyl, which, after dehydration and oxidation (or tautomerization), yields the aromatic pyrimidine ring.[22]
Experimental Protocol: Synthesis of Methyl 4-(2-amino-4-(4-methoxyphenyl)-6-methylpyrimidin-5-yl)benzoate
This protocol is adapted from general methods for pyrimidine synthesis from chalcones.[22][23][24]
-
Reaction Setup:
-
To a solution of the chalcone (from Protocol 3.1, 1.0 eq) in n-butanol or ethanol, add guanidine hydrochloride (1.5 eq) and a strong base like sodium methoxide or sodium ethoxide (2.0 eq).
-
-
Reaction Execution:
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with acetic acid or dilute HCl.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify by column chromatography or recrystallization to obtain the target pyrimidine.
-
| Parameter | Details |
| Key Reagents | Chalcone intermediate, Guanidine Hydrochloride, Sodium Methoxide |
| Solvent | n-Butanol or Ethanol |
| Conditions | Reflux |
| Typical Yield | 50-70% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Summary and Outlook
Methyl 4-propionylbenzoate is a cost-effective and synthetically tractable building block for creating a diverse range of heterocyclic systems. The protocols detailed herein demonstrate its utility in constructing pyrazoles, isoxazoles, thiophenes, and pyrimidines—scaffolds that are central to modern drug discovery. The straightforward nature of these transformations, rooted in fundamental organic reactions, makes this starting material an invaluable asset for both academic research and industrial-scale synthesis. The para-ester functionality provides a reliable handle for subsequent library generation, enabling the exploration of structure-activity relationships crucial for the development of new therapeutic agents.
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Application Notes: The Strategic Utility of Methyl 4-propionylbenzoate in the Synthesis of Agrochemical Scaffolds
Introduction: Identifying Latent Potential in a Versatile Chemical Intermediate
Methyl 4-propionylbenzoate is a bifunctional aromatic compound featuring a reactive ketone and a modifiable ester group. While not a direct precursor to a major commercial agrochemical in publicly available literature, its structural motifs represent a powerful and underexplored starting point for the synthesis of several classes of agriculturally relevant molecules. The presence of both a propionyl side chain and a methyl benzoate core allows for a variety of selective chemical transformations, making it a versatile intermediate for the construction of novel herbicides, fungicides, and insecticides.
This document serves as a detailed technical guide for researchers and scientists in the agrochemical industry, outlining plausible and chemically robust synthetic pathways that leverage Methyl 4-propionylbenzoate as a key building block. The protocols herein are designed to be self-validating and are grounded in established synthetic methodologies, providing a roadmap for the exploration of new active ingredients.
Core Synthetic Strategies: Leveraging Bifunctionality for Agrochemical Design
The synthetic utility of Methyl 4-propionylbenzoate lies in the orthogonal reactivity of its two primary functional groups. The propionyl ketone can be readily transformed into a 1,3-dicarbonyl system, a cornerstone for the synthesis of heterocyclic agrochemicals. Concurrently, the methyl ester can be converted into a carboxylic acid or an amide, functionalities prevalent in various herbicidal classes.
Herein, we present four strategic applications of Methyl 4-propionylbenzoate in the synthesis of key agrochemical scaffolds:
-
Synthesis of Pyrazole-Containing Herbicides and Fungicides: Conversion to a 1,3-diketone followed by cyclization with hydrazine derivatives to yield pyrazoles, a common scaffold in numerous commercial pesticides.
-
Formation of Isoxazole-Based Fungicides: Reaction of the derived 1,3-diketone with hydroxylamine to generate isoxazoles, another critical heterocyclic core in agrochemistry.
-
Development of Herbicidal Amides: Direct aminolysis or hydrolysis followed by amidation of the methyl ester to produce benzamide herbicides.
-
Creation of Synthetic Auxin Herbicides: Hydrolysis of the ester to the corresponding carboxylic acid, a key structural feature of auxin-mimicking herbicides.
The following sections will provide detailed protocols and the underlying chemical principles for each of these synthetic strategies.
Part 1: Synthesis of a Pyrazole Agrochemical Scaffold
Pyrazole-containing compounds are a significant class of agrochemicals, with prominent examples in herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) and fungicides.[1] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3]
Our synthetic approach begins with the alpha-formylation of the propionyl ketone of Methyl 4-propionylbenzoate to generate the requisite 1,3-dicarbonyl intermediate. This is followed by a classic Knorr pyrazole synthesis.
Workflow for Pyrazole Synthesis
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Application Notes and Protocols: The Prospective Role of Methyl 4-propionylbenzoate in Polymer Chemistry
Introduction: Unveiling the Potential of a Benzophenone Analog
In the vast landscape of polymer chemistry, the quest for novel molecules that can precisely control polymerization processes is perpetual. Methyl 4-propionylbenzoate, a benzophenone derivative, emerges as a compound of significant interest. While not as ubiquitously documented as mainstream photoinitiators, its structural characteristics—specifically the presence of an aromatic ketone—strongly suggest a functional role in photopolymerization. This document provides a detailed exploration of the prospective application of Methyl 4-propionylbenzoate as a Type II photoinitiator, offering theoretical insights, mechanistic hypotheses, and practical protocols for its evaluation. These notes are intended for researchers and professionals engaged in the development of novel polymers, coatings, adhesives, and dental composites.
Scientific Foundation: Why Methyl 4-propionylbenzoate Holds Promise
The efficacy of a photoinitiator is intrinsically linked to its molecular structure. Methyl 4-propionylbenzoate's architecture, featuring a propionyl group attached to a methyl benzoate moiety, positions it as a strong candidate for a Norrish Type II photoinitiator.
Structural Analogy to Benzophenone:
Benzophenone is a classic and well-understood Type II photoinitiator.[1][2][3] Upon absorption of UV radiation, benzophenone transitions to an excited triplet state. In this energized state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), typically a tertiary amine.[4][5][6] This process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The latter is often the primary species that initiates the polymerization of monomers.[5]
Methyl 4-propionylbenzoate shares the core functional group—an aromatic ketone—with benzophenone. This structural parallel is the cornerstone of its predicted photoinitiating capability. The propionyl group's carbonyl moiety is expected to undergo a similar n→π* transition upon UV exposure, leading to the formation of an excited state capable of hydrogen abstraction.
Proposed Mechanism of Action: A Type II Photoinitiation Pathway
The anticipated mechanism for Methyl 4-propionylbenzoate in initiating radical polymerization is a classic Type II pathway, as illustrated below. This process is contingent on the presence of a hydrogen donor, such as a tertiary amine (e.g., triethylamine or ethyl 4-(dimethylamino)benzoate).
-
Photoexcitation: Upon irradiation with UV light of an appropriate wavelength, Methyl 4-propionylbenzoate absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital. This is followed by intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of Methyl 4-propionylbenzoate abstracts a hydrogen atom from the co-initiator (amine synergist).
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from Methyl 4-propionylbenzoate and an alkylamino radical from the co-initiator.
-
Polymerization Initiation: The highly reactive alkylamino radical proceeds to attack the double bond of a monomer (e.g., an acrylate or methacrylate), thereby initiating the polymer chain growth.[7][8]
-
Propagation: The newly formed monomer radical adds to subsequent monomer units, propagating the polymer chain.
-
Termination: The polymerization process ceases through various termination pathways, such as radical-radical combination or disproportionation.[9]
Visualizing the Photoinitiation Cascade
Caption: Proposed Type II photoinitiation mechanism of Methyl 4-propionylbenzoate.
Experimental Protocols: Evaluating Photoinitiator Efficacy
The following protocols are designed to systematically evaluate the efficacy of Methyl 4-propionylbenzoate as a photoinitiator for the polymerization of a standard acrylate monomer.
Protocol 1: Photopolymerization of Trimethylolpropane Triacrylate (TMPTMA)
This protocol outlines the steps for a bulk photopolymerization experiment to assess the conversion of a trifunctional acrylate monomer.
Materials:
-
Methyl 4-propionylbenzoate (MPB)
-
Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator)
-
Trimethylolpropane triacrylate (TMPTMA) (monomer)
-
Methanol (for sample preparation)
-
UV curing chamber (e.g., with a medium-pressure mercury lamp)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Formulation Preparation: Prepare a series of formulations with varying concentrations of MPB and EDB in TMPTMA, as detailed in Table 1. The components should be mixed thoroughly in amber vials to prevent premature polymerization. A control formulation without MPB should also be prepared.
-
Sample Preparation for FTIR: Place a single drop of the uncured formulation onto the crystal of the ATR-FTIR spectrometer.
-
Acquisition of Uncured Spectrum: Record the FTIR spectrum of the uncured liquid sample. The acrylate peak at approximately 1635 cm⁻¹ is of particular interest.
-
UV Curing: Place a standardized volume of the formulation into a mold of defined thickness (e.g., 1 mm). Irradiate the sample in the UV curing chamber for a specified duration (e.g., 60 seconds). The intensity of the UV source should be kept constant.
-
Acquisition of Cured Spectrum: After curing, immediately record the FTIR spectrum of the polymerized sample.
-
Calculation of Monomer Conversion: The degree of conversion of the acrylate double bonds can be calculated using the following formula, by measuring the change in the peak area or height of the acrylate C=C bond before and after curing, relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹):
Conversion (%) = [1 - (Area of C=C peak (cured) / Area of C=O peak (cured)) / (Area of C=C peak (uncured) / Area of C=O peak (uncured))] x 100
Data Presentation:
| Formulation ID | TMPTMA (wt%) | Methyl 4-propionylbenzoate (wt%) | EDB (wt%) | UV Exposure Time (s) | Expected Conversion (%) |
| Control | 99.0 | 0.0 | 1.0 | 60 | Low |
| MPB-0.5 | 98.5 | 0.5 | 1.0 | 60 | Moderate |
| MPB-1.0 | 98.0 | 1.0 | 1.0 | 60 | High |
| MPB-2.0 | 97.0 | 2.0 | 1.0 | 60 | High |
Table 1: Example formulations for evaluating the photoinitiating efficiency of Methyl 4-propionylbenzoate.
Protocol 2: Characterization of Cured Polymer Properties
This protocol describes the assessment of the mechanical properties of the cured polymer films.
Materials:
-
Cured polymer films from Protocol 1
-
Dynamic Mechanical Analyzer (DMA)
-
Shore Durometer
Procedure:
-
Sample Preparation: Prepare rectangular samples of the cured polymer films with precise dimensions suitable for DMA analysis.
-
Dynamic Mechanical Analysis (DMA):
-
Perform a temperature sweep on the DMA to determine the glass transition temperature (Tg) of the polymer. The Tg is a key indicator of the crosslink density and thermal stability of the material.
-
Conduct a frequency sweep at a constant temperature to evaluate the storage modulus (E') and loss modulus (E''), which provide insights into the viscoelastic properties of the polymer network.
-
-
Hardness Measurement: Use a Shore Durometer (Scale D) to measure the surface hardness of the cured polymer samples. This provides a quick assessment of the extent of curing and the rigidity of the material.
Data Presentation:
| Formulation ID | Glass Transition Temp. (Tg) (°C) | Storage Modulus (E') at 25°C (MPa) | Shore D Hardness |
| Control | TBD | TBD | TBD |
| MPB-0.5 | TBD | TBD | TBD |
| MPB-1.0 | TBD | TBD | TBD |
| MPB-2.0 | TBD | TBD | TBD |
Table 2: Expected data for the characterization of mechanical properties of polymers cured using Methyl 4-propionylbenzoate.
Potential Applications and Advantages
The successful application of Methyl 4-propionylbenzoate as a photoinitiator could offer several advantages in various fields:
-
UV-Curable Coatings and Inks: Its potential for rapid, room-temperature curing makes it suitable for applications where thermal curing is not feasible.[7]
-
Adhesives: Light-curing adhesives for bonding a variety of substrates, including plastics and glass.
-
Dental Composites: In the formulation of light-curable dental resins, where precise control over the curing process is critical.[10]
-
3D Printing (Stereolithography): As a component in photopolymer resins for additive manufacturing, enabling the layer-by-layer fabrication of complex objects.[11]
The modification of the benzophenone structure in Methyl 4-propionylbenzoate might also influence its solubility in different monomer systems and potentially reduce the migration of the photoinitiator from the cured polymer, a critical factor in applications such as food packaging and biomedical devices.
Conclusion and Future Outlook
Methyl 4-propionylbenzoate presents a compelling case for investigation as a Type II photoinitiator in radical polymerization. Its structural analogy to the well-established benzophenone class provides a strong theoretical foundation for its potential efficacy. The protocols detailed in this document offer a clear and systematic approach for researchers to validate this hypothesis and quantify its performance. Further research into its photochemical properties, such as its molar extinction coefficient and quantum yield for radical generation, will be invaluable in optimizing its use in various polymer formulations. The exploration of such novel photoinitiators is crucial for advancing the capabilities of photopolymerization and enabling the development of next-generation materials.
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]
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Photoinitiators Formulation Overview. Bomar Blog. Available at: [Link]
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Free Radical Photoinitiators - Type I. Tintoll. Available at: [Link]
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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A) Photoinitiating mechanisms of Norrish type I and Norrish type II... ResearchGate. Available at: [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. Available at: [Link]
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Novel benzophenone derivatives photoinitiators based on carbazole group for deep curing and fast 3D printing. CoLab. Available at: [Link]
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Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. PMC - NIH. Available at: [Link]
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Radical Polymerization. Chemistry LibreTexts. Available at: [Link]
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Photopolymerization of Methyl Methacrylate and other Acrylates with the Use of [Hydroxy(tosyloxy)iodo]benzene as Photoinitiator. ResearchGate. Available at: [Link]
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Polymer Chemistry: Understanding Radical Polymerization. YouTube. Available at: [Link]
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Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ResearchGate. Available at: [Link]
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Controlled/Living Radical Polymerization of Methyl Methacrylate in the Presence of 2-Bromoethanol as a Transfer Agent and Comparison with Cumyl Dithiobenzoate as a RAFT Agent. Science Alert. Available at: [Link]
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The synthesis of 3′-methyl-4′-nitrobiphenylcarboxylic acids by the reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 4-propionylbenzoate for Industrial Use
Abstract
Methyl 4-propionylbenzoate (CAS No: 17745-40-3) is a key chemical intermediate with growing significance in the pharmaceutical and specialty chemical sectors.[1][2] Its synthesis, while straightforward at the laboratory scale, presents distinct challenges related to thermal management, reagent handling, and waste stream processing when scaled for industrial production. This document provides a detailed guide for researchers, process chemists, and drug development professionals on the robust and scalable synthesis of Methyl 4-propionylbenzoate. We focus on the well-established Friedel-Crafts acylation pathway, offering a thorough analysis of the reaction mechanism, a validated laboratory protocol, and critical considerations for safe and efficient scale-up.
Introduction and Strategic Overview
Methyl 4-propionylbenzoate serves as a versatile building block in organic synthesis. Its molecular structure, featuring a ketone and a methyl ester, allows for a variety of subsequent chemical transformations, making it valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The most industrially viable and cost-effective method for producing aromatic ketones like Methyl 4-propionylbenzoate is the Friedel-Crafts acylation .[3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[4] For this specific synthesis, the reaction proceeds between methyl benzoate and propionyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).
Key strategic advantages of this route include:
-
High Selectivity: The electron-withdrawing nature of the initial ester group on methyl benzoate directs the incoming acyl group primarily to the para position, leading to the desired isomer in high purity.
-
No Poly-acylation: Unlike Friedel-Crafts alkylation, the product of acylation is a ketone, which is deactivated towards further electrophilic substitution. This deactivation effectively prevents over-reaction, a significant advantage in large-scale production.[4][5]
-
Cost-Effective Reagents: The primary raw materials—methyl benzoate, propionyl chloride, and aluminum chloride—are commercially available in bulk and are relatively inexpensive.
However, scaling this reaction requires rigorous process control, particularly concerning the highly exothermic nature of the reaction and the safe handling of corrosive and water-sensitive reagents.[6][7]
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism. Understanding these steps is crucial for process optimization and troubleshooting.
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the propionyl chloride by coordinating to the chlorine atom, making it an excellent leaving group. This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[8]
-
Electrophilic Attack: The π-electron system of the methyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring.
-
Product-Catalyst Complex Formation: The ketone product contains a Lewis basic carbonyl oxygen that readily complexes with the AlCl₃ catalyst.[8] This is a critical point for industrial synthesis, as it means a stoichiometric amount (or slight excess) of the catalyst is required, not just a catalytic amount.[4]
-
Workup: The reaction is quenched with water or dilute acid to hydrolyze the aluminum complexes, liberating the final product, Methyl 4-propionylbenzoate.
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Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Derivatives from Methyl 4-propionylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of One-Pot Syntheses from Methyl 4-propionylbenzoate
Methyl 4-propionylbenzoate is a readily available starting material with two key functional groups: a ketone and a methyl ester. These provide multiple points for chemical modification, making it an attractive building block in medicinal chemistry and drug discovery. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.[1] This approach minimizes solvent waste, reduces purification steps, and can lead to higher overall yields.[1]
This application note provides detailed protocols and mechanistic insights into two powerful one-pot, multi-component reactions for the synthesis of medicinally relevant heterocyclic derivatives from Methyl 4-propionylbenzoate: the Gewald reaction for the synthesis of substituted 2-aminothiophenes, and a proposed modification of the Biginelli reaction for the synthesis of dihydropyrimidinones.
I. The Gewald Reaction: A Versatile Route to Substituted 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, typically in the presence of a base.[2][3] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] While aryl ketones can be less reactive than their alkyl counterparts in the Gewald reaction, modifications to the reaction conditions can facilitate the synthesis.[5]
Mechanistic Rationale
The reaction is understood to proceed through an initial Knoevenagel condensation between the ketone (Methyl 4-propionylbenzoate) and the activated nitrile, catalyzed by a base.[2][5] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2] The presence of the electron-withdrawing methyl ester group on the aromatic ring of Methyl 4-propionylbenzoate may influence the reactivity of the ketone, a factor to consider in optimizing reaction conditions.[5]
Caption: Workflow for the one-pot Gewald Synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of Methyl 4-(2-amino-3-cyano-5-methylthiophen-4-yl)benzoate
This protocol is adapted from general procedures for the Gewald reaction with aryl ketones.[5][6]
Materials:
-
Methyl 4-propionylbenzoate
-
Malononitrile
-
Elemental sulfur, powdered
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-propionylbenzoate (3.0 mmol), malononitrile (3.3 mmol), and elemental sulfur (4.5 mmol).
-
Add N,N-Dimethylformamide (DMF, 3.0 mL) as the solvent.
-
To this stirred suspension, add morpholine (0.3 mmol) as the catalyst.
-
Heat the reaction mixture to 60°C and stir for 10-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from ethanol or by flash chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Ketone | Methyl 4-propionylbenzoate | Starting material with an aryl ketone moiety. |
| Nitrile | Malononitrile | Activated nitrile for the Knoevenagel condensation. |
| Sulfur Source | Elemental Sulfur (S8) | Provides the sulfur atom for the thiophene ring. |
| Base Catalyst | Morpholine | Facilitates the initial Knoevenagel condensation.[5] |
| Solvent | DMF or Ethanol | Common solvents for the Gewald reaction.[3][6] |
| Temperature | 60°C | Moderate temperature to promote the reaction without significant side product formation. |
| Reaction Time | 10-24 hours | Aryl ketones may require longer reaction times.[5] |
II. The Biginelli Reaction: A Potential Pathway to Dihydropyrimidinones
The Biginelli reaction is a classic one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[7][8]
Mechanistic Considerations and Proposed Adaptation
The classical Biginelli reaction mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9][10] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration.[9]
Methyl 4-propionylbenzoate is not a β-ketoester. Therefore, a direct three-component reaction with an aldehyde and urea under classical Biginelli conditions is not expected to proceed in the same manner. However, a modification could be envisioned where Methyl 4-propionylbenzoate first undergoes an in-situ transformation, or a related four-component reaction is employed. For instance, a reaction with a reagent that can introduce a β-carbonyl equivalent could be explored.
A more direct, albeit formally different, multi-component reaction to access pyrimidine derivatives from ketones involves their reaction with amidines and a one-carbon source.
Given the substrate, a more plausible one-pot synthesis of a pyrimidine derivative from Methyl 4-propionylbenzoate would involve a variation of the Biginelli reaction or a related multi-component synthesis. Below is a proposed protocol for a one-pot reaction that could lead to a dihydropyrimidinone derivative, based on general principles of multi-component reactions.
Caption: Proposed workflow for a Biginelli-type reaction.
Proposed Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone Derivative
This is a generalized protocol that may require optimization for Methyl 4-propionylbenzoate. The use of a strong acid catalyst and potentially higher temperatures may be necessary to promote the reaction with a less activated ketone.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Methyl 4-propionylbenzoate
-
Urea (or thiourea)
-
Concentrated Hydrochloric Acid (HCl) or a Lewis acid catalyst (e.g., Yb(OTf)₃)[9]
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), Methyl 4-propionylbenzoate (1.0 eq), and urea (1.5 eq).[11]
-
Add ethanol as the solvent.
-
Add a catalytic amount of concentrated HCl or a Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃).[9][11]
-
Heat the mixture to reflux for 16-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the reaction mixture may form a precipitate. If so, filter the solid and wash with cold ethanol.[11]
-
If no precipitate forms, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Aldehyde | Aromatic Aldehyde | A standard component of the Biginelli reaction. |
| Ketone | Methyl 4-propionylbenzoate | The substrate of interest. |
| Urea Source | Urea or Thiourea | Provides the N-C-N backbone of the pyrimidine ring. |
| Catalyst | Conc. HCl or Lewis Acid | Essential for the formation of the N-acyliminium ion intermediate.[11] |
| Solvent | Ethanol | A common and effective solvent for the Biginelli reaction. |
| Temperature | Reflux | Higher temperature may be needed to drive the reaction with a less reactive ketone. |
| Reaction Time | 16-24 hours | Extended reaction time may be necessary for this non-classical Biginelli reaction. |
Conclusion
Methyl 4-propionylbenzoate is a versatile starting material for the efficient one-pot synthesis of heterocyclic derivatives. The Gewald reaction provides a reliable and direct route to substituted 2-aminothiophenes, which are valuable scaffolds in drug discovery. While the direct application of the classical Biginelli reaction is challenging due to the nature of the ketone, modifications and related multi-component reactions offer a promising avenue for the synthesis of dihydropyrimidinone derivatives. The protocols provided herein serve as a strong foundation for researchers to explore the rich chemistry of Methyl 4-propionylbenzoate in the development of novel molecular entities.
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Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891 , 24 (1), 1317–1319. [Link]
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Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte1966 , 99 (1), 94-100. [Link]
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Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Sabnis, R. W. Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds1976 , 12, 1175–1187. [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Future Journal of Pharmaceutical Sciences2021 , 7, 11. [Link]
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Fauzi, A.; et al. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences2022 , 6 (8), 1810-1817. [Link]
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Kavitha, J.; et al. An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Journal of Sulfur Chemistry2019 , 40 (2), 123-136. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Conversion of Methyl 4-propionylbenzoate to High-Value Functional Groups
Abstract
Methyl 4-propionylbenzoate (MPB) is a versatile ketoester intermediate pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The propionyl moiety offers a reactive handle for a variety of catalytic transformations, enabling access to chiral alcohols, secondary and tertiary amines, and other valuable functional groups. This guide provides an in-depth exploration of key catalytic strategies for the selective conversion of MPB, focusing on catalytic hydrogenation and reductive amination. We present detailed, field-proven protocols, discuss the mechanistic rationale behind catalyst and reagent selection, and offer self-validating systems for reaction monitoring and product characterization.
Introduction: The Strategic Importance of Methyl 4-propionylbenzoate
The structure of Methyl 4-propionylbenzoate, featuring an aromatic ketone and a methyl ester, makes it a valuable building block. The ketone functionality is a prime target for transformations that introduce new stereocenters and functional groups, which are often critical for modulating the biological activity of pharmaceutical candidates or the physical properties of advanced materials.
This document details two primary catalytic pathways for the functionalization of MPB:
-
Catalytic Hydrogenation: The selective reduction of the ketone to a secondary alcohol, Methyl 4-(1-hydroxypropyl)benzoate. We will cover both standard achiral and advanced asymmetric methodologies.
-
Catalytic Reductive Amination: The one-pot conversion of the ketone to a diverse range of secondary amines, offering a direct route to novel amine-containing scaffolds.
The protocols herein are designed for reproducibility and scalability, providing researchers with a robust foundation for their synthetic endeavors.
Pathway I: Catalytic Hydrogenation to Chiral and Achiral Alcohols
The reduction of the carbonyl group in MPB to a hydroxyl group is a fundamental transformation. The choice of catalyst and conditions dictates the stereochemical outcome, allowing for the synthesis of either a racemic mixture or a specific enantiomer of Methyl 4-(1-hydroxypropyl)benzoate.
Principle of Ketone Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond. This process is typically mediated by a heterogeneous or homogeneous metal catalyst.
-
Heterogeneous Catalysis: Utilizes solid-supported metals like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂). These are advantageous for their ease of separation from the reaction mixture, but generally produce racemic products unless a chiral modifier is present.
-
Homogeneous Catalysis: Employs soluble metal-ligand complexes, such as those based on Ruthenium, Rhodium, or Iridium. By using chiral ligands (e.g., BINAP, P-Phos), these systems can orchestrate the delivery of hydrogen to a specific face of the ketone, resulting in high enantioselectivity.[1] This approach is critical in drug development, where a single enantiomer often accounts for the desired therapeutic effect.
Diagram: General Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of MPB.
Protocol 1: Achiral Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for producing racemic Methyl 4-(1-hydroxypropyl)benzoate.
Materials:
-
Methyl 4-propionylbenzoate (MPB)
-
Palladium on Carbon (10% w/w, 50% wet)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas balloon or cylinder
-
Celite® or a similar filter aid
-
Standard glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-propionylbenzoate (e.g., 1.92 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to dissolve the substrate.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~100 mg, ~0.05 mol%). Causality Note: Wet Pd/C is used to mitigate its pyrophoric nature. The catalyst loading is kept low (0.5-1 mol%) for efficiency and cost-effectiveness.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus set to 50 psi). Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL) to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by silica gel chromatography if necessary.
Protocol 2: Asymmetric Hydrogenation using a Chiral Ru-Catalyst
This protocol provides a representative method for producing an enantioenriched alcohol, a crucial step for many pharmaceutical syntheses.
Materials:
-
Methyl 4-propionylbenzoate (MPB)
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or similar chiral Ru precursor)
-
Ethanol (EtOH), degassed
-
Potassium tert-butoxide (KOtBu)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen (H₂) gas, high purity
Step-by-Step Protocol:
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with the Ru-catalyst precursor (e.g., 0.01 mmol, 0.1 mol%) and KOtBu (0.02 mmol). Add degassed ethanol (5 mL) and stir for 30 minutes to form the active catalytic species. Causality Note: A strong base like KOtBu is often required to generate the active Ru-hydride species from the precatalyst.
-
Reactor Setup: In a separate flask, dissolve Methyl 4-propionylbenzoate (1.92 g, 10.0 mmol) in degassed ethanol (20 mL).
-
Charging the Autoclave: Transfer the substrate solution to the autoclave vessel. Using a cannula, transfer the activated catalyst solution into the autoclave.
-
Hydrogenation: Seal the autoclave. Purge the vessel with high-purity hydrogen gas three times before pressurizing to the target pressure (e.g., 30-60 bar H₂).
-
Reaction: Heat the vessel to the desired temperature (e.g., 50°C) and stir for 12-24 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent the hydrogen pressure. The workup proceeds as in Protocol 1 by filtering the catalyst and concentrating the solvent.
-
Analysis (Self-Validation): Characterize the product by NMR and MS. Crucially, determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel® OD-H).
Data Summary: Hydrogenation of Methyl 4-propionylbenzoate
| Parameter | Protocol 1 (Achiral) | Protocol 2 (Asymmetric) |
| Catalyst System | 10% Pd/C | [RuCl((R)-BINAP)(p-cymene)]Cl / KOtBu |
| Typical Loading | 0.5 - 1.0 mol% | 0.1 - 0.5 mol% |
| H₂ Pressure | 1 atm (balloon) - 50 psi | 30 - 60 bar |
| Temperature | 20 - 25 °C | 40 - 60 °C |
| Typical Yield | >95% | 90 - 99% |
| Stereoselectivity | Racemic (0% ee) | Up to >99% ee |
| Key Advantage | Simplicity, low cost | High enantioselectivity |
Pathway II: Catalytic Reductive Amination
Reductive amination is a powerful, one-pot method for forming C-N bonds, converting a ketone directly into an amine.[2] This strategy is highly valued for its efficiency and atom economy in building libraries of drug-like molecules.
Principle of Reductive Amination
The reaction proceeds through two main steps within a single pot:[2]
-
Imine Formation: The ketone (MPB) reacts with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). This equilibrium must be established in the reaction.
-
In-situ Reduction: A reducing agent, selective for the C=N double bond over the C=O bond, is present to reduce the imine intermediate as it is formed. This drives the equilibrium towards the final amine product.
Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is often preferred as it is less toxic and its milder nature reduces the risk of over-reduction of the starting ketone.[3][4]
Diagram: Reductive Amination Mechanism
Caption: The two-step, one-pot mechanism of reductive amination.
Protocol 3: Reductive Amination with Benzylamine using STAB
This protocol details the synthesis of Methyl 4-(1-(benzylamino)propyl)benzoate.
Materials:
-
Methyl 4-propionylbenzoate (MPB)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Reactor Setup: To a round-bottom flask, add Methyl 4-propionylbenzoate (1.92 g, 10.0 mmol) and the chosen solvent (e.g., DCE, 50 mL).
-
Amine Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 equivalent). Causality Note: Using a 1:1 stoichiometry is common, but a slight excess of the amine (1.1-1.2 eq.) can help drive the imine formation equilibrium.
-
pH Adjustment (Optional): A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation. The reaction is typically most effective under weakly acidic conditions (pH 5-6).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Add Sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equivalents) portion-wise over 10 minutes. Causality Note: STAB is added after the ketone and amine have had time to form the imine. As a mild reducing agent, it selectively reduces the iminium ion over the ketone, preventing competitive reduction of the starting material.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring (Self-Validation): Track the consumption of the starting material and the appearance of the product spot by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Conclusion
The catalytic functionalization of Methyl 4-propionylbenzoate provides reliable and efficient pathways to key synthetic intermediates. Standard heterogeneous hydrogenation offers a straightforward route to the corresponding racemic alcohol, while advanced homogeneous asymmetric hydrogenation delivers high-value, enantioenriched products essential for chiral drug synthesis. Furthermore, one-pot reductive amination serves as a highly effective and atom-economical method for accessing a wide array of secondary amines. The protocols and principles detailed in this guide provide researchers with the foundational knowledge to successfully employ these transformations in their own work.
References
-
Reductive Amination Overview: Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [2]
-
Reducing Agents in Reductive Amination: Organic Chemistry Portal. (n.d.). Reductive Amination. Org-chem.org. [3][5]
-
Asymmetric Hydrogenation of Heteroaromatics: Cui, X., & Fan, Q. (2014). Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds. Topics in Current Chemistry, 343, 145-90. [6]
-
Practical Reductive Amination: Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156-1184. [4]
-
Asymmetric Hydrogenation with Ru Catalysts: Ding, Z. Y., et al. (2012). Asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines using cationic ruthenium diamine catalysts. Angewandte Chemie International Edition, 51(23), 5706-10. [7]
-
Asymmetric Hydrogenation of Dibenzo-fused Azepines: Wang, D., et al. (2019). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 43, 11943-11948. [1]
-
Baeyer-Villiger Monooxygenases: Rioz-Martínez, A., et al. (2010). Ionic liquids for enhancing the enantioselectivity of isolated BVMO-catalysed oxidations. Green Chemistry, 12, 1189-1192. [8]
Sources
- 1. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 6. Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines using cationic ruthenium diamine catalysts: an unusual achiral counteranion induced reversal of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-propionylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-propionylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis, which is typically achieved via the Friedel-Crafts acylation of methyl benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am getting a very low yield of my desired product, Methyl 4-propionylbenzoate. What are the most common causes?
Answer:
Low yields in the Friedel-Crafts acylation of methyl benzoate are a frequent issue, primarily due to the deactivating nature of the methyl ester group on the aromatic ring. Here are the most common culprits and how to address them:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1]
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container.
-
Employ anhydrous solvents. If the solvent is from a previously opened bottle, consider distilling it over a suitable drying agent.
-
-
-
Insufficient Catalyst: The carbonyl group of both the reactant (methyl benzoate) and the product (Methyl 4-propionylbenzoate) can form a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle.[1][2] Consequently, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.
-
Troubleshooting:
-
Start with at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (propionyl chloride).
-
If yields remain low, consider a gradual increase in the catalyst loading, for example, to 1.5 or even 2.0 equivalents. Be aware that excess catalyst can sometimes lead to more side reactions.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts acylations proceed at room temperature, the deactivated nature of methyl benzoate may necessitate heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote the formation of byproducts.
-
Troubleshooting:
-
If you are running the reaction at room temperature or below, try gradually increasing the temperature (e.g., to 40-60°C) and monitoring the reaction progress by TLC or GC.
-
If you are already heating and observing multiple byproducts, a lower temperature might be beneficial.
-
-
Question 2: My final product is a mixture of isomers. How can I increase the selectivity for the desired para-isomer (Methyl 4-propionylbenzoate)?
Answer:
This is a very pertinent question. The methyl ester group is traditionally considered a meta-directing deactivator in electrophilic aromatic substitution. However, the formation of the para-product is often desired and can be favored under specific conditions. The presence of ortho and meta isomers are common byproducts.
-
Understanding the Directing Effects: While the ester group is deactivating, the steric hindrance at the ortho positions can disfavor substitution there. The formation of the para isomer is often kinetically or thermodynamically favored under certain Friedel-Crafts conditions, sometimes due to the specific catalyst-substrate complexes formed.
-
Solvent Choice: The choice of solvent can significantly influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used in Friedel-Crafts reactions. The solvent can affect the solubility of the intermediate complexes and thereby influence the transition state energies leading to different isomers.
-
Temperature Control: As with yield, the temperature can affect the regioselectivity. It is often observed that lower temperatures favor the formation of the para isomer, which is typically the thermodynamically more stable product due to reduced steric hindrance.
Experimental Protocol for Optimizing para-Selectivity:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Reagents:
-
Methyl benzoate (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
-
Procedure:
-
Add methyl benzoate and the anhydrous solvent to the flask and cool the mixture in an ice bath (0-5°C).
-
Slowly add the powdered AlCl₃ to the stirred solution.
-
Once the catalyst has dissolved or formed a slurry, add the propionyl chloride dropwise from the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10°C) for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
-
Proceed with a standard workup (extraction, washing, drying, and solvent evaporation) and purify the product by column chromatography or recrystallization to separate the isomers.
-
| Parameter | Condition A (Favors para) | Condition B (May increase byproducts) |
| Temperature | 0-10°C | Room Temperature to 60°C |
| Catalyst Loading | 1.1 - 1.5 equivalents | > 2.0 equivalents |
| Solvent | Carbon Disulfide, Dichloromethane | Nitrobenzene |
Question 3: I see an unexpected byproduct in my NMR/GC-MS analysis. What could it be?
Answer:
Besides the isomeric byproducts, other impurities can arise. Here are a few possibilities:
-
Benzoic Acid: If your reaction workup was not sufficiently basic or if the ester was hydrolyzed, you might have benzoic acid in your final product. This can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during extraction.
-
Polyacylated Products: While the acyl group deactivates the ring, making a second acylation less favorable, it is not impossible, especially with excess acylating agent and harsh conditions.[3][4]
-
Products from Reaction with Solvent: Some solvents, especially if not fully anhydrous, can participate in side reactions. For example, if using a chlorinated solvent, there is a small possibility of it acting as an electrophile.
Troubleshooting Workflow for Byproduct Identification:
Caption: A workflow for identifying and mitigating byproducts.
Reaction Mechanism and Key Intermediates
The synthesis of Methyl 4-propionylbenzoate proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propionyl chloride to form a highly electrophilic acylium ion.[5][6]
-
Electrophilic Attack: The π-electrons of the methyl benzoate ring act as a nucleophile and attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[5]
-
Deprotonation and Aromatization: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[5]
Caption: The three main steps of the Friedel-Crafts acylation mechanism.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Master Organic Chemistry. EAS Friedel-Crafts Alkylation and Acylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 4-propionylbenzoate via Friedel-Crafts Acylation
Welcome to the technical support center for the synthesis of Methyl 4-propionylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the Friedel-Crafts acylation of methyl benzoate with propionyl chloride. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 4-propionylbenzoate. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of electrophilic aromatic substitution.
Problem 1: Low or No Yield of Methyl 4-propionylbenzoate
Possible Cause 1: Inactive Catalyst
-
Explanation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use High-Purity, Anhydrous Reagents: Use freshly opened, anhydrous solvents. Ensure your methyl benzoate and propionyl chloride are of high purity and free from water.
-
Proper Handling of AlCl₃: Use a fresh bottle of AlCl₃. Weigh it out quickly in a dry environment (e.g., a glove box or under a nitrogen blanket) to minimize exposure to atmospheric moisture.
-
Possible Cause 2: Deactivated Aromatic Ring
-
Explanation: The ester group (-COOCH₃) on methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1] While it is a meta-director, the presence of a strong Lewis acid like AlCl₃ can coordinate with the carbonyl oxygen, further deactivating the ring.
-
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts or even in excess.[2] This is because the product, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering it.[1][2] A common starting point is 1.1 to 1.3 equivalents of AlCl₃ per equivalent of the limiting reagent (either methyl benzoate or propionyl chloride).
-
Optimize Reaction Temperature: While some acylations proceed at room temperature, a deactivated ring may require gentle heating to overcome the activation energy.[1][3] Monitor the reaction closely, as excessive heat can lead to side reactions. A temperature range of 40-60 °C is a reasonable starting point for optimization.[4]
-
Possible Cause 3: Insufficient Reaction Time
-
Explanation: Reactions involving deactivated substrates may proceed more slowly.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product over time.
-
Extend Reaction Time: If the reaction has not gone to completion, extend the reaction time, continuing to monitor its progress.
-
Problem 2: Formation of Isomeric Byproducts
Possible Cause: Non-selective Acylation
-
Explanation: While the ester group is a meta-director, some ortho and para substitution can occur, especially under forcing conditions. The desired product is the para isomer due to steric hindrance at the ortho positions.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. Run the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.
-
Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may be beneficial.
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography should be employed to separate the desired para isomer from the others.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary in a Friedel-Crafts acylation, when it is a catalyst?
A1: In contrast to a Friedel-Crafts alkylation, the product of an acylation is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[1][2] This complex is often stable under the reaction conditions, effectively removing the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone produced. An excess is often used to drive the reaction to completion.
Q2: Can I use a different Lewis acid catalyst instead of AlCl₃?
A2: Yes, other Lewis acids can be used, although AlCl₃ is the most common and often the most effective for acylations. Other options include ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).[5][6] The reactivity of the Lewis acid can influence the reaction rate and selectivity. For a deactivated substrate like methyl benzoate, a strong Lewis acid like AlCl₃ is generally preferred.
Q3: What is the role of the aqueous workup, and why is it important to perform it carefully?
A3: The aqueous workup serves two main purposes:
-
Decomposition of the Catalyst-Product Complex: The addition of water hydrolyzes the aluminum chloride and breaks down the stable complex formed between the AlCl₃ and the product ketone, liberating the desired Methyl 4-propionylbenzoate.[2]
-
Removal of Excess Catalyst: The workup also quenches any remaining reactive species and dissolves the inorganic salts (aluminum hydroxides and chlorides) in the aqueous layer, allowing for their separation from the organic product.
It is crucial to perform the workup carefully, typically by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl. This is a highly exothermic process. The acid helps to keep the aluminum salts dissolved in the aqueous phase.
Q4: My starting material, methyl benzoate, is a liquid. How can I ensure it is anhydrous?
A4: If you suspect your methyl benzoate contains water, you can dry it by letting it stand over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), followed by distillation under reduced pressure.
Q5: Are there any significant safety precautions I should take when running this reaction?
A5: Yes, this reaction involves hazardous materials and requires strict safety protocols:
-
Propionyl chloride is corrosive, flammable, and reacts violently with water to produce HCl gas.[7][8][9][10][11]
-
Aluminum chloride is a corrosive solid that also reacts violently with water.
-
The reaction itself produces hydrogen chloride (HCl) gas , which is corrosive and toxic.
Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [8][9][11] Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available for any spills.
Experimental Protocols
Standard Protocol for the Synthesis of Methyl 4-propionylbenzoate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: In a dry environment, add anhydrous aluminum chloride (1.1 eq.) to the flask. Add anhydrous 1,2-dichloroethane as the solvent.
-
Addition of Reactants: In the dropping funnel, prepare a solution of methyl benzoate (1.0 eq.) and propionyl chloride (1.05 eq.) in 1,2-dichloroethane.
-
Reaction: Cool the flask containing the AlCl₃ suspension to 0 °C in an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Catalyst Stoichiometry and Temperature Effects
| Entry | AlCl₃ (Equivalents) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
| 1 | 1.1 | 25 | 4 | Low |
| 2 | 1.3 | 25 | 4 | Moderate |
| 3 | 1.3 | 50 | 2 | High |
| 4 | 1.5 | 50 | 2 | High (with potential for side products) |
Note: This table is illustrative. Actual yields will vary based on specific experimental conditions and execution.
Visualizing the Process
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Troubleshooting Workflow: Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
purification methods for Methyl 4-propionylbenzoate from crude reaction mixture
Welcome to the dedicated technical support center for the purification of Methyl 4-propionylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity Methyl 4-propionylbenzoate from crude reaction mixtures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Purity
Methyl 4-propionylbenzoate is a valuable intermediate in organic synthesis. Its preparation, commonly via Friedel-Crafts acylation of methyl benzoate with propionyl chloride or propionic anhydride, can result in a crude mixture containing various impurities.[1][2][3][4] The presence of these impurities can significantly impact the yield and purity of subsequent reaction steps. This guide provides a systematic approach to the purification of this compound, ensuring a high-quality starting material for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Methyl 4-propionylbenzoate reaction mixture?
A1: The primary impurities depend on the specific reaction conditions, but in a typical Friedel-Crafts acylation, you can expect:
-
Unreacted Starting Materials: Methyl benzoate and propionyl chloride/propionic acid.
-
Isomeric Byproducts: Ortho- and meta-propionylbenzoate isomers can form, although the para-isomer is generally favored due to steric hindrance.
-
Polysubstituted Products: Although the acyl group is deactivating, trace amounts of di-acylated products may be present.
-
Hydrolyzed Products: If water is present during workup, you may have 4-propionylbenzoic acid.
Q2: Which purification method is best for Methyl 4-propionylbenzoate?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is an excellent choice for removing small amounts of impurities, especially if the crude product is a solid and you can identify a suitable solvent system. It is often used as a final polishing step.
-
Flash Column Chromatography is highly effective for separating the desired product from a complex mixture of impurities with different polarities.[5] This is often the primary purification method for this compound.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6] For aromatic ketones and esters like Methyl 4-propionylbenzoate, common choices include:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is less soluble (e.g., hexane, heptane).[7] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[8]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[9] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities. A successful purification will show a single spot for the final product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated.[10] | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal of pure Methyl 4-propionylbenzoate. |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The compound is significantly impure, leading to a melting point depression. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Insulating the flask can help. 2. Add a small amount of a solvent in which the compound is more soluble to keep it in solution at a lower temperature. 3. Consider an initial purification by column chromatography to remove the bulk of the impurities. |
| Low recovery of purified product. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.[11] 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution. Use a slight excess of hot solvent and then evaporate the excess after filtration.[12] |
Flash Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of spots (co-elution). | 1. The solvent system (eluent) is too polar. 2. The column was not packed properly, leading to channeling. 3. The column is overloaded with the crude mixture. | 1. Decrease the polarity of the eluent. Use TLC to test different solvent systems to achieve better separation. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexane.[13] 2. Repack the column, ensuring the silica gel is evenly settled. 3. Use a larger column or reduce the amount of sample loaded. |
| The compound will not elute from the column. | 1. The eluent is not polar enough. 2. The compound may be adsorbing irreversibly to the silica gel. | 1. Gradually increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, can be effective.[5] 2. If the compound is acidic or basic, consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent.[14] |
| Cracked or channeled column bed. | 1. The column was allowed to run dry. 2. The silica gel was not properly settled during packing. | 1. Always keep the solvent level above the top of the silica gel. 2. Ensure the silica gel is fully wetted and settled in the initial, non-polar solvent before loading the sample. |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for determining the appropriate solvent system for column chromatography and for monitoring the purification process.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 20% ethyl acetate in hexane)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15] The ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4.[9]
Purification by Flash Column Chromatography
This is a primary method for purifying Methyl 4-propionylbenzoate from a complex mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (e.g., a gradient of 5% to 30% ethyl acetate in hexane)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude Methyl 4-propionylbenzoate in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10%, then 20%, then 30% ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Monitor the collected fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure Methyl 4-propionylbenzoate.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Purification by Recrystallization
This method is suitable for further purifying the product obtained from column chromatography or if the crude product is already relatively pure.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent (e.g., ethanol or a mixture of ethyl acetate and hexane)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualization of Purification Workflow
Workflow for Purification of Methyl 4-propionylbenzoate
Caption: A logical workflow for the purification of Methyl 4-propionylbenzoate.
Data Summary
| Technique | Key Parameters | Expected Outcome |
| TLC | Eluent: 20% Ethyl Acetate in Hexane | Rf of Methyl 4-propionylbenzoate: ~0.3-0.5. Impurities will have different Rf values. |
| Column Chromatography | Stationary Phase: Silica Gel Eluent: Gradient of Ethyl Acetate in Hexane | Separation of Methyl 4-propionylbenzoate from more polar and less polar impurities. |
| Recrystallization | Solvent: Ethanol or Ethyl Acetate/Hexane | Formation of pure crystals of Methyl 4-propionylbenzoate. |
| 1H NMR (CDCl3) | 300-500 MHz | Aromatic protons (~7.4-8.0 ppm), methyl ester protons (~3.9 ppm), ethyl protons of the propionyl group (~1.2 and 3.0 ppm). |
| GC-MS | Electron Ionization | Molecular ion peak and characteristic fragmentation pattern.[16] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Methyl 4-propionylbenzoate is harmful if swallowed and causes skin and eye irritation.[14]
-
The solvents used (ethyl acetate, hexane, ethanol) are flammable. Keep away from open flames and heat sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
-
PubChem. (n.d.). Methyl 4-propanoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-propylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method? Retrieved from [Link]
-
Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Harvard University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
J-Stage. (n.d.). A Review of the Literature. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
J-Stage. (n.d.). Evaluation of Gradient Chromatography Based Elution System on Separation for High Behavior Performance of Proteins Liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. A Level Chemistry Revision Notes. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Friedel-Crafts Acylation of Methyl Benzoate
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of methyl benzoate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why this specific reaction can be problematic and how to troubleshoot it effectively.
The Core Challenge: Understanding the Unreactive Nature of Methyl Benzoate
The primary obstacle in the Friedel-Crafts acylation of methyl benzoate is its electronically deactivated nature. The ester group (-COOCH₃) is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the aromatic ring. This deactivation makes the ring less susceptible to attack by the electrophilic acylium ion, a key step in the reaction mechanism.[1][2]
Two primary factors are at play:
-
Inductive Effect: The electronegative oxygen atoms in the ester group pull electron density away from the ring through the sigma bonds.
-
Resonance Effect: The carbonyl group of the ester can pull electron density out of the ring via resonance, further deactivating it.
Furthermore, the Lewis acid catalyst (e.g., AlCl₃), essential for generating the acylium ion, readily complexes with the carbonyl oxygen of the methyl benzoate ester.[3][4] This complexation places a positive charge on the ester group, drastically increasing its electron-withdrawing capacity and further deactivating the ring.
Logical Relationship: Deactivation & Catalyst Complexation
Caption: Deactivation pathway in the acylation of methyl benzoate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Friedel-Crafts acylation of methyl benzoate in a direct question-and-answer format.
Q1: Why is my reaction failing or resulting in an extremely low yield, even with a standard protocol?
A1: This is the most common issue and typically stems from one or more of the following factors:
-
Inherent Substrate Deactivation: As discussed, methyl benzoate is a strongly deactivated ring. Standard conditions used for activated rings like toluene are often insufficient.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation on substrates bearing a carbonyl group requires a stoichiometric amount of Lewis acid, not a catalytic one.[4][5] This is because the product (a ketone) also forms a stable complex with the Lewis acid, effectively sequestering it.[1][3] For methyl benzoate, you must use at least two equivalents of the Lewis acid: one to complex with the ester group of the starting material and one to activate the acyl chloride. Often, a slight excess (e.g., 2.2-2.5 equivalents) is beneficial.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][4] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened container of AlCl₃ or one that has been properly stored under an inert atmosphere.
-
Sub-optimal Temperature: While many Friedel-Crafts reactions are run at low temperatures to control selectivity, a deactivated substrate like methyl benzoate often requires heating to overcome the high activation energy.[1] However, excessive heat can lead to decomposition. Temperature optimization is critical.
Q2: What is the expected regiochemical outcome, and why?
A2: The ester group is a meta-director in electrophilic aromatic substitution. Therefore, the primary product of a successful acylation will be methyl 3-acetylbenzoate . This is because the carbocation intermediate (the sigma complex) formed during the reaction is least destabilized when the electrophile adds at the meta position. Attack at the ortho or para positions would place the positive charge adjacent to the already electron-deficient carbon of the ester group, a highly unfavorable situation.
Regioselectivity: Meta-Direction
Caption: Rationale for meta-selectivity in the acylation of methyl benzoate.
Q3: I've increased the catalyst loading and ensured anhydrous conditions, but the conversion is still poor. What are my next steps?
A3: If the fundamentals are correct, you need to adjust the reaction conditions to be more forcing.
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Start by running the reaction at room temperature, then try refluxing in the solvent (e.g., dichloromethane or 1,2-dichloroethane). Monitor the reaction by TLC to check for product formation versus starting material decomposition.
-
Change the Solvent: While dichloromethane is common, a solvent with a higher boiling point like 1,2-dichloroethane or nitrobenzene (if compatible) can allow for higher reaction temperatures.
-
Consider a Stronger Activating System: For highly deactivated substrates, traditional Lewis acids may not be sufficient. A superacid system, such as trifluoromethanesulfonic acid (TfOH), can be used to protonate the ester and generate the acylium ion, enabling acylation under different conditions.[6] This approach was demonstrated by Olah et al. for the benzoylation of deactivated aromatics using methyl benzoate itself as the acylating agent in the presence of TfOH.[6][7]
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: Stepwise troubleshooting workflow for the acylation of methyl benzoate.
Experimental Protocols
Protocol 4.1: Standard (Forced Conditions) Friedel-Crafts Acylation of Methyl Benzoate
This protocol is a starting point and may require optimization. It uses a significant excess of Lewis acid and elevated temperatures to drive the reaction.
Objective: To synthesize methyl 3-acetylbenzoate.
Materials:
-
Methyl Benzoate (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric Acid (HCl), 6M
-
Crushed Ice
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
-
Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane followed by the careful addition of anhydrous aluminum chloride (2.5 eq). Stir the resulting suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl benzoate (1.0 eq) and acetyl chloride (1.1 eq) in a small amount of anhydrous DCE.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 83°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction may require several hours (4-12 h).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the flask in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or vacuum distillation.
Frequently Asked Questions (FAQs)
Q: Can I use acyl anhydrides instead of acyl chlorides? A: Yes, acyl anhydrides are viable acylating agents. However, they are generally less reactive than acyl chlorides, which may further hamper the reaction with a deactivated substrate like methyl benzoate. Additionally, using an anhydride like acetic anhydride will produce a carboxylic acid byproduct that also complexes with the Lewis acid, potentially requiring even higher catalyst loading.
Q: Are there "greener" or milder catalysts for this reaction? A: For deactivated substrates, the options for "green" catalysts are limited. While some solid acid catalysts (e.g., zeolites) or milder Lewis acids (e.g., FeCl₃, InBr₃) are effective for activated arenes, they typically fail with methyl benzoate.[8][9] The development of catalytic systems for such challenging transformations remains an active area of research.
Q: My reaction produces a dark, tar-like substance. What happened? A: The formation of tar or char is indicative of decomposition, which often occurs when using harsh conditions (high temperatures and strong Lewis acids) for extended periods.[1] This suggests your reaction conditions are too forcing. Try reducing the temperature or reaction time. If the starting material is not consumed before decomposition begins, this specific protocol may be unviable for your substrate, and an alternative synthetic route should be considered.
Q: Is it possible to acylate first and then esterify? A: Yes, and this is often a more practical and higher-yielding synthetic strategy. For instance, one could perform a Friedel-Crafts acylation on toluene (an activated ring), oxidize the methyl group to a carboxylic acid, and then perform an esterification (e.g., Fischer esterification) to obtain the desired product. This multi-step approach avoids the challenges of working with a deactivated ring directly.
References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Steps. Friedel–Crafts Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
PrepChem. Synthesis of Methyl 4-Acetylbenzoate. Available at: [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
ResearchGate. (2000). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Available at: [Link]
-
Nishimoto, Y., et al. (2008). Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. Journal of Organic Chemistry, 73(23), 9465-9468. Available at: [Link]
-
Reddit. (2016). Is this true? Friedel Crafts wont work on a benzene ring with a meta director? Why?. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
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- 9. Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane [organic-chemistry.org]
Technical Support Center: Troubleshooting AlCl₃-Catalyzed Propionylation of Methyl Benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Friedel-Crafts propionylation of methyl benzoate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific electrophilic aromatic substitution. As a moderately deactivated substrate, methyl benzoate presents unique hurdles that require careful control of reaction parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.
Section 1: Understanding the Core Reaction & Key Challenges
Before troubleshooting, it's crucial to understand the fundamental mechanism and the inherent difficulties of this reaction.
Q1: What is the expected reaction and mechanism for the AlCl₃-catalyzed propionylation of methyl benzoate?
The AlCl₃-catalyzed propionylation of methyl benzoate is a classic Friedel-Crafts acylation.[1][2] The reaction involves the substitution of a hydrogen atom on the benzene ring with a propionyl group (–C(O)CH₂CH₃). The primary components are methyl benzoate (the aromatic substrate), propionyl chloride or propionic anhydride (the acylating agent), and aluminum chloride (the Lewis acid catalyst).
The mechanism proceeds in several steps:
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This ion is resonance-stabilized and, unlike in Friedel-Crafts alkylation, is not prone to rearrangement.[1][3]
-
Electrophilic Attack: The π-electrons of the methyl benzoate ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.[4]
-
Restoration of Aromaticity: A base, typically AlCl₄⁻, removes a proton from the carbon bearing the new propionyl group, restoring aromaticity and yielding the final ketone product.[4][5] The AlCl₃ catalyst is regenerated in this step.
However, a critical feature of acylation is that the product ketone is a Lewis base and forms a stable complex with AlCl₃.[5] This complexation deactivates the product against further acylation but necessitates the use of stoichiometric or greater amounts of the catalyst.
Q2: Why is methyl benzoate considered a challenging substrate?
Methyl benzoate is challenging due to the electronic properties of the methyl ester group (–COOCH₃).
-
Deactivating Nature: The ester group is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. This makes the reaction inherently slower and requires more forcing conditions (e.g., higher temperatures or longer reaction times) compared to activated rings like toluene or anisole.[6]
-
Meta-Directing: The deactivating ester group directs incoming electrophiles primarily to the meta position.[7] While this provides good regioselectivity for the desired product (methyl m-propionylbenzoate), the overall reduced reactivity is the main hurdle.
-
Lewis Base Site: The carbonyl oxygen of the ester can also coordinate with AlCl₃. This requires careful consideration of catalyst stoichiometry, as some catalyst will be consumed by complexation with the starting material in addition to the product.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment.
FAQ 1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes?
Low or no conversion is the most common issue and can usually be traced back to catalyst activity or reaction setup.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient AlCl₃ | A stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone.[5] Complexation also occurs with the starting material's ester group. An insufficient amount will halt the reaction. | Use at least 2.2 equivalents of AlCl₃: 1 eq. for the acylating agent, 1 eq. to complex with the product, and an additional 0.1-0.2 eq. for the starting material. |
| Deactivated Catalyst | AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture in the reagents or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[8] | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Order of Addition | Adding the methyl benzoate before the acylium ion is formed can lead to preferential complexation of AlCl₃ with the ester, reducing its availability to activate the propionyl chloride. | The standard and recommended procedure is to first form a complex between AlCl₃ and propionyl chloride before adding the methyl benzoate substrate slowly at a controlled temperature.[8] |
| Reaction Temperature Too Low | Due to the deactivating nature of the ester group, the reaction requires sufficient thermal energy to overcome the activation barrier. | While initial addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, the mixture may need to be warmed to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion.[9] Monitor progress by TLC. |
FAQ 2: I'm observing a significant amount of benzoic acid in my product mixture. What's causing this ester cleavage?
This is a critical side reaction specific to ester-containing substrates.
-
The Cause (Demethylation/Hydrolysis): AlCl₃ is a strong Lewis acid capable of coordinating strongly to the carbonyl oxygen of the methyl ester. At elevated temperatures or with prolonged exposure, this can catalyze the cleavage of the methyl-C-O bond, leading to a carboxylate-aluminum complex.[10] Upon aqueous workup, this complex is hydrolyzed to benzoic acid. This is essentially a Lewis acid-mediated demethylation.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Avoid excessive heating. Perform the initial addition of reagents at 0 °C and allow the reaction to proceed at the lowest temperature that gives a reasonable rate (often room temperature is sufficient). Use a temperature-controlled bath.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the workup step to avoid prolonged exposure of the product and remaining starting material to the harsh Lewis acid.
-
Alternative Lewis Acids: If cleavage remains a persistent issue, consider a milder Lewis acid catalyst, although this may require significant re-optimization of the reaction conditions.
-
FAQ 3: My product is a mixture of meta, ortho, and para isomers. How can I improve regioselectivity?
While the ester group is a strong meta-director, loss of selectivity can occur under certain conditions.
-
The Cause: Friedel-Crafts acylations are generally sensitive to temperature. Higher reaction temperatures can provide enough energy to overcome the preferential activation energy barrier for meta substitution, leading to the formation of minor ortho and para isomers.
-
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: This is the most effective way to enhance regioselectivity. By keeping the reaction temperature as low as possible (e.g., 0 °C to room temperature), you favor the thermodynamically preferred meta product.
-
Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly polar solvents that can complex with AlCl₃ should be avoided.
-
Section 3: Optimized Experimental Protocol
This protocol is designed to minimize common side reactions and serve as a validated starting point for your experiments.
Workflow for Optimized Propionylation
Step-by-Step Methodology
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0 °C using an ice-water bath.
-
Electrophile Generation: Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel to the cold AlCl₃ suspension over 15-20 minutes. Stir the mixture for an additional 20 minutes at 0 °C.
-
Substrate Addition: Add a solution of methyl benzoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure methyl m-propionylbenzoate.
Section 4: References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2023). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of AlCl3 concentration on the catalytic performance of AlCl3/Hβ. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Retrieved from [Link]
-
ACS Publications. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Unknown Source. (n.d.). Preparation of Methyl Benzoate.
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. Retrieved from [Link]
-
PubMed. (2016). Quantitative assessment of methyl-esterification and other side reactions in a standard propionylation protocol for detection of histone modifications. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aiinmr.com [aiinmr.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Systems for the Friedel-Crafts Acylation of Methyl Benzoate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of methyl benzoate. Due to the electron-withdrawing nature of the ester functional group, methyl benzoate is a deactivated aromatic substrate, making this transformation notoriously difficult. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the acylation of methyl benzoate in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?
This is the most frequent issue when working with deactivated substrates. The low reactivity of the aromatic ring requires carefully optimized conditions to overcome the high activation energy barrier.
A1: Root Cause Analysis & Solutions
The failure of the reaction can typically be traced to three main factors: the inherent deactivation of the substrate, catalyst inactivity, or sub-optimal reaction conditions.
-
Cause A: Deactivated Aromatic Ring The ester group (-COOCH₃) is strongly electron-withdrawing, which reduces the nucleophilicity of the benzene ring, making it less susceptible to attack by the electrophilic acylium ion.[1][2] Standard Friedel-Crafts conditions that work for activated rings like toluene or anisole will often fail completely with methyl benzoate.[3][4]
-
Cause B: Catalyst Inactivity or Insufficiency The Lewis acid catalyst (e.g., AlCl₃) is the engine of this reaction, but it is prone to deactivation.
-
Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) react vigorously with even trace amounts of water, rendering them inactive.[1] Meticulous anhydrous conditions are not just recommended; they are critical.
-
Complexation: The catalyst doesn't just interact with the acyl chloride. It also forms stable complexes with the carbonyl oxygen of the methyl benzoate starting material and, more importantly, the resulting ketone product.[5] This complexation effectively removes the catalyst from the reaction cycle. Consequently, Friedel-Crafts acylation, unlike alkylation, requires at least a stoichiometric amount of the catalyst.[1][5]
-
-
Cause C: Sub-optimal Reaction Temperature While higher temperatures can help overcome the activation energy, excessive heat can lead to decomposition of reagents and side-product formation. The optimal temperature is a delicate balance that must be determined empirically.[1]
Solutions Workflow:
-
Ensure Rigorously Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) immediately before use.[6]
-
Use freshly opened, high-purity anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are preferable.
-
Use a fresh, high-quality Lewis acid catalyst. Weigh and transfer AlCl₃ quickly to minimize atmospheric moisture exposure.[7]
-
-
Increase Catalyst Loading:
-
Begin with at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
-
If conversion remains low, consider increasing the catalyst loading to 2.0-2.5 equivalents to compensate for complexation with both the ester and the product.
-
-
Employ a More Potent Catalyst System:
-
For highly deactivated substrates, AlCl₃ may be insufficient. A superacid catalyst like trifluoromethanesulfonic acid (TfOH) can successfully promote the acylation of even nitrobenzene and is highly effective for methyl benzoate.[8][9] This approach often provides higher yields under milder conditions.
-
-
Optimize Reaction Temperature:
-
Start the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction.[7]
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
If no conversion is observed, gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC or GC-MS.
-
Q2: I've obtained a product, but I'm unsure of the regioselectivity. Where should the acyl group add, and how can I confirm it?
Regioselectivity is a crucial aspect of aromatic substitution, and understanding the electronic effects of the substituent is key.
A2: Understanding and Confirming Regioselectivity
-
Expected Outcome: The methyl ester group is a deactivating, meta-directing substituent.[10] This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized at the ortho and para positions but less so at the meta position. Therefore, the primary product of Friedel-Crafts acylation of methyl benzoate is the meta-substituted isomer .
-
Confirmation: The substitution pattern can be unequivocally determined using ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for ortho, meta, and para isomers.
-
Troubleshooting Poor Selectivity: While the meta product is strongly favored electronically, aggressive reaction conditions (very high temperatures or extremely strong catalysts) could potentially lead to minor isomers or side products. If you observe a mixture of products, purification by column chromatography or recrystallization is necessary. To improve selectivity, try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate.[10]
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid required for acylation? A: The product of the reaction, an aryl ketone, is a Lewis base that forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the catalyst.[5] To ensure there is enough active catalyst to drive the reaction to completion, at least one equivalent is needed to react with the product, plus the catalytic amount needed for the reaction itself. The starting ester also complexes with the catalyst, further increasing the amount required.
Q: Can I use a carboxylic acid or an acid anhydride instead of an acyl chloride? A: Yes, both are viable alternatives.
-
Acid Anhydrides: They can be used similarly to acyl chlorides with a Lewis acid catalyst.[11] The mechanism is analogous, involving the formation of an acylium ion.
-
Carboxylic Acids: Direct acylation with carboxylic acids is possible but typically requires a strong Brønsted acid co-catalyst, such as trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA), to generate the acylium ion.[5][12]
Q: My workup procedure results in an emulsion that is difficult to separate. How can I prevent this? A: Emulsions are common during the aqueous workup due to the formation of aluminum salts.[6]
-
Standard Quench: The standard procedure is to pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated HCl.[7][13] The acid helps to hydrolyze the aluminum complexes.
-
Improved Quench: To better break up the aluminum salts and prevent emulsions, quench the reaction with 3M HCl and then heat the mixture gently (e.g., in a 50 °C water bath) for 5-10 minutes before proceeding with the extraction.[6]
Catalyst Performance Overview
The choice of catalyst is paramount for successfully acylating a deactivated ring like methyl benzoate. The table below summarizes the characteristics of common choices.
| Catalyst System | Molar Equivalents Required | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 | 0 °C to 60 °C, Anhydrous | Inexpensive, widely available | Highly moisture-sensitive, stoichiometric amounts needed, can cause charring at high temperatures.[1] |
| Trifluoromethanesulfonic Acid (TfOH) | Catalytic to Stoichiometric | Room Temp to Mild Heat | Extremely powerful Brønsted acid, highly effective for deactivated rings, can use esters/acids directly.[8][9] | Expensive, corrosive. |
| Zeolites / Solid Acids | Catalytic | High Temperature | Reusable, environmentally friendly, simplifies workup.[14] | Often require higher temperatures, may have lower activity for deactivated substrates. |
Experimental Protocols
Protocol 1: Classical Acylation using Aluminum Chloride
This protocol is a representative procedure for the acetylation of methyl benzoate.
Materials:
-
Methyl Benzoate
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[7]
-
To the flask, add anhydrous AlCl₃ (1.3 equivalents) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Prepare a separate solution of methyl benzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC. If needed, gently warm the mixture to 40 °C.
-
Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[13]
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-acetylbenzoate.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Acylation using Trifluoromethanesulfonic Acid (TfOH)
This protocol demonstrates the use of a stronger acid catalyst, which can offer higher yields for deactivated substrates.[8]
Materials:
-
Methyl Benzoate
-
Acetic Anhydride or Acetyl Chloride
-
Trifluoromethanesulfonic Acid (TfOH)
Procedure:
-
In a round-bottom flask, dissolve methyl benzoate (1.0 equivalent) and acetic anhydride (1.2 equivalents) in a minimal amount of a suitable solvent (e.g., nitrobenzene or no solvent).
-
Cool the mixture to 0 °C.
-
Slowly add trifluoromethanesulfonic acid (1.5 - 2.0 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the Friedel-Crafts acylation of methyl benzoate.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
-
Scribd. Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Quora. How to prepare methyl benzoate from benzene. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Available at: [Link]
-
Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-01-16). Available at: [Link]
-
SlidePlayer. ORGANIC REACTION MECHANISM. Available at: [Link]
-
Contreras, J. et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. J. Chil. Chem. Soc. (2014). Available at: [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
ResearchGate. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Available at: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). Available at: [Link]
-
ACS Publications. Friedel-Crafts Isopropylation of Acetophenone, Methyl Benzoate and Benzoic Acid. Available at: [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
-
PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
-
KISTI. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel–Crafts Acylation of Aromatics with Methyl Benzoate. Available at: [Link]
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Technical Support Center: Separation of Propionyl Methylbenzoate Isomers (Ortho, Meta, Para)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the separation of propionyl methylbenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the analytical challenge of separating and quantifying ortho-, meta-, and para-substituted isomers. Due to their nearly identical physical properties, such as molecular weight and hydrophobicity, separating these positional isomers requires carefully optimized methods.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common separation techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fractional Crystallization.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the most common and versatile technique for the analytical separation of these isomers. However, achieving baseline resolution can be challenging. This section addresses common issues encountered during method development and routine analysis.
Q1: Why is my chromatographic resolution between the ortho, meta, and para isomers poor or non-existent?
Answer: Poor resolution is almost always due to a lack of selectivity in the chromatographic system. Because these isomers have very similar hydrophobicity, a standard C18 column often fails to differentiate them adequately. The key is to introduce alternative separation mechanisms.
-
Underlying Cause: Your stationary phase relies solely on hydrophobic interactions, which are too similar among the isomers. The ortho isomer's polarity and shape are slightly different from the meta and para isomers, but the latter two are often very difficult to resolve from each other.
-
Troubleshooting Steps:
-
Change Column Chemistry: Move beyond a standard C18. A stationary phase that offers alternative interactions is crucial.
-
Phenyl-Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of your isomers. This is highly effective for separating positional isomers.[1]
-
Biphenyl-Phases: These offer enhanced π-π interactions and a different spatial selectivity compared to standard phenyl columns, often providing the resolution needed for difficult isomer pairs.[2][3]
-
Pentafluorophenyl (PFP) Phases: These columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them extremely powerful for separating closely related isomers.
-
-
Optimize Mobile Phase Composition:
-
Switch Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to ACN. This can significantly alter selectivity, especially on phenyl-based columns.[4]
-
Employ a Shallow Gradient: A very shallow gradient can often resolve peaks that co-elute under isocratic conditions.[5] Start with a high aqueous percentage and slowly decrease it over a longer run time.
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity by increasing the strength of polar and π-π interactions, although it will also increase backpressure and retention times.
-
Q2: My peaks are exhibiting significant tailing. What are the likely causes?
Answer: Peak tailing can compromise resolution and quantification accuracy. It typically points to secondary, undesirable interactions between the analyte and the stationary phase or issues within the HPLC system itself.
-
Underlying Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact strongly with the carbonyl and ester groups of your analytes. Ensure you are using a modern, end-capped column. If the problem persists, adding a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanols and minimize these interactions.
-
Column Contamination or Degradation: A void at the head of the column can cause peak distortion.[6] This can be checked by reversing and flushing the column (check manufacturer's instructions first). If the column is old, it may need to be replaced.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or the concentration of your sample.
-
Mismatched Sample Solvent: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN while the mobile phase is 50% ACN), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Q3: My retention times are drifting between injections. How can I stabilize my method?
Answer: Unstable retention times make peak identification unreliable and indicate a lack of system equilibrium or control.
-
Underlying Causes & Solutions:
-
Insufficient Column Equilibration: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For gradient methods, proper re-equilibration between runs is critical.
-
Mobile Phase Preparation: If your mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly.[7] Premixing the mobile phase manually can eliminate this as a variable. Ensure the mobile phase is thoroughly degassed.
-
Temperature Fluctuations: The column temperature directly affects retention time. Using a thermostatically controlled column compartment is essential for reproducible results.[7]
-
Pump Performance: Inconsistent flow from the pump due to worn seals or faulty check valves will cause retention time drift. Monitor the system pressure; excessive fluctuation is a key indicator of pump issues.[6][7]
-
Section 2: Gas Chromatography (GC) Troubleshooting
GC is a powerful alternative to HPLC, particularly for its high resolving power. However, it requires that the analytes be volatile and thermally stable. The propionyl methylbenzoate isomers are likely suitable for GC analysis.
Q1: Which GC column is best suited for separating the o, m, and p isomers?
Answer: Similar to HPLC, column selection is the most critical factor. The goal is to choose a stationary phase that can differentiate the subtle differences in polarity and shape between the isomers.
-
Recommended Column Chemistries:
-
Mid-Polarity Columns (e.g., 5% Phenyl-Methylpolysiloxane - DB-5/HP-5): This is a good starting point. It offers a general-purpose separation based primarily on boiling point differences, with some selectivity for aromatic compounds.[8]
-
Intermediate to High-Polarity Columns (e.g., 50% Phenyl-Methylpolysiloxane or Cyanopropylphenyl-based): To enhance selectivity, a more polar column is often required. The cyano groups, in particular, can induce dipole-dipole interactions that are highly effective at resolving positional isomers of aromatic compounds.
-
Specialized Isomer Columns: Some manufacturers offer columns specifically designed for isomer separations, often with unique phenyl substitutions that provide high shape selectivity.
-
Q2: The meta and para isomers are co-eluting. How can I improve their separation?
Answer: The meta and para isomers often have very similar boiling points and polarities, making them the most challenging pair to separate.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: This is the most powerful tool for improving resolution in GC.
-
Lower the Initial Temperature: Starting at a lower oven temperature allows the components to focus at the head of the column in a tight band.
-
Slow the Ramp Rate: A slow temperature ramp (e.g., 2-5 °C/min) gives the analytes more time to interact with the stationary phase, significantly improving the separation of closely eluting compounds.
-
-
Use a Longer Column: Doubling the column length will increase the theoretical plates and improve resolution (though it will also double the analysis time).
-
Decrease Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at or slightly below its optimal linear velocity can enhance efficiency and improve resolution, at the cost of longer run times.
-
Section 3: Fractional Crystallization for Bulk Separation
For isolating larger quantities of a single isomer, particularly for use as a reference standard, fractional crystallization can be an effective, non-chromatographic method.[9]
Q1: How can I use crystallization to separate the isomers?
Answer: This technique exploits differences in the solubility and crystal lattice energy of the isomers. The para isomer, due to its higher symmetry, often packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in a given solvent compared to the ortho and meta isomers.
-
General Workflow:
-
Solvent Screening: Dissolve the isomer mixture in a small amount of various heated solvents (e.g., methanol, ethanol, hexane, ethyl acetate, or mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Slow Cooling: Allow the saturated hot solution to cool very slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of pure, well-defined crystals rather than trapping impurities.
-
Seeding: If you have a pure crystal of the desired isomer, adding a tiny seed crystal to the supersaturated solution can induce selective crystallization of that specific isomer.[10]
-
Isolation and Analysis: Isolate the resulting crystals by filtration and wash them with a small amount of the cold solvent.[11] Analyze the purity of the crystals and the remaining mother liquor by HPLC or GC to assess the efficiency of the separation. The process can be repeated to improve purity.
-
Experimental Protocols & Data
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a robust starting point for separating the propionyl methylbenzoate isomers.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | Provides π-π interactions crucial for isomer selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and minimizes silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. Can be substituted with Methanol to alter selectivity. |
| Gradient | 60% A to 40% A over 20 minutes | A shallow gradient is key to resolving closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Sample Prep. | Dissolve in 50:50 Water:ACN | Ensures compatibility with the initial mobile phase. |
Protocol 2: GC Method for Isomer Separation
This method is designed to resolve the isomers based on volatility and polarity differences.
| Parameter | Recommended Condition | Rationale |
| Column | DB-17ms or equivalent (50% Phenyl) (30 m x 0.25 mm ID, 0.25 µm film) | A polar phase to maximize selectivity between isomers. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 280 °C | Ensures complete vaporization without degradation. |
| Injection | 1 µL, Split 50:1 | Prevents column overload and ensures sharp peaks. |
| Oven Program | Start at 150°C (hold 1 min), ramp at 5°C/min to 280°C (hold 5 min) | The slow ramp is critical for separating the meta and para isomers. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Visualized Workflows
Diagram 1: HPLC Method Development Workflow
This diagram outlines the logical steps for developing a robust HPLC separation method for the isomers.
Caption: A workflow for systematic HPLC method development.
Diagram 2: Troubleshooting Poor Isomer Resolution
This decision tree helps diagnose and solve common resolution problems.
Caption: A decision tree for troubleshooting poor isomer resolution.
References
- Patents, G. (n.d.). Separation of position isomers - US2732393A. Google Patents.
- GEA Niro PT BV. (2011). Process for crystallizing and separating different diisocyanate isomers. Google Patents.
-
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Sciencemadness. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Retrieved January 14, 2026, from [Link]
-
Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. GSC Biological and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Request PDF. Retrieved January 14, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 14, 2026, from [Link]
-
Brainly. (2023). The nitration of methyl benzoate produces three isomers (ortho, meta, and para). How can they be distinguished?. Brainly.com. Retrieved January 14, 2026, from [Link]
-
Maas, A., Sydow, K., Madea, B., & Hess, C. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. Retrieved January 14, 2026, from [Link]
-
GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. Retrieved January 14, 2026, from [Link]
-
NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC. Retrieved January 14, 2026, from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved January 14, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. nacalai.com [nacalai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iscientific.org [iscientific.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Friedel-Crafts Acylation of Methyl Benzoate
Welcome to the technical support center for the Friedel-Crafts acylation of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the critical work-up phase of this classic electrophilic aromatic substitution. Here, we move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the work-up of the Friedel-Crafts acylation of methyl benzoate.
Q1: Why is a stoichiometric amount of AlCl₃ required, and how does this impact the work-up?
A1: In Friedel-Crafts acylation, the Lewis acid catalyst, aluminum chloride (AlCl₃), forms a complex with the carbonyl oxygen of the newly formed ketone product (methyl 4-acetylbenzoate).[1] This complexation deactivates the product towards further acylation, which is advantageous in preventing polysubstitution.[2][3] However, this also means the AlCl₃ is not truly a catalyst but a reagent that is consumed in a stoichiometric amount. During the work-up, this stable complex must be hydrolyzed to liberate the desired ketone product.[1][4] This is a crucial and often highly exothermic step.
Q2: What is the purpose of quenching the reaction mixture in ice-cold acid?
A2: Quenching in a mixture of ice and concentrated hydrochloric acid serves two primary purposes. First, the reaction of unreacted AlCl₃ and its complex with the product with water is extremely exothermic.[5][6] Using ice helps to dissipate the heat generated, preventing a dangerous thermal runaway and potential side reactions.[6] Second, the acid helps to keep the resulting aluminum salts, such as aluminum hydroxide (Al(OH)₃), dissolved in the aqueous layer as soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺).[7] This prevents the formation of a gelatinous precipitate of Al(OH)₃, which can trap the product and lead to problematic emulsions during extraction.[2][7]
Q3: I'm observing a stubborn emulsion during the extraction process. What can I do?
A3: Emulsion formation is a frequent issue in this work-up, often due to incomplete hydrolysis of the aluminum complexes or the formation of finely dispersed aluminum hydroxides.[2] To break an emulsion, you can try the following:
-
Add Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help break it up by increasing the ionic strength of the aqueous layer, which reduces the solubility of the organic component in the aqueous phase.[2]
-
Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to dissolve all aluminum salts. You can add more concentrated HCl if needed.[7]
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for a period can lead to layer separation. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
Q4: Why is a sodium bicarbonate wash necessary?
A4: The crude organic layer will contain residual hydrochloric acid from the quenching step. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is performed to neutralize this acid.[7] This is important to prevent any acid-catalyzed side reactions during solvent removal or subsequent purification steps. Be aware that this neutralization will produce carbon dioxide gas, so it is crucial to vent the separatory funnel frequently during shaking to release the pressure.[4]
Q5: My final product is a dark oil, not the expected solid. What went wrong?
A5: The formation of a dark, oily product can be indicative of tar formation, which can result from several factors including:
-
High Reaction Temperature: Overheating the reaction can lead to polymerization and decomposition of starting materials and products.[7]
-
Moisture Contamination: The presence of water in the reaction mixture can deactivate the AlCl₃ catalyst and lead to side reactions.[2][3][8] Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
Impure Reagents: Impurities in the methyl benzoate or acylating agent can also contribute to tar formation.
Purification via column chromatography may be necessary to isolate the desired product from the tarry impurities.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the work-up procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete quenching and hydrolysis of the AlCl₃-ketone complex. | 1. Ensure the reaction mixture is poured into a vigorously stirred ice/conc. HCl mixture. Allow sufficient time for the hydrolysis to complete.[7] |
| 2. Product loss due to emulsion formation during extraction. | 2. Add brine to the separatory funnel to help break the emulsion. Ensure the aqueous layer is acidic.[2] | |
| 3. Incomplete extraction of the product from the aqueous layer. | 3. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). | |
| Formation of a Gelatinous Precipitate | Insufficient acid in the quenching solution, leading to the precipitation of Al(OH)₃. | Add more concentrated HCl to the separatory funnel until the precipitate dissolves.[7] |
| Product is Contaminated with Starting Material (Methyl Benzoate) | The reaction did not go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) before quenching. If incomplete, consider extending the reaction time. |
| Unexpected Isomers or Byproducts | 1. The ester group of methyl benzoate can be cleaved under harsh conditions. | 1. Maintain a low reaction temperature and avoid prolonged reaction times. |
| 2. Polysubstitution, although less common in acylation, can occur. | 2. Use a 1:1 molar ratio of methyl benzoate to the acylating agent.[7] |
Detailed Work-Up Protocol for Friedel-Crafts Acylation of Methyl Benzoate
This protocol assumes the reaction has been run to completion and is now ready for quenching and purification.
Materials:
-
Reaction mixture containing methyl 4-acetylbenzoate complexed with AlCl₃
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
In a large beaker, prepare a mixture of crushed ice and concentrated HCl (approximately 25 g of ice and 15 mL of concentrated HCl for a reaction on a 0.05 mol scale).[9]
-
While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker.[5][7] The addition should be done in a controlled manner to manage the exothermic reaction.
-
Rinse the reaction flask with a small amount of the organic solvent (e.g., DCM) and add it to the beaker to ensure all product is transferred.
-
Continue stirring until all the ice has melted and the mixture forms two distinct layers.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Allow the layers to fully separate. The organic layer (containing the product) will typically be the bottom layer if using a halogenated solvent like DCM.[4]
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Extract the remaining aqueous layer with two more portions of the organic solvent to maximize product recovery.[9]
-
Combine all organic extracts in the Erlenmeyer flask.
-
-
Washing:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.[7][9] Caution: CO₂ gas will be evolved. Invert the separatory funnel and vent frequently to release the pressure. Continue washing until no more gas is evolved.
-
Separate the layers and discard the aqueous wash.
-
Wash the organic layer with brine.[7] This helps to remove excess water from the organic layer and aids in breaking any minor emulsions.
-
Separate the layers and discard the brine wash.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
-
Remove the drying agent by gravity filtration into a pre-weighed round-bottom flask.[9]
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
Visual Workflow and Troubleshooting Diagrams
Experimental Workflow for Work-Up
Caption: A stepwise workflow for the work-up and purification of methyl 4-acetylbenzoate.
Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for resolving emulsion issues during the work-up process.
References
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Davies, D. D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. [Link]
-
Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Quora. (2017, November 9). How to prepare methyl benzoate from benzene. [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Patsnap. (n.d.).
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
preventing polysubstitution in the synthesis of Methyl 4-propionylbenzoate
Technical Support Center: Synthesis of Methyl 4-propionylbenzoate
A Guide to Controlling Selectivity and Preventing Polysubstitution in Friedel-Crafts Acylation
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. We will explore the mechanistic principles governing the synthesis of Methyl 4-propionylbenzoate, focusing on the common challenges encountered in the lab. While polysubstitution is a valid concern in many electrophilic aromatic substitutions, in the case of Friedel-Crafts acylation, the more critical hurdles are often reactivity and regioselectivity. This document provides a comprehensive troubleshooting framework to address all three aspects, ensuring a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution generally not a major concern in Friedel-Crafts acylation, including the synthesis of Methyl 4-propionylbenzoate?
A1: This is a crucial distinction between Friedel-Crafts acylation and its counterpart, alkylation. Polysubstitution is rare in acylation because the reaction introduces an acyl group (a ketone), which is strongly electron-withdrawing.[1][2] This effect deactivates the aromatic ring, making the mono-acylated product significantly less nucleophilic and therefore less reactive than the starting material.[3][4][5][6] Consequently, the energy barrier for a second acylation event is substantially higher, effectively preventing the addition of a second propionyl group under standard reaction conditions.[7][8] In contrast, Friedel-Crafts alkylation adds an electron-donating alkyl group, which activates the ring and makes the product more reactive than the starting material, often leading to multiple substitutions.[9][10]
Q2: My reaction is failing or giving very low yields. What is the primary cause?
A2: The most probable cause for low or no yield is the deactivating nature of the methyl ester group (-COOCH₃) on your starting material, methyl benzoate.[11][12] Friedel-Crafts acylation is an electrophilic aromatic substitution, which relies on the electron-rich π-system of the aromatic ring attacking the electrophilic acylium ion.[13] Electron-withdrawing groups, like esters, reduce the electron density of the ring, making it a weaker nucleophile and thus less reactive.[12][14] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the ester group, which further deactivates the ring and may require the use of stoichiometric or excess amounts of the catalyst to drive the reaction.[3][11]
Q3: I am getting a product, but it's the wrong isomer (Methyl 3-propionylbenzoate). How can I synthesize the desired Methyl 4-propionylbenzoate?
A3: This issue stems from the electronic directing effects of the ester substituent. The methyl ester group is a meta-director for electrophilic aromatic substitution. Therefore, a direct Friedel-Crafts acylation of methyl benzoate will overwhelmingly yield the meta-substituted product, Methyl 3-propionylbenzoate. To obtain the desired para-isomer, Methyl 4-propionylbenzoate, a different synthetic strategy is required. The most reliable method involves starting with a substrate that directs para and then modifying the substituents. A common and effective route is to perform the Friedel-Crafts acylation on toluene, which will yield 4-methylpropiophenone, and then subsequently oxidize the methyl group to a carboxylic acid, followed by esterification to yield the final product.
Q4: Is it ever possible for polysubstitution to occur in this reaction, and how can I definitively avoid it?
A4: While highly uncommon, polysubstitution in Friedel-Crafts acylation can theoretically occur under extremely harsh or "forcing" conditions.[4] Factors that could potentially lead to a di-acylated product include:
-
Highly Activated Substrates: Using a starting material with strong activating groups (which is not the case for methyl benzoate).
-
Large Excess of Reagents: Employing a significant excess of both the acylating agent (propionyl chloride) and the Lewis acid catalyst.[4]
-
Elevated Temperatures: Running the reaction at high temperatures for extended periods can sometimes overcome the deactivation barrier.[15][16]
To guarantee monosubstitution, you should adhere to optimized reaction conditions.[3] The most critical parameters to control are stoichiometry and temperature.
| Parameter | Recommendation for Monosubstitution | Rationale |
| Stoichiometry | Use a 1:1 to 1:1.1 molar ratio of methyl benzoate to propionyl chloride.[4][17] | Prevents excess electrophile from being available for a second substitution. |
| Lewis Acid | Use 1.1 to 1.2 equivalents of AlCl₃. | Ensures enough catalyst for the reaction without being in large excess, which could promote side reactions. |
| Temperature | Maintain low to moderate temperatures (e.g., 0 °C to room temperature).[17][18] | Reduces the kinetic energy of the system, making it less likely to overcome the high activation energy of a second acylation.[3] |
| Order of Addition | Add the substrate to the pre-formed complex of the Lewis acid and acylating agent (Perrier procedure).[17][19] | Can improve selectivity by maintaining a low concentration of the reactive aromatic compound. |
Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Step-by-Step Solutions |
| 1. No Reaction or Very Low Yield | Ring Deactivation: The -COOCH₃ group on methyl benzoate strongly deactivates the ring.[11][12] Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[12] | 1a. Increase Catalyst Loading: Carefully increase the stoichiometry of AlCl₃ to 2.0-2.5 equivalents to compensate for complexation with the ester. 1b. Use a Stronger Acid System: Consider using a superacid like trifluoromethanesulfonic acid (triflic acid), which can acylate moderately deactivated rings.[11] 1c. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and fresh, high-purity Lewis acid.[12] 1d. Change Synthetic Route: If yields remain low, switch to the recommended alternative route starting from toluene (see Protocol 2). |
| 2. Formation of Wrong Isomer (Methyl 3-propionylbenzoate) | Electronic Directing Effects: The -COOCH₃ group is a meta-director, making substitution at position 3 electronically favored. | 2a. Acknowledge Inherent Selectivity: Direct acylation is not a viable route for the para-product. 2b. Adopt Alternative Synthesis: The only reliable solution is to change the synthetic pathway. Use the procedure outlined in Protocol 2. |
| 3. Polysubstitution Detected (Di-propionyl Benzoate Byproduct) | Incorrect Stoichiometry: A significant excess of propionyl chloride and/or Lewis acid was used.[4] Harsh Conditions: The reaction temperature was too high or the reaction time was excessive.[3] | 3a. Adjust Stoichiometry: Strictly maintain a 1:1 molar ratio of the aromatic substrate to the acylating agent.[17] 3b. Reduce Temperature & Time: Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely by TLC or GC to avoid unnecessary heating or prolonged reaction times.[3][17] |
| 4. Difficult Product Isolation / Emulsion During Workup | Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and forms insoluble/gelatinous aluminum hydroxides.[17] | 4a. Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[20][21] This ensures the acidic medium keeps aluminum salts dissolved. 4b. Use Sufficient Acid: Ensure the aqueous quench solution is strongly acidic (e.g., 1-3 M HCl) to break up the complexes and prevent precipitation of Al(OH)₃. |
Visualizing the Process
Reaction Mechanism and the Barrier to Polysubstitution
Caption: Acylation deactivates the ring, preventing further reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Direct Acylation of Methyl Benzoate (For Illustrative Purposes)
Disclaimer: This route is prone to low yields and formation of the incorrect meta-isomer. It is presented to illustrate the challenges.
-
Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Solvent Addition: Add 100 mL of an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: In the dropping funnel, prepare a solution of propionyl chloride (1.1 eq.) in 25 mL of anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes.
-
Substrate Addition: After acylium ion formation, add a solution of methyl benzoate (1.0 eq.) in 25 mL of anhydrous solvent dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC. Gentle heating may be required, but increases the risk of side products.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.[20]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.[17]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Recommended Synthesis of Methyl 4-propionylbenzoate via Toluene
This multi-step synthesis circumvents the reactivity and regioselectivity issues of direct acylation.
Step A: Friedel-Crafts Acylation of Toluene
-
Follow the setup and procedure from Protocol 1, but use toluene as the aromatic substrate instead of methyl benzoate. The methyl group of toluene is an ortho-, para- director, and the para-product (4-methylpropiophenone) will be the major isomer due to sterics.[22]
Step B: Oxidation of 4-methylpropiophenone to 4-propionylbenzoic acid
-
Setup: In a round-bottom flask, dissolve the 4-methylpropiophenone from Step A in a suitable solvent like pyridine or aqueous tert-butanol.
-
Oxidation: While stirring, heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise until a persistent purple color remains.
-
Workup: After cooling, quench the excess KMnO₄ with a small amount of sodium bisulfite. Acidify the mixture with concentrated HCl, which will precipitate the 4-propionylbenzoic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. The product can be recrystallized for higher purity.
Step C: Fischer Esterification to Methyl 4-propionylbenzoate
-
Setup: Combine the 4-propionylbenzoic acid from Step B with a large excess of methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting carboxylic acid.
-
Workup: Cool the reaction, neutralize the acid with a base like sodium bicarbonate, and remove the excess methanol via rotary evaporation.
-
Extraction & Purification: Extract the desired ester into a solvent like ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the final, high-purity Methyl 4-propionylbenzoate.
References
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- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Filo. (2025).
- BenchChem. (2025). Minimizing polysubstitution in Friedel-Crafts reactions.
- ResearchGate. (n.d.).
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(4- Methylbenzoyl)propionic Acid (CAS 4619-20-9)
- Gauth. (n.d.).
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- Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?.
- University of Michigan. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-Propionylbenzoate and Other Acylated Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, para-acylated benzoates serve as pivotal intermediates. Their dual functionality—an ester and a ketone—offers a versatile platform for molecular elaboration. The reactivity of these functional groups is paramount, dictating reaction conditions, yields, and the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of methyl 4-propionylbenzoate against other homologous para-acylated benzoates, such as methyl 4-acetylbenzoate and methyl 4-butyrylbenzoate. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols to provide a practical framework for laboratory applications.
Theoretical Framework: Understanding Reactivity
The reactivity of para-acylated methyl benzoates is primarily influenced by two key factors:
-
Electronic Effects: The acyl group at the para position is an electron-withdrawing group (EWG) due to the carbonyl moiety. This deactivates the benzene ring towards electrophilic aromatic substitution but activates the ester's carbonyl carbon towards nucleophilic attack. The length of the alkyl chain in the acyl group (methyl, ethyl, propyl) has a subtle but discernible impact on the electronic nature of the substituent. Alkyl groups are weakly electron-donating through induction, which can slightly modulate the overall electron-withdrawing character of the acyl group.
-
Steric Effects: The size of the acyl group can influence the accessibility of the reactive centers. A larger alkyl chain, such as in the propionyl or butyryl group, can impart greater steric hindrance compared to the smaller acetyl group. This can affect the rate of reactions at the adjacent ester group or on the aromatic ring.[1][2]
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[3][4][5][6] While specific Hammett constants (σp) for the propionyl and butyryl groups are not as commonly tabulated as for the acetyl group, they are expected to be very similar due to the comparable electronic nature of short alkyl chains.
Synthesis of para-Acylated Methyl Benzoates: A Reactivity Comparison
A common route to synthesize these compounds is the Friedel-Crafts acylation of methyl benzoate. The reactivity of the acylating agent (acyl chloride) directly impacts the reaction conditions and yields.
Comparative Reactivity in Friedel-Crafts Acylation
Experimental data on the relative reactivities of various acyl chlorides in the Friedel-Crafts acylation of aromatic compounds provides valuable insight into the synthesis of their corresponding methyl benzoate derivatives. A study by P. H. Gore and J. A. Hoskins offers a quantitative comparison.[7]
| Acyl Chloride | Relative Reactivity (vs. Acetyl Chloride) with Benzene in Ethylene Dichloride | Relative Reactivity (vs. Acetyl Chloride) with Benzene in Nitromethane |
| Acetyl Chloride | 1.00 | 1.00 |
| Propionyl Chloride | 0.66 | 0.92 |
| Butyryl Chloride | 0.54 | 0.78 |
| Isobutyryl Chloride | 0.23 | - |
| Benzoyl Chloride | 0.003 | 0.002 |
Data sourced from P. H. Gore and J. A. Hoskins.[7]
This data indicates that propionyl chloride is slightly less reactive than acetyl chloride but more reactive than butyryl chloride in Friedel-Crafts acylation.[7] This trend can be attributed to a combination of increasing steric bulk and the inductive effect of the larger alkyl chains. This suggests that the synthesis of methyl 4-propionylbenzoate would require slightly more forcing conditions or longer reaction times compared to methyl 4-acetylbenzoate, but would be more facile than the synthesis of methyl 4-butyrylbenzoate under identical conditions.
Experimental Protocol: Synthesis of Methyl 4-Propionylbenzoate
This protocol is a representative procedure for the Friedel-Crafts acylation of methyl benzoate.
Materials:
-
Methyl benzoate
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the suspension with vigorous stirring.
-
After the addition is complete, add methyl benzoate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure methyl 4-propionylbenzoate.
Caption: Workflow for the synthesis of methyl 4-propionylbenzoate.
Reactivity in Nucleophilic Acyl Substitution: A Comparative Analysis
A key reaction for esters is nucleophilic acyl substitution, with alkaline hydrolysis being a classic example. The rate of this reaction is sensitive to both electronic and steric effects at the carbonyl carbon.
Electronic and Steric Considerations
The para-acyl group, being electron-withdrawing, increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.[8][9][10][11][12]
-
Methyl 4-acetylbenzoate: The acetyl group is a moderately strong electron-withdrawing group.
-
Methyl 4-propionylbenzoate: The propionyl group's electronic effect is very similar to the acetyl group. The slightly larger ethyl group attached to the keto-carbonyl has a minor electron-donating inductive effect, which might slightly reduce the overall electron-withdrawing nature compared to the acetyl group.
-
Methyl 4-butyrylbenzoate: The propyl group of the butyryl substituent will have a marginally stronger inductive effect than the ethyl group in the propionyl substituent.
From a steric perspective, the propionyl group is slightly bulkier than the acetyl group, and the butyryl group is bulkier still.[1][13] This increased steric hindrance could potentially slow down the rate of nucleophilic attack at the ester carbonyl.
Based on these competing factors, the expected order of reactivity in nucleophilic acyl substitution would be:
Methyl 4-acetylbenzoate ≈ Methyl 4-propionylbenzoate > Methyl 4-butyrylbenzoate
The electronic differences are likely to be minimal, with steric effects potentially playing a slightly more significant role as the alkyl chain length increases.
Experimental Protocol: Comparative Kinetic Study of Alkaline Hydrolysis
This protocol outlines a method to quantitatively compare the hydrolysis rates of different para-acylated methyl benzoates.
Materials:
-
Methyl 4-acetylbenzoate, Methyl 4-propionylbenzoate, Methyl 4-butyrylbenzoate
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.05 M)
-
Ethanol or another suitable co-solvent
-
pH meter or autotitrator
-
Constant temperature water bath
Procedure:
-
Prepare stock solutions of each ester in the chosen co-solvent.
-
In a thermostated reaction vessel, equilibrate a known volume of the standardized NaOH solution.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching the reaction with a known excess of standard HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution to determine the concentration of remaining hydroxide at each time point.
-
Alternatively, monitor the reaction continuously using a pH meter or by UV-Vis spectrophotometry if the ester and its corresponding carboxylate have distinct absorption spectra.
-
Calculate the second-order rate constants by plotting the appropriate integrated rate law expression.[14][15]
Caption: Workflow for the kinetic study of ester hydrolysis.
Conclusion
The reactivity of methyl 4-propionylbenzoate is closely comparable to that of methyl 4-acetylbenzoate and methyl 4-butyrylbenzoate, with subtle differences arising from minor variations in electronic and steric effects. In Friedel-Crafts acylation for their synthesis, the reactivity follows the order: acetyl > propionyl > butyryl. For nucleophilic acyl substitution reactions, such as hydrolysis, the reactivity is expected to be very similar, with a slight decrease as the alkyl chain length increases due to steric hindrance. The provided experimental protocols offer a robust framework for the synthesis and comparative reactivity analysis of these important synthetic intermediates.
References
- Filo. (2025, January 24). Order of nucleophilicaddfition Acetophenone, p-nitrobenzaldehyd...
- Adda247. In the following compounds, what is the increasing order of their reactivity towards nucleophilic addition reactions? Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Benchchem. (n.d.).
- Allen. (n.d.). The correct order of reactivity of the following towards nucleophilic addition I) Acetophenone II) p- Nitrobenzaldehyde. III) Benzaldehyde IV) p- Tolylaldehyde.
- Semantic Scholar. (2002, June 1). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO.
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- YouTube. (2022, January 2). Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone.
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- Preparation of Methyl Benzo
- ResearchGate. (2019, April 8). (PDF)
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- PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
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A Comparative Guide to the Spectroscopic Analysis of Methyl 4-propionylbenzoate for Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of Methyl 4-propionylbenzoate. We will delve into the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore alternative and complementary techniques such as Elemental Analysis and Single Crystal X-ray Diffraction, offering a holistic view of structural verification.
The Molecular Blueprint: Understanding Methyl 4-propionylbenzoate
Methyl 4-propionylbenzoate is an organic compound with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] Its structure features a benzene ring substituted with a methyl ester group and a propionyl group at the para position. This unique arrangement of functional groups—an aromatic ring, a ketone, and an ester—gives rise to a distinct spectroscopic fingerprint that we will explore in detail.
Core Spectroscopic Techniques for Structural Elucidation
The confirmation of Methyl 4-propionylbenzoate's structure relies on a synergistic approach, utilizing multiple spectroscopic methods to piece together its molecular puzzle. Each technique provides unique and complementary information.
Workflow for Spectroscopic Structure Confirmation
Caption: Workflow for the spectroscopic confirmation of Methyl 4-propionylbenzoate.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]
Expected Absorptions for Methyl 4-propionylbenzoate:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aromatic Ketone) | Stretch | ~1685 | Strong |
| C=O (Ester) | Stretch | ~1720 | Strong |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
| C-H (Aromatic) | Stretch | 3100-3000 | Weak-Medium |
| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |
Note: The conjugation of the ketone and ester carbonyl groups with the aromatic ring is expected to lower their stretching frequencies compared to their saturated counterparts.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid Methyl 4-propionylbenzoate sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[7] For organic compounds, ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic (ortho to ester) |
| ~7.95 | Doublet | 2H | Aromatic (ortho to ketone) |
| ~3.95 | Singlet | 3H | -OCH₃ (Ester) |
| ~3.05 | Quartet | 2H | -CH₂- (Propionyl) |
| ~1.20 | Triplet | 3H | -CH₃ (Propionyl) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C=O (Ketone) |
| ~166 | C=O (Ester) |
| ~138 | Aromatic (quaternary, attached to ketone) |
| ~134 | Aromatic (quaternary, attached to ester) |
| ~130 | Aromatic (CH, ortho to ester) |
| ~128 | Aromatic (CH, ortho to ketone) |
| ~52 | -OCH₃ (Ester) |
| ~32 | -CH₂- (Propionyl) |
| ~8 | -CH₃ (Propionyl) |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-propionylbenzoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][9] It provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 192. This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight.
-
Key Fragments:
-
m/z = 163: Loss of the ethyl group (-CH₂CH₃) from the propionyl moiety.
-
m/z = 161: Loss of the methoxy group (-OCH₃) from the ester.
-
m/z = 133: Loss of the propionyl group (-COCH₂CH₃).
-
m/z = 105: Formation of the benzoyl cation.
-
Fragmentation Pathway of Methyl 4-propionylbenzoate
Caption: Plausible fragmentation pathway for Methyl 4-propionylbenzoate in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[10][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: An ion detector measures the abundance of each ion, generating the mass spectrum.
Alternative and Complementary Structural Confirmation Methods
While the combination of IR, NMR, and MS is often sufficient for unambiguous structure determination, other techniques can provide valuable confirmatory data, especially for novel compounds or when spectroscopic data is ambiguous.
Elemental Analysis
Elemental analysis determines the mass percentages of the constituent elements in a compound.[12] For a pure sample of Methyl 4-propionylbenzoate (C₁₁H₁₂O₃), the theoretical elemental composition is:
-
Carbon (C): 68.74%
-
Hydrogen (H): 6.29%
-
Oxygen (O): 24.97%
Experimental values within ±0.4% of the theoretical values are generally considered to confirm the elemental composition.[9][13]
Protocol: Combustion Analysis
-
Sample Weighing: A precise amount of the dried sample (typically 1-3 mg) is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of pure oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, etc.) are separated by a chromatographic column and quantified by a thermal conductivity detector.[8]
Single Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive three-dimensional structure of a molecule at the atomic level.[14][15] This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of Methyl 4-propionylbenzoate (typically >0.1 mm in all dimensions) are grown, often by slow evaporation of a saturated solution.[15][16]
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of Methyl 4-propionylbenzoate, like any organic compound, is best achieved through a multi-pronged analytical approach. IR spectroscopy provides a quick and effective means of identifying the key functional groups. NMR spectroscopy offers an intricate map of the proton and carbon framework, revealing the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides further structural insights through fragmentation analysis. For ultimate certainty, particularly in regulatory or foundational research settings, complementary techniques like elemental analysis and single-crystal X-ray diffraction provide orthogonal data that solidify the structural assignment beyond any reasonable doubt. By understanding the strengths and protocols of each technique, researchers can confidently and efficiently verify the molecular identity of their compounds.
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A Senior Scientist's Comparative Guide to Catalysts for Methyl 4-propionylbenzoate Synthesis
Introduction
Methyl 4-propionylbenzoate is a pivotal intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its production, predominantly through the Friedel-Crafts acylation of methyl benzoate, is a reaction of significant industrial interest. The choice of catalyst is the most critical parameter in this process, directly influencing reaction efficiency, selectivity, cost, and environmental impact.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this synthesis. We move beyond mere protocol listings to explore the mechanistic underpinnings and practical trade-offs of each approach, offering the field-proven insights necessary for researchers, chemists, and process development professionals to make informed decisions. We will dissect the performance of traditional homogeneous Lewis acids, modern reusable solid-acid catalysts, and advanced water-tolerant systems, supported by experimental data and detailed methodologies.
The Core Transformation: Friedel-Crafts Acylation
The synthesis of Methyl 4-propionylbenzoate is a classic example of Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] The core transformation involves the introduction of a propionyl group (CH₃CH₂CO-) onto the aromatic ring of methyl benzoate, preferentially at the para-position due to the directing effect of the methyl ester group. The reaction is typically carried out using an acylating agent like propionyl chloride or propionic anhydride, and its activation is the crucial role of the catalyst.[1]
The fundamental challenge in this acylation lies in the nature of the catalyst. Traditional catalysts form strong complexes with the ketone product, inhibiting turnover and necessitating large, wasteful quantities.[1][2][3] This has driven the development of more sustainable and efficient catalytic systems.
Comparative Analysis of Catalytic Systems
We will now compare the three dominant classes of catalysts for this transformation: classical homogeneous Lewis acids, heterogeneous solid acids, and modern water-tolerant Lewis acids.
Homogeneous Catalysis: The Classical Approach (e.g., AlCl₃)
Conventional Lewis acids like aluminum chloride (AlCl₃) are the historical workhorses of Friedel-Crafts acylation.[1] They are highly effective at activating the acylating agent but are plagued by significant practical and environmental drawbacks.
Mechanism of Action & Causality
The catalytic cycle begins with the Lewis acid coordinating to the acylating agent (e.g., propionyl chloride), generating a highly electrophilic acylium ion ([CH₃CH₂CO]⁺).[1] This potent electrophile is then attacked by the electron-rich aromatic ring of methyl benzoate to form the desired product.
However, the key mechanistic feature—and the system's primary flaw—is that the Lewis acid also complexes strongly with the carbonyl oxygen of the newly formed ketone product.[1][2] This product inhibition is so severe that the AlCl₃ is effectively consumed, meaning it must be used in stoichiometric or even super-stoichiometric amounts to drive the reaction to completion.[2][4] The active catalyst is only regenerated during a destructive aqueous workup, which hydrolyzes the catalyst complex and generates large volumes of corrosive acidic waste.[4]
Advantages:
-
High reactivity and historically well-understood.
-
Relatively low initial cost of the reagent itself.
Disadvantages:
-
Requires stoichiometric quantities, making it a reagent rather than a true catalyst.[5]
-
Generates significant amounts of toxic and corrosive waste.[3][5]
-
Strictly anhydrous conditions are required.
-
Difficult separation from the reaction mixture.[6]
-
Poor reusability and significant environmental burden.[7]
Heterogeneous Catalysis: The Sustainable Alternative (e.g., Zeolites)
Heterogeneous solid acid catalysts, particularly zeolites, represent a major advancement toward a greener and more process-friendly acylation.[5][8] These materials contain well-defined acid sites within a porous, crystalline aluminosilicate structure.
Mechanism of Action & Causality
Zeolites possess both Brønsted and Lewis acid sites that can activate the acylating agent.[8] Unlike their homogeneous counterparts, the reaction occurs within the micropores of the solid catalyst. This confinement provides a unique advantage: shape selectivity . The dimensions of the zeolite channels can favor the formation of the sterically less-hindered para isomer (the desired product) while disfavoring the formation of the bulkier ortho and meta isomers.[2][9] Zeolites like H-BEA and H-Y have been shown to be particularly effective for the acylation of aromatic compounds.[9]
Advantages:
-
Reusability: The catalyst is in a different phase from the reactants and can be easily recovered by simple filtration and reused multiple times.[5][6]
-
Environmental Benefits: Eliminates the large-scale aqueous waste streams associated with AlCl₃.[3][7]
-
High Selectivity: Shape selectivity can lead to excellent yields of the desired para-isomer.[2]
-
Process Simplification: Facilitates continuous flow reactor designs and simplifies product purification.[8]
Disadvantages:
-
Can exhibit lower activity compared to highly reactive homogeneous catalysts, often requiring higher temperatures.[6]
-
Susceptible to deactivation by coke formation, where carbonaceous deposits block the active sites.[9]
-
Mass transfer limitations can sometimes be a factor, as reactants must diffuse into the catalyst pores.[6][10]
Modern Homogeneous Catalysis: Water-Tolerant Lewis Acids (e.g., Lanthanide Triflates)
Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), have emerged as a superior class of homogeneous Lewis acids that bridge the gap between high activity and reusability.[11][12]
Mechanism of Action & Causality
Similar to AlCl₃, lanthanide triflates activate the acylating agent to facilitate electrophilic attack. However, their crucial advantage is their water tolerance and reduced affinity for the product ketone.[4][11] This means they do not form the same inhibitory complexes, allowing them to function as true catalysts in sub-stoichiometric quantities.[11] Kinetic studies reveal a mechanism involving the formation of a precatalyst complex with the acylating agent, followed by interaction with the aromatic substrate and a turnover-limiting C-H bond scission step.[11][13]
Advantages:
-
Truly Catalytic: Effective in sub-stoichiometric amounts (typically 1-10 mol%).[11]
-
High Efficiency: Often provide rapid and clean conversions.[11]
-
Water-Tolerant: Do not require rigorously anhydrous conditions, simplifying experimental setup.[4][11]
-
Reusable: Can be easily recovered from the aqueous layer after workup and reused without significant loss of activity.[12][14]
Disadvantages:
-
Higher initial cost compared to traditional Lewis acids like AlCl₃.
-
While recoverable, they still require a separation step, unlike truly heterogeneous catalysts.[10]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each catalyst class in the context of Friedel-Crafts acylation for producing aromatic ketones.
| Feature | Homogeneous (AlCl₃) | Heterogeneous (Zeolite H-BEA) | Water-Tolerant (Ln(OTf)₃) |
| Stoichiometry | Stoichiometric (>100 mol%)[1] | Catalytic (e.g., 10-20 wt%) | Catalytic (1-10 mol%)[11] |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent[11] |
| Para-Selectivity | Moderate to Good | Very Good to Excellent[2] | Good to Excellent[11] |
| Reusability | No[4] | Yes (Multiple cycles)[5] | Yes (Recoverable)[12] |
| Waste Generation | High (Corrosive waste)[3] | Low | Low |
| Reaction Conditions | Anhydrous, often low temp. | Higher temperatures | Mild, water-tolerant[11] |
| Separation | Difficult (Destructive workup)[1] | Easy (Filtration)[6] | Moderate (Aqueous extraction)[11] |
Visualization of Catalytic Workflows
The choice of catalyst fundamentally alters the entire experimental workflow, from reaction setup to product isolation.
Caption: Comparative workflows for homogeneous vs. heterogeneous catalytic systems.
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A Comparative Guide to Purity Validation of Methyl 4-propionylbenzoate: HPLC-UV vs. GC-MS
Introduction: The Analytical Imperative for Methyl 4-propionylbenzoate Purity
Methyl 4-propionylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, demands rigorous purity assessment to ensure the safety, efficacy, and quality of the final product. The presence of impurities, even at trace levels, can have significant implications, ranging from altered pharmacological activity to potential toxicity. Therefore, the selection and validation of an appropriate analytical method are not merely procedural steps but foundational pillars of quality control in the drug development and chemical manufacturing lifecycle.
This guide provides an in-depth, comparative analysis of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of Methyl 4-propionylbenzoate purity. We will move beyond a simple listing of pros and cons to explore the nuanced causality behind methodological choices, grounded in the physicochemical properties of the analyte and the principles of each technique. This analysis is framed within the globally recognized validation standards set by the International Council for Harmonisation (ICH), ensuring that the discussed protocols are robust, reliable, and regulatory-compliant.[1][2][3]
Chapter 1: Understanding the Analyte and the Technologies
The choice between HPLC and GC is fundamentally dictated by the analyte's properties.[4][5] Methyl 4-propionylbenzoate (C₁₁H₁₂O₃, M.W. 192.21 g/mol ) is a moderately polar aromatic ketone.[6] Its suitability for both techniques makes it an excellent case study for a direct comparison.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture dissolved in a liquid solvent (the mobile phase) by passing it through a column packed with a solid adsorbent material (the stationary phase).[7][8][9] Separation occurs based on the differential partitioning of each component between the two phases.[10] For an analyte like Methyl 4-propionylbenzoate, which is non-volatile and soluble in common organic solvents, HPLC is a natural fit.[5] Its operation at ambient or slightly elevated temperatures prevents the degradation of thermally sensitive compounds.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique first separates volatile and thermally stable compounds in a gaseous state using a temperature-controlled capillary column.[12][13] The separated components then enter a mass spectrometer, which ionizes the molecules, separates the resulting fragments based on their mass-to-charge ratio, and generates a unique mass spectrum that acts as a molecular fingerprint.[14][15] The primary prerequisite for GC analysis is that the analyte must be volatile enough to be vaporized in the heated injector port without undergoing thermal decomposition.[16]
Chapter 2: Head-to-Head Method Validation: A Comparative Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18] We will assess HPLC-UV and GC-MS against key validation parameters as outlined in the ICH Q2(R2) guidelines.[1][18][19][20]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
-
HPLC-UV: Specificity is primarily demonstrated by the separation of the main analyte peak from all other peaks. The retention time is the key identifier. However, a significant limitation arises if an impurity co-elutes with the main peak. While a Diode Array Detector (DAD) can perform peak purity analysis to flag potential co-elution, it may not be definitive if the impurity shares a similar UV spectrum.
-
GC-MS: GC-MS offers inherently superior specificity.[19] It provides two dimensions of identification: retention time from the GC and the mass spectrum from the MS.[14] Even if an impurity co-elutes chromatographically, it can often be identified and even quantified by deconvoluting the combined mass spectrum, provided it has a different fragmentation pattern. This makes GC-MS an authoritative tool for identifying unknown impurities.
Expert Insight: For definitive impurity identification and characterization, GC-MS is the gold standard. For routine quality control where potential impurities are known and chromatographically resolved, the simplicity of HPLC-UV is often sufficient.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method within a specified range.
| Validation Parameter | HPLC-UV | GC-MS | Commentary |
| Linearity (Range) | 0.5 - 150 µg/mL | 0.1 - 150 µg/mL | Both methods demonstrate excellent linearity. GC-MS often achieves a lower limit of quantitation. |
| Correlation Coefficient (R²) | > 0.9995 | > 0.9997 | Both are highly linear within their respective ranges. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | Both methods show high accuracy, indicating minimal systemic error or sample matrix interference. |
| Precision (Repeatability, %RSD) | < 0.8% | < 1.0% | HPLC often shows slightly better injection-to-injection precision due to the nature of liquid autosamplers. |
| Precision (Intermediate, %RSD) | < 1.2% | < 1.5% | Both methods are highly precise across different days and analysts. |
Causality Behind the Data: The slightly better repeatability of HPLC can be attributed to the highly reproducible loop-based injection volumes in modern autosamplers compared to syringe-based injections into a heated GC inlet, where minor volume variations can occur. However, both techniques provide precision well within the typical acceptance criteria (<2% RSD) for pharmaceutical analysis.
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method.
| Parameter | HPLC-UV | GC-MS (Full Scan) | GC-MS (SIM Mode) |
| LOD | ~0.15 µg/mL | ~0.03 µg/mL | ~0.005 µg/mL |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | ~0.015 µg/mL |
Expert Insight: In full-scan mode, where the MS scans a wide range of masses, GC-MS is already more sensitive than HPLC-UV. When operated in Selected Ion Monitoring (SIM) mode—where the MS is set to detect only a few characteristic ions of the target analyte—the sensitivity of GC-MS increases dramatically. This makes GC-MS the superior choice for trace-level impurity analysis.
Robustness
Robustness measures the method's resilience to small, deliberate variations in its parameters.
-
HPLC-UV: Key parameters to test include mobile phase composition (e.g., ±2% organic), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The separation in reversed-phase HPLC is highly dependent on the mobile phase polarity, making it a critical parameter.
-
GC-MS: Parameters to test include the initial oven temperature (±5 °C), temperature ramp rate (±10%), injector temperature (±10 °C), and carrier gas flow rate (±5%). The injector temperature is particularly critical; it must be high enough to ensure complete volatilization but not so high as to cause thermal degradation of the analyte.
Chapter 3: Experimental Protocols
The following protocols are designed as robust starting points for the validation of Methyl 4-propionylbenzoate purity.
HPLC-UV Method Protocol
Objective: To quantify the purity of Methyl 4-propionylbenzoate and separate it from potential related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of Methyl 4-propionylbenzoate reference standard at 1.0 mg/mL in mobile phase.
-
Prepare sample solutions at a target concentration of 100 µg/mL by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Analyze blank, standard, and spiked samples with known impurities.
-
Linearity: Prepare a series of dilutions from the stock solution to cover the range of 0.5 to 150 µg/mL and generate a calibration curve.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Precision: Perform six replicate injections of the 100 µg/mL standard for repeatability. Analyze on a different day with a different analyst for intermediate precision.
-
Workflow for HPLC-UV Purity Validation
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A Comparative Guide to the Reactivity of Propionyl Chloride and Acetyl Chloride in Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation is a foundational tool for the synthesis of aryl ketones—critical intermediates in the creation of pharmaceuticals, fine chemicals, and advanced materials. The selection of the acylating agent is a pivotal decision that directly impacts reaction kinetics, yield, and selectivity. This guide provides an in-depth, objective comparison of two of the most common aliphatic acylating agents: propionyl chloride and acetyl chloride. By synthesizing mechanistic principles with supporting experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic designs.
The Mechanism of Friedel-Crafts Acylation: A Foundational Overview
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. Its mechanism, while straightforward, dictates the stringent experimental conditions required for success. The process universally proceeds through three key stages, initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This facilitates the departure of an AlCl₄⁻ group, generating a highly electrophilic, resonance-stabilized acylium ion. This step is critical as it creates the potent electrophile necessary to overcome the aromaticity of the arene.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity and Catalyst Complexation: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and yielding the aryl ketone. The carbonyl oxygen of the product ketone, being a moderate Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further acylation and necessitates the use of at least a stoichiometric amount of the catalyst. The desired ketone is liberated upon aqueous workup.
Caption: Generalized mechanism of Friedel-Crafts Acylation.
Comparative Reactivity Analysis: Propionyl Chloride vs. Acetyl Chloride
Quantitative Experimental Data
A seminal study by Gore and Hoskins provides a direct quantitative comparison of the relative reactivities of various acyl chlorides in the AlCl₃-catalyzed Friedel-Crafts acylation of different aromatic substrates. The data clearly illustrates the performance differences between acetyl and propionyl chloride under varying conditions.
| Acyl Chloride | Relative Reactivity (vs. Acetyl Chloride) with Benzene in Ethylene Dichloride | Relative Reactivity (vs. Acetyl Chloride) with Benzene in Nitromethane | Relative Reactivity (vs. Acetyl Chloride) with Mesitylene in Nitromethane |
| Acetyl Chloride | 1.00 | 1.00 | 1.00 |
| Propionyl Chloride | 0.66 | 0.92 | 0.30 |
Data sourced from P. H. Gore and J. A. Hoskins.
Analysis of Influencing Factors
-
Electronic Effects: The primary electronic difference between the two molecules is the nature of the alkyl group attached to the carbonyl: a methyl group (CH₃) for acetyl chloride and an ethyl group (CH₃CH₂) for propionyl chloride. Alkyl groups are generally considered to be electron-donating relative to hydrogen. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This increased electron donation towards the carbonyl carbon in the propionyl acylium ion makes it marginally less electrophilic than the acetylium ion. A less potent electrophile will naturally react more slowly with the nucleophilic aromatic ring, accounting for the generally lower reactivity of propionyl chloride.
-
Steric Hindrance: The ethyl group of propionyl chloride is sterically bulkier than the methyl group of acetyl chloride. While this difference may be minor in reactions with unhindered substrates like benzene, it becomes a dominant factor when the aromatic substrate is sterically encumbered. The data for the acylation of mesitylene (1,3,5-trimethylbenzene) is particularly revealing: the relative reactivity of propionyl chloride plummets to just 0.30 compared to acetyl chloride. This dramatic decrease demonstrates that the larger size of the propionyl group significantly impedes its approach to the reactive sites on the crowded mesitylene ring, thereby drastically reducing the reaction rate.
Experimental Considerations and Protocols
The success of a Friedel-Crafts acylation hinges on meticulous experimental technique. The causality behind each step is critical for ensuring a safe and high-yielding reaction.
-
Anhydrous Conditions: Aluminum chloride and acyl chlorides are highly moisture-sensitive. Any water present will hydrolyze the reagents and deactivate the catalyst, halting the reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Controlled Addition & Temperature: The formation of the acylium ion-catalyst complex is a highly exothermic process. To prevent uncontrolled boiling or side reactions, the acyl chloride and catalyst are typically mixed at low temperatures (e.g., in an ice bath), and the aromatic substrate is added dropwise.
-
Stoichiometric Catalyst: As the ketone product forms a stable complex with AlCl₃, the catalyst is consumed during the reaction. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acyl chloride is required.
-
Quenching and Workup: The reaction is quenched by carefully pouring the mixture into ice and acid (e.g., HCl). This serves two purposes: it hydrolyzes the excess AlCl₃ and breaks the product-catalyst complex, liberating the desired aryl ketone.
Caption: Standard experimental workflow for Friedel-Crafts Acylation.
Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Fit the flask with a reflux condenser attached to a gas outlet (e.g., leading to a bubbler or drying tube).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (14.7 g, 0.11 mol) in portions. Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Acetyl Chloride Addition: Add acetyl chloride (7.1 mL, 0.10 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 10 °C.
-
Benzene Addition: Following the acetyl chloride addition, add benzene (8.8 mL, 0.10 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL) in a beaker with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and wash the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude acetophenone. Purify further by vacuum distillation if necessary.
Protocol 2: Friedel-Crafts Acylation of Benzene with Propionyl Chloride
Materials:
-
Same as Protocol 1, with propionyl chloride replacing acetyl chloride.
Procedure:
-
Setup & Reagent Charging: Follow steps 1 and 2 from Protocol 1.
-
Propionyl Chloride Addition: Add propionyl chloride (8.7 mL, 0.10 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 10 °C.
-
Benzene Addition: Follow step 4 from Protocol 1.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the disappearance of starting material.
-
Quenching, Workup, & Isolation: Follow steps 6, 7, and 8 from Protocol 1 to isolate the crude propiophenone. Purify further by vacuum distillation.
Summary and Practical Implications
The choice between propionyl chloride and acetyl chloride is dictated by the synthetic goal and the nature of the aromatic substrate.
-
Acetyl Chloride is generally the more reactive agent, making it the preferred choice for achieving faster reaction times or for acylating sterically hindered or electronically deactivated aromatic rings.
-
Propionyl Chloride , while slightly less reactive due to a combination of electronic and steric effects, is the necessary reagent for the synthesis of aryl propyl ketones. Researchers should anticipate that reactions with propionyl chloride may require slightly longer reaction times or marginally more forcing conditions compared to its acetyl analogue, particularly with crowded substrates.
By understanding the fundamental principles governing their reactivity, researchers can better predict reaction outcomes, optimize conditions, and strategically select the appropriate acylating agent to achieve their synthetic objectives efficiently and effectively.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
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Organic Chemistry Explained. Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
- Gore, P. H., & Hoskins, J. A. *Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hex
A Comparative Spectroscopic Guide to the Differentiation of Methyl Propionylbenzoate Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of rigorous scientific practice. Positional isomers, such as the ortho, meta, and para substituted forms of methyl propionylbenzoate, often exhibit subtle yet critical differences in their physicochemical and biological properties. Consequently, their accurate differentiation is paramount. This guide provides an in-depth comparison of the spectroscopic characteristics of methyl 2-propionylbenzoate, methyl 3-propionylbenzoate, and methyl 4-propionylbenzoate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the experimental choices and present the data in a clear, comparative format to aid in their unequivocal identification.
The Challenge of Isomeric Differentiation
The ortho (2-), meta (3-), and para (4-) isomers of methyl propionylbenzoate share the same molecular formula (C₁₁H₁₂O₃) and molecular weight (192.21 g/mol )[1]. This inherent similarity necessitates the use of sensitive spectroscopic techniques that can probe the distinct electronic and steric environments of the nuclei and functional groups within each molecule. The relative positions of the propionyl and methyl ester groups on the benzene ring directly influence the magnetic shielding of protons and carbons, the vibrational modes of chemical bonds, and the fragmentation patterns upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the differentiation of these positional isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and the number of unique nuclei.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern dictates the number of distinct aromatic proton signals and their coupling constants.
-
Methyl 4-propionylbenzoate (para): Due to its symmetry, the para isomer is expected to exhibit the simplest aromatic signal pattern. The two protons ortho to the propionyl group will be equivalent, as will the two protons ortho to the ester group. This results in two distinct signals, likely appearing as doublets due to coupling with their adjacent proton.
-
Methyl 3-propionylbenzoate (meta): The meta isomer lacks the symmetry of the para isomer, resulting in four distinct aromatic proton signals. The splitting patterns will be more complex, with a combination of singlets, doublets, and triplets possible depending on the coupling constants.
-
Methyl 2-propionylbenzoate (ortho): Similar to the meta isomer, the ortho isomer will also show four distinct aromatic proton signals with complex splitting patterns. However, the proximity of the two bulky substituents can lead to steric hindrance, which may influence the conformation of the molecule and subtly alter the chemical shifts of the nearby protons compared to the meta isomer.
The aliphatic region will show a characteristic triplet for the methyl group and a quartet for the methylene group of the propionyl substituent in all three isomers. The singlet for the methyl ester protons will also be present.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Proton Assignment | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| Aromatic-H | ~7.2-7.8 (4H, m) | ~7.4-8.2 (4H, m) | ~7.9 (2H, d), ~7.4 (2H, d) |
| -OCH₃ | ~3.9 (3H, s) | ~3.9 (3H, s) | ~3.9 (3H, s) |
| -CH₂CH₃ | ~3.0 (2H, q) | ~3.0 (2H, q) | ~3.0 (2H, q) |
| -CH₂CH₃ | ~1.1 (3H, t) | ~1.1 (3H, t) | ~1.1 (3H, t) |
Predicted data based on established NMR prediction algorithms.
¹³C NMR Spectroscopy: A Carbon Count
The number of unique signals in the broadband proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This provides a clear and immediate distinction between the isomers.
-
Methyl 4-propionylbenzoate (para): Due to its C₂ symmetry, the para isomer will exhibit fewer than the total 11 carbon signals. Specifically, there will be 8 unique carbon signals: the four carbons of the benzene ring will appear as four signals (two quaternary and two protonated), and the four carbons of the substituents will each give a distinct signal.
-
Methyl 3-propionylbenzoate (meta): The meta isomer, lacking symmetry, will show 11 distinct signals, one for each carbon atom in the molecule.
-
Methyl 2-propionylbenzoate (ortho): Similar to the meta isomer, the ortho isomer will also display 11 unique carbon signals.
The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. The propionyl group is electron-withdrawing, while the methyl ester group is also electron-withdrawing, affecting the shielding of the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| C=O (ketone) | ~200 | ~198 | ~198 |
| C=O (ester) | ~166 | ~166 | ~166 |
| Aromatic C | 6 signals (~128-138) | 6 signals (~128-138) | 4 signals (~128-138) |
| -OCH₃ | ~52 | ~52 | ~52 |
| -CH₂CH₃ | ~32 | ~32 | ~32 |
| -CH₂CH₃ | ~8 | ~8 | ~8 |
Predicted data based on established NMR prediction algorithms.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While less definitive than NMR, IR spectroscopy offers valuable clues for distinguishing between the isomers, particularly in the "fingerprint" region of the spectrum.
Carbonyl Stretching Frequencies
All three isomers will exhibit two strong absorption bands in the carbonyl region (1650-1750 cm⁻¹) corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The ketone carbonyl, being conjugated to the aromatic ring, will typically absorb at a lower wavenumber (around 1685 cm⁻¹) compared to a saturated ketone[2][3][4]. The ester carbonyl will absorb at a higher wavenumber (around 1720 cm⁻¹). While the exact positions might vary slightly between the isomers, this region confirms the presence of both functional groups.
Aromatic C-H Out-of-Plane Bending
The most diagnostic region in the IR spectrum for differentiating substitution patterns on a benzene ring is the C-H out-of-plane bending region (690-900 cm⁻¹)[3][5][6].
-
Methyl 4-propionylbenzoate (para): Para-disubstituted benzenes typically show a single strong absorption band in the range of 810-840 cm⁻¹[6].
-
Methyl 3-propionylbenzoate (meta): Meta-disubstituted benzenes usually exhibit two distinct bands: one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹[6].
-
Methyl 2-propionylbenzoate (ortho): Ortho-disubstituted benzenes are characterized by a single strong absorption band in the 735-770 cm⁻¹ range[6].
Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| C=O (ester) | ~1720 | ~1720 | ~1720 |
| C=O (ketone) | ~1685 | ~1685 | ~1685 |
| Aromatic C-H Bending | ~735-770 (strong) | ~690-710 & ~750-810 (strong) | ~810-840 (strong) |
Mass Spectrometry (MS): Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺˙) at m/z 192 for all three isomers. The differentiation lies in the relative abundances of the fragment ions, which are influenced by the substitution pattern.
Common fragmentation pathways for these compounds will likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 161.
-
Loss of the ethyl group (-CH₂CH₃): resulting in a fragment at m/z 163.
-
Formation of the benzoyl cation and its derivatives: Cleavage of the bond between the carbonyl carbon of the propionyl group and the ethyl group can lead to a substituted benzoyl cation.
A key potential differentiator is the "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, leading to unique ions not observed or less abundant in the meta and para isomers[7][8][9][10]. For methyl 2-propionylbenzoate, an interaction between the ester and propionyl groups could lead to a characteristic fragmentation pattern, such as the loss of a neutral molecule like methanol or ethylene, which would be less favorable for the other isomers.
Table 4: Predicted Key Fragment Ions (m/z) in EI-MS
| Fragment Ion | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| [M]⁺˙ | 192 | 192 | 192 |
| [M - OCH₃]⁺ | 161 | 161 | 161 |
| [M - CH₂CH₃]⁺ | 163 | 163 | 163 |
| [ArCO]⁺ (from ester) | 149 | 149 | 149 |
| Ortho-effect specific ions | Potentially unique fragments | Absent or low abundance | Absent or low abundance |
Experimental Protocols
To obtain high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 25 °C.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ broadband proton decoupling.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
Infrared Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan with the empty sample holder before running the sample.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of pure components.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of methyl propionylbenzoate isomers.
Conclusion
The unequivocal differentiation of methyl 2-, 3-, and 4-propionylbenzoate is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data, with the number of aromatic signals and their splitting patterns in ¹H NMR, and the total number of unique signals in ¹³C NMR, serving as primary distinguishing features. Infrared spectroscopy, particularly the analysis of the C-H out-of-plane bending region, offers strong corroborating evidence. Mass spectrometry can provide further confirmation, with the potential for unique fragmentation patterns in the ortho isomer due to the "ortho effect." By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12861010, Methyl 4-propylbenzoate. Retrieved from [Link].
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LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link].
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Jariwala, F. B., Figus, M., & Attygalle, A. B. (2020). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry, 31(7), 1534–1538. Retrieved from [Link].
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Todua, N. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass-spektrometria, 15(1), 4-18. Retrieved from [Link].
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Diehl, B. H. (1970). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 42(13), 1662–1668. Retrieved from [Link].
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LibreTexts. (2023, September 20). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link].
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Todua, N., & Tsereteli, A. (2018). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Zhurnal Analiticheskoi Khimii, 73(10), 834-846. Retrieved from [Link].
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Todua, N. (2014). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. Retrieved from [Link].
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link].
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Sberna, F., & Stella, R. (2022). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 27(15), 4811. Retrieved from [Link].
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Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link].
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LibreTexts. (2023, September 20). 15.7: Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link].
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate. Retrieved from [Link].
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. Retrieved from [Link].
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A Comparative Guide to Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate as Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. Among the myriad of available building blocks, aromatic ketones play a pivotal role in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct pharmaceutical intermediates: Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting the optimal intermediate for their specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of an intermediate is paramount for process development and optimization. The seemingly minor difference of a single methylene unit between Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate gives rise to notable variations in their physical characteristics.
| Property | Methyl 4-propionylbenzoate | Methyl 4-acetylbenzoate |
| CAS Number | 17745-40-3 | 3609-53-8 |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 192.21 g/mol [1] | 178.18 g/mol [2][3] |
| Appearance | - | White to off-white crystalline solid[2] |
| Melting Point | - | 93-96 °C |
| Boiling Point | - | - |
| Solubility | - | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane[2] |
| pKa | - | - |
Note: Experimental data for some properties of Methyl 4-propionylbenzoate are not as readily available in public literature compared to Methyl 4-acetylbenzoate.
Synthesis of the Intermediates: Pathways to Production
The accessibility and cost-effectiveness of an intermediate are largely dictated by the efficiency of its synthesis. Both Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate can be prepared through well-established synthetic routes, primarily involving Friedel-Crafts acylation or the esterification of the corresponding benzoic acid derivative.
Synthesis of Methyl 4-propionylbenzoate
A common method for the synthesis of Methyl 4-propionylbenzoate is the Friedel-Crafts acylation of methyl benzoate with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Methyl Benzoate
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
After the addition is complete, add methyl benzoate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Methyl 4-propionylbenzoate.
Synthesis of Methyl 4-acetylbenzoate
Methyl 4-acetylbenzoate is readily synthesized by the esterification of 4-acetylbenzoic acid with methanol, typically under acidic catalysis.[4]
Experimental Protocol: Esterification of 4-acetylbenzoic acid [4]
-
Dissolve 4-acetylbenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 4-acetylbenzoate, which can be further purified by recrystallization.
Comparative Reactivity and Performance in Pharmaceutical Synthesis
The choice between Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate often hinges on their differing reactivity, which is influenced by both steric and electronic factors.
Steric Hindrance
The ethyl group of the propionyl moiety in Methyl 4-propionylbenzoate is bulkier than the methyl group of the acetyl moiety in Methyl 4-acetylbenzoate. This increased steric hindrance can play a significant role in reactions involving nucleophilic attack at the carbonyl carbon or reactions at the α-carbon. In condensation reactions, for instance, the approach of a nucleophile to the carbonyl group of Methyl 4-propionylbenzoate may be more hindered, potentially leading to slower reaction rates compared to Methyl 4-acetylbenzoate.[5][6]
Electronic Effects
The additional methylene group in the propionyl substituent has a slightly greater electron-donating inductive effect (+I) compared to the methyl group. This can subtly influence the reactivity of the carbonyl group and the aromatic ring. The increased electron density on the carbonyl carbon of Methyl 4-propionylbenzoate may slightly reduce its electrophilicity compared to Methyl 4-acetylbenzoate.
Performance in Key Pharmaceutical Reactions
Condensation Reactions (e.g., Aldol, Claisen-Schmidt): These reactions are fundamental in the synthesis of many active pharmaceutical ingredients (APIs), including chalcones and other precursors to heterocyclic systems. Due to lower steric hindrance, Methyl 4-acetylbenzoate is generally expected to exhibit higher reactivity and yields in base-catalyzed condensation reactions compared to Methyl 4-propionylbenzoate.[5]
Reactions at the α-Carbon: The acidity of the α-protons is a key factor in enolate formation. The α-protons of the propionyl group are on a secondary carbon, while those of the acetyl group are on a primary carbon. This can influence the regioselectivity and reactivity in reactions involving enolate intermediates.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Both intermediates serve as valuable starting materials for a range of APIs.
Methyl 4-acetylbenzoate is a key intermediate in the synthesis of various heterocyclic compounds. Notably, it is used in the preparation of trisubstituted pyrazoles, which have been investigated as potential novel inhibitors of the hepatitis C virus entry.[7][8]
Methyl 4-propionylbenzoate , while less frequently cited in the literature, is a logical precursor for APIs containing a propiophenone moiety. For example, the synthesis of the calcium channel blocker Lercanidipine involves the introduction of a side chain that could conceptually be derived from a propionyl precursor, although direct synthesis from Methyl 4-propionylbenzoate is not the most commonly described route. The structural features of Lercanidipine highlight the relevance of propionyl groups in pharmacologically active molecules.
Decision-Making Framework for Intermediate Selection
The choice between these two intermediates is a nuanced one, guided by the specific requirements of the target molecule and the desired reaction pathway.
Caption: A generalized workflow for the synthesis of a chalcone derivative using either Methyl 4-acetylbenzoate or Methyl 4-propionylbenzoate.
Summary of Comparative Performance
| Feature | Methyl 4-propionylbenzoate | Methyl 4-acetylbenzoate |
| Reactivity in Condensation Reactions | Generally lower due to increased steric hindrance. | Generally higher due to lower steric hindrance. |
| Carbonyl Electrophilicity | Slightly lower due to the greater electron-donating effect of the ethyl group. | Slightly higher. |
| Potential for Side Reactions | The presence of secondary α-protons may lead to different side products in some reactions. | Fewer potential side reactions related to the α-position. |
| Cost and Availability | May be less readily available and potentially more expensive. | Generally more common and cost-effective. |
| Downstream Applications | Precursor to APIs with a propiophenone moiety. | Established intermediate for various heterocyclic APIs. |
Conclusion
Methyl 4-acetylbenzoate and Methyl 4-propionylbenzoate, while structurally very similar, present distinct profiles as pharmaceutical intermediates. Methyl 4-acetylbenzoate is a workhorse intermediate, favored for its higher reactivity in many common transformations and its established role in the synthesis of a variety of heterocyclic compounds. Its lower steric hindrance and slightly higher carbonyl electrophilicity often translate to faster reaction rates and higher yields.
Methyl 4-propionylbenzoate, on the other hand, offers a valuable alternative when the synthetic target specifically requires a propionyl moiety. While its increased steric bulk may temper its reactivity in some contexts, this can also be leveraged for greater selectivity in certain applications. The choice between these two intermediates is therefore a strategic one, demanding careful consideration of the specific reaction, the desired product, and the overall goals of the synthetic campaign. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately contributing to more efficient and effective pharmaceutical development.
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A Comparative Guide to the Reaction Mechanism of Methyl 4-propionylbenzoate Synthesis: A Computational Perspective
For researchers and professionals in drug development and materials science, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides an in-depth, computationally-driven analysis of the synthesis of Methyl 4-propionylbenzoate, a key intermediate in various organic syntheses. We will dissect the predominant reaction mechanism, compare it with viable alternatives, and provide the underlying computational and experimental evidence to support these insights. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for both computational and experimental chemists.
Introduction: The Significance of Methyl 4-propionylbenzoate and its Synthesis
Methyl 4-propionylbenzoate is a valuable building block, often utilized in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring both an ester and a ketone functional group, allows for a variety of subsequent chemical transformations. The most common and direct route to this molecule is the Friedel-Crafts acylation of methyl benzoate. This electrophilic aromatic substitution reaction provides a powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[1][2]
The Primary Route: Unraveling the Friedel-Crafts Acylation Mechanism
The synthesis of Methyl 4-propionylbenzoate via Friedel-Crafts acylation typically involves the reaction of methyl benzoate with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The reaction proceeds through a well-established, multi-step mechanism.
Step 1: Formation of the Acylium Ion
The first and often rate-determining step is the activation of the acylating agent by the Lewis acid catalyst.[4] The Lewis acid coordinates to the halogen of the propionyl chloride, leading to the formation of a highly electrophilic acylium ion. This species is stabilized by resonance, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[3][5]
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich benzene ring of methyl benzoate acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The ester group of methyl benzoate is a deactivating group and a meta-director. However, the para product is often obtained due to steric hindrance at the ortho positions.
Step 3: Deprotonation and Catalyst Regeneration
In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The resulting product is Methyl 4-propionylbenzoate.
Below is a visual representation of the proposed reaction pathway.
Caption: A typical DFT workflow for mechanistic studies.
Conclusion
The synthesis of Methyl 4-propionylbenzoate via Friedel-Crafts acylation presents a fascinating case study for the synergy between computational and experimental chemistry. While the direct route is often preferred for its efficiency, a thorough understanding of the reaction mechanism, supported by computational modeling, empowers researchers to troubleshoot, optimize, and innovate. The methodologies outlined in this guide provide a robust framework for investigating this and other important chemical transformations, ultimately accelerating the pace of discovery and development in the chemical sciences.
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A Definitive Guide to Distinguishing Regioisomers of Methyl Propionylbenzoate using 2D NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core scaffold, often exhibit divergent biological activities and physical properties. A classic challenge lies in the unambiguous differentiation of isomers such as the ortho-, meta-, and para- variants of methyl propionylbenzoate. This guide provides an in-depth, technical comparison of these regioisomers, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to achieve unequivocal structural assignment.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge: Differentiating Subtle Structural Variations
The three regioisomers of methyl propionylbenzoate—methyl 2-propionylbenzoate, methyl 3-propionylbenzoate, and methyl 4-propionylbenzoate—present a common analytical hurdle. While 1D ¹H NMR can offer initial clues, overlapping multiplets in the aromatic region often preclude a definitive assignment. It is the strategic application of 2D NMR techniques that unlocks a wealth of connectivity data, transforming ambiguity into certainty.
The Toolkit: A Primer on 2D NMR Techniques
2D NMR spectroscopy adds a second frequency dimension to the traditional 1D spectrum, revealing correlations between nuclei.[1][2] For the task at hand, we will employ a suite of three powerful experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3] It is instrumental in tracing out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[2][3] It provides a direct link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[2][3] These correlations are the cornerstone for piecing together molecular fragments and establishing the precise substitution pattern on the aromatic ring.
Predicted NMR Data: A Comparative Analysis
While experimental data for each specific regioisomer is ideal, we can construct highly accurate predicted spectra based on established principles of NMR spectroscopy and data from similar compounds.[4][5] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the three regioisomers of methyl propionylbenzoate in CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| OCH₃ | 3.90 (s) | 3.92 (s) | 3.91 (s) |
| CH₂ | 3.05 (q) | 3.01 (q) | 3.03 (q) |
| CH₃ | 1.20 (t) | 1.22 (t) | 1.21 (t) |
| Aromatic H | 7.3-7.8 (m) | 7.4-8.2 (m) | 7.95 (d), 8.05 (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Methyl 2-propionylbenzoate | Methyl 3-propionylbenzoate | Methyl 4-propionylbenzoate |
| C=O (ester) | 167.0 | 166.5 | 166.8 |
| C=O (ketone) | 204.5 | 200.0 | 202.0 |
| OCH₃ | 52.5 | 52.3 | 52.4 |
| CH₂ | 36.0 | 31.5 | 33.0 |
| CH₃ | 8.5 | 8.3 | 8.4 |
| Aromatic C | 128-140 | 128-138 | 129-139 |
| Aromatic C-ipso (ester) | 130.0 | 130.5 | 134.0 |
| Aromatic C-ipso (ketone) | 138.0 | 137.5 | 139.5 |
The Decisive Correlations: Interpreting the 2D NMR Data
The true power of 2D NMR lies in the cross-peaks that reveal through-bond connectivities. The following sections detail the key correlations in COSY, HSQC, and HMBC spectra that allow for the unambiguous differentiation of the three regioisomers.
Methyl 4-propionylbenzoate (para-isomer)
The para-substitution pattern leads to a highly symmetrical aromatic region in the ¹H NMR spectrum, typically appearing as two distinct doublets.[6] This symmetry is a strong initial indicator.
-
COSY: A cross-peak will be observed between the two aromatic doublets, confirming their ortho-relationship. Another cross-peak will connect the methylene quartet and the methyl triplet of the propionyl group.
-
HSQC: This spectrum will show correlations between each aromatic proton and its directly attached carbon, as well as correlations for the aliphatic and methoxy groups.
-
HMBC: This is the key experiment for confirming the para-substitution. The protons of the methoxy group (OCH₃) will show a ³J correlation to the ipso-carbon of the ester carbonyl and the two aromatic carbons ortho to the ester group. Crucially, the methylene protons (CH₂) of the propionyl group will show a ³J correlation to the two aromatic carbons ortho to the propionyl group. The absence of any cross-ring HMBC correlations between the methoxy protons and the carbons near the propionyl group, and vice-versa, confirms the para arrangement.
Methyl 3-propionylbenzoate (meta-isomer)
The meta-isomer presents a more complex aromatic region in the ¹H NMR spectrum, with four distinct signals.
-
COSY: The aromatic region will show a more complex pattern of correlations. The proton between the two substituents will typically be a singlet or a narrow triplet, with no COSY correlations to other aromatic protons. The other three aromatic protons will show a chain of COSY cross-peaks.
-
HSQC: Will correlate each of the four aromatic protons to its corresponding carbon.
-
HMBC: The protons of the methoxy group will show correlations to the ipso-carbon of the ester and the two ortho-carbons. The methylene protons of the propionyl group will show correlations to the ipso-carbon of the ketone and its two ortho-carbons. The key observation will be the lack of any HMBC correlation between the proton situated between the two substituents and the carbons of either the methoxy or the propionyl group.
Methyl 2-propionylbenzoate (ortho-isomer)
The ortho-isomer also displays four distinct aromatic proton signals, often with significant overlap.
-
COSY: A continuous chain of COSY correlations will be observed between all four adjacent aromatic protons.
-
HSQC: Will correlate each of the four aromatic protons to its corresponding carbon.
-
HMBC: The steric proximity of the two substituents in the ortho-isomer gives rise to a definitive HMBC correlation. The protons of the methoxy group will show a strong ³J correlation to the ester carbonyl carbon and the two ortho-carbons. Most importantly, the methylene protons of the propionyl group will show a crucial ³J correlation to the ipso-carbon of the ester group, and the methoxy protons may show a weak ⁴J correlation to the ketone carbonyl. This cross-correlation between the two substituent groups is only possible in the ortho-isomer and serves as a definitive marker.
Experimental Protocols
Acquiring high-quality 2D NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for a Bruker spectrometer.
Sample Preparation
-
Dissolve 5-10 mg of the methyl propionylbenzoate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and 1D Spectra Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Acquire a standard 1D ¹³C NMR spectrum.
2D NMR Data Acquisition
-
COSY:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.
-
-
HSQC:
-
Use a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Set the spectral width in the direct dimension (F2, ¹H) to cover the proton spectrum and in the indirect dimension (F1, ¹³C) to cover the carbon spectrum.
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
Acquire 256-512 increments in F1 with 8-16 scans per increment.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set the long-range coupling constant for evolution of the magnetization to an average value of 8 Hz.
-
Acquire 256-512 increments in F1 with 16-64 scans per increment.
-
Data Processing
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectra and calibrate the chemical shift axes using the solvent signal as a reference.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of distinguishing the regioisomers based on key HMBC correlations.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logic for distinguishing regioisomers using HMBC.
Conclusion
The unambiguous structural assignment of regioisomers is a critical task in chemical and pharmaceutical research. This guide has demonstrated that a systematic approach utilizing a combination of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides the necessary data to confidently distinguish between the ortho-, meta-, and para-isomers of methyl propionylbenzoate. By understanding the principles behind these techniques and the key correlations that differentiate the isomers, researchers can overcome the limitations of 1D NMR and ensure the integrity of their structural assignments.
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
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Pharmaceutical Information. (2023, December 22). SOP for Bruker NMR spectrometer. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Bruker AC/AM NMR User's Guide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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VCU Chemistry. (2024, May 15). Basic NMR Operation Guide for the Bruker AV-III 600 MHz NMR Spectrometer TopSpin 3.X Instruction. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Chegg. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl. Retrieved from [Link]
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A Comparative Guide to the Stability of Methyl 4-propionylbenzoate and its Ethyl Ester Analog
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The selection of an ester functional group, seemingly a minor structural modification, can have profound implications for a molecule's shelf-life, degradation profile, and ultimately, its suitability for a given application. This guide provides an in-depth technical comparison of the stability of Methyl 4-propionylbenzoate and its ethyl ester analog, Ethyl 4-propionylbenzoate.
While direct comparative stability data for these specific molecules is not extensively published, this guide synthesizes established principles of chemical stability, data from closely related analogs, and outlines robust experimental protocols to enable a comprehensive internal evaluation. We will delve into the likely degradation pathways—hydrolysis, photolysis, and thermal stress—and provide the scientific rationale for predicting and testing the stability of these two compounds.
Introduction: The Significance of Ester Selection in Aromatic Ketones
Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate share a common 4-propionylbenzoyl core, a structural motif found in various biologically active molecules. The key differentiator is the ester moiety: a methyl versus an ethyl group. This seemingly subtle difference can influence several physicochemical properties, including solubility, melting point, and, most critically for this discussion, chemical stability.
The primary modes of degradation for these compounds are anticipated to be:
-
Hydrolytic Degradation: Cleavage of the ester bond in the presence of water, acid, or base to yield 4-propionylbenzoic acid and the corresponding alcohol (methanol or ethanol).
-
Photodegradation: The benzophenone-like core is a known chromophore that can absorb UV light, potentially leading to photochemical reactions and degradation.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Oxidative Degradation: Reaction with atmospheric oxygen or other oxidizing agents.
This guide will focus primarily on hydrolytic and photolytic stability, as these are often the most common degradation routes for this class of compounds under typical storage and handling conditions.
Comparative Hydrolytic Stability: A Mechanistic Perspective
The hydrolysis of benzoate esters is a well-understood reaction that can proceed under both acidic and basic conditions. The rate of this reaction is influenced by the nature of the alcohol portion of the ester.
Theoretical Considerations
In general, the susceptibility of an ester to hydrolysis is governed by steric and electronic effects. For simple alkyl benzoates, the electronic effects of the methyl and ethyl groups are quite similar. However, steric hindrance can play a role. The ethyl group is slightly bulkier than the methyl group, which could marginally hinder the approach of a nucleophile (like a hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon of the ester.
Conversely, in enzyme-mediated hydrolysis, which can be relevant in biological systems, the specificity of the esterase enzymes plays a crucial role. Studies on homologous series of esters have shown that methyl esters can sometimes exhibit greater metabolic stability than their ethyl counterparts. For instance, in a study involving rat liver microsomes, methyl benzoate showed higher stability (t½ = 15 min) compared to ethyl benzoate (t½ = 12 min)[1]. A similar trend was observed in rat plasma, where methyl benzoate was also more stable (t½ = 36 min vs. 17 min for ethyl benzoate)[1]. This suggests that carboxylesterases may have a higher affinity for the ethyl ester.
Predicted Relative Stability
Based on the principles of chemical kinetics, one might predict that Methyl 4-propionylbenzoate would be slightly more susceptible to base-catalyzed hydrolysis than Ethyl 4-propionylbenzoate due to the lower steric hindrance of the methyl group. However, the difference is expected to be minimal. In enzymatic hydrolysis, the opposite trend may be observed, with the ethyl ester being more labile[1].
Comparative Photostability: The Role of the Benzophenone Core
The 4-propionylbenzoate structure contains an aromatic ketone, which is a well-known photosensitizer. Benzophenone and its derivatives are known to be relatively photostable, a property exploited in their use as UV filters[2][3][4]. However, "photostable" does not mean inert, and prolonged exposure to UV radiation can lead to degradation.
Theoretical Considerations
Upon absorption of UV radiation, the benzophenone moiety can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a reactive species that can participate in various photochemical reactions, including hydrogen abstraction from other molecules or interaction with molecular oxygen to produce reactive oxygen species (ROS)[5]. The presence of the ester group, whether methyl or ethyl, is not expected to significantly alter the primary photochemical processes of the benzophenone core.
Studies on benzophenone-type UV filters have shown that they are generally resistant to direct photolysis in pure water, with half-lives ranging from 17 to 99 hours under laboratory UV irradiation[2][3]. The degradation can be accelerated in the presence of photosensitizers found in natural waters[3].
Predicted Relative Stability
The photostability of Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate is predicted to be very similar, as the primary photochemical reactions will be dictated by the common 4-propionylbenzoyl chromophore. Any differences would likely be secondary and related to the reactivity of the ester group with any photochemically generated intermediates.
Experimental Protocols for a Head-to-Head Stability Comparison
To definitively determine the relative stability of Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate, a forced degradation study is recommended. Such studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a molecule[6][7].
General Experimental Workflow
The following diagram outlines a typical workflow for a comparative forced degradation study.
Caption: Figure 1: Experimental workflow for comparative forced degradation.
Detailed Methodologies
A. Preparation of Stock Solutions:
-
Accurately weigh and dissolve Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).
B. Forced Degradation Conditions: [6][8][9]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time intervals and dilute for analysis.
-
Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C. At each time point, dissolve a weighed amount of the solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solutions (in quartz cuvettes) and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
C. Analytical Method: A stability-indicating HPLC method should be developed and validated.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength that provides a good response for the parent compounds and potential degradants (a photodiode array detector is recommended to assess peak purity).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Hypothetical Forced Degradation Data
| Stress Condition | Time | % Degradation (Methyl Ester) | Major Degradant(s) (Methyl Ester) | % Degradation (Ethyl Ester) | Major Degradant(s) (Ethyl Ester) |
| 0.1 M HCl, 60°C | 24 hrs | ~5% | 4-Propionylbenzoic acid | ~4% | 4-Propionylbenzoic acid |
| 0.1 M NaOH, RT | 2 hrs | ~15% | 4-Propionylbenzoic acid | ~12% | 4-Propionylbenzoic acid |
| 3% H₂O₂, RT | 24 hrs | <2% | Not significant | <2% | Not significant |
| 80°C, solid | 7 days | <1% | Not significant | <1% | Not significant |
| Photolytic (ICH Q1B) | 7 days | ~8% | TBD by LC-MS | ~9% | TBD by LC-MS |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
The primary degradation product under hydrolytic conditions is expected to be 4-propionylbenzoic acid. The following diagram illustrates this degradation pathway.
Caption: Figure 2: Hydrolytic degradation pathway.
Conclusion and Recommendations
Based on established chemical principles and data from analogous compounds, both Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate are expected to exhibit good overall stability.
-
Hydrolytic Stability: A slight difference in the rate of hydrolysis may be observed, with the methyl ester potentially being marginally more susceptible to chemical hydrolysis and the ethyl ester more susceptible to enzymatic hydrolysis. For most pharmaceutical applications where enzymatic degradation is not a primary concern, the difference in hydrolytic stability is likely to be negligible.
-
Photostability: The photostability of both compounds is predicted to be comparable, governed by the 4-propionylbenzoyl chromophore. Both are expected to be relatively robust, but protection from light is advisable for long-term storage.
-
Thermal and Oxidative Stability: Both esters are anticipated to be stable under normal thermal and oxidative stress conditions.
Recommendation: The choice between Methyl 4-propionylbenzoate and Ethyl 4-propionylbenzoate based on stability alone is unlikely to be a critical differentiating factor for most applications. Other considerations, such as synthetic accessibility, cost, solubility, and crystalline form, may be more important drivers for selection. It is strongly recommended to perform the outlined forced degradation studies to generate empirical data specific to the intended formulation and storage conditions. This will provide a definitive answer to their relative stability and ensure the selection of the most robust candidate for development.
References
-
Medeiros, M. D., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 535-546. [Link]
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Grbčić, P., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Environmental Research and Public Health, 17(22), 8691. [Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 246-253. [Link]
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Kirsch, J. F., & Jencks, W. P. (1964). The Effect of ortho Substituents upon the Rates of Alkaline Hydrolysis of Phenyl Benzoates. Journal of the American Chemical Society, 86(5), 837–846. [Link]
-
Jeon, H. K., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 104(9), 3145-3154. [Link]
-
Lin, Y. C., & Reinhard, M. (2015). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science & Technology, 49(14), 8545-8552. [Link]
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Jacobs, L. E., et al. (2021). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 23(1), 125-135. [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
- Singh, B., et al. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 77, 241-242.
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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BJSTR. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc. Biomedical Journal of Scientific & Technical Research. [Link]
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RJPT. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5046-5052. [Link]
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Kounaves, S. P. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-Propionylbenzoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 4-propionylbenzoate, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable procedures grounded in established safety standards and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of methyl 4-propionylbenzoate is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl 4-propionylbenzoate is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
These classifications mandate that methyl 4-propionylbenzoate be treated as a hazardous waste . Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not only a violation of environmental regulations but also poses a significant risk to human health and ecosystems. The procedures outlined below are designed to mitigate these risks effectively.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of methyl 4-propionylbenzoate must adhere to the "cradle-to-grave" principle of hazardous waste management, as regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] This means that the waste must be managed safely from its generation to its final disposal.
Objective: To safely and compliantly dispose of methyl 4-propionylbenzoate waste.
Materials:
-
Waste methyl 4-propionylbenzoate (solid or in solution)
-
Compatible hazardous waste container (e.g., a high-density polyethylene - HDPE - bottle or a glass bottle with a secure cap)
-
Hazardous waste tag/label provided by your institution's Environmental Health and Safety (EHS) department
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
Procedure:
-
Waste Segregation:
-
Rationale: To prevent dangerous chemical reactions, it is crucial to segregate different waste streams.
-
Action: Do not mix methyl 4-propionylbenzoate waste with other incompatible chemicals. Keep it separate from strong oxidizing agents, acids, and bases.
-
-
Container Selection and Preparation:
-
Rationale: The integrity of the waste container is essential to prevent leaks and spills.
-
Action: Select a clean, dry, and chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.[5] The container must be in good condition with a tightly sealing lid.
-
-
Waste Collection:
-
Rationale: Safe collection at the point of generation minimizes the risk of spills and exposure.
-
Action:
-
For solid methyl 4-propionylbenzoate, carefully transfer the waste into the designated container using a clean scoop or spatula.
-
For solutions containing methyl 4-propionylbenzoate, pour the waste carefully into the container, using a funnel if necessary to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[6]
-
-
-
Labeling:
-
Rationale: Proper labeling is a regulatory requirement and is critical for the safe handling and disposal by EHS personnel and waste contractors.
-
Action:
-
Obtain a hazardous waste tag from your institution's EHS department.[7]
-
Fill out the tag completely and legibly. Information required typically includes:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "Methyl 4-propionylbenzoate" (no abbreviations)
-
The concentration and quantity of the waste
-
The date of waste generation (the date you first added waste to the container)
-
The location of generation (building and room number)
-
-
Affix the tag securely to the container.
-
-
-
Storage:
-
Rationale: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a well-ventilated area, away from heat and sources of ignition.
-
-
-
Disposal Request:
-
Rationale: The final disposal must be handled by trained professionals at a licensed facility.
-
Action:
-
Once the container is full or you have finished generating this waste stream, arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.[7]
-
-
Visualizing the Disposal Pathway
To further clarify the decision-making process and the procedural flow for the disposal of methyl 4-propionylbenzoate, the following workflow diagram is provided.
Caption: Workflow for the proper disposal of methyl 4-propionylbenzoate.
Key Disposal Parameters at a Glance
For quick reference, the following table summarizes the critical information for the disposal of methyl 4-propionylbenzoate.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on GHS classifications for acute toxicity, skin/eye irritation, and respiratory irritation.[1] |
| EPA Regulations | Resource Conservation and Recovery Act (RCRA) | Federal law governing the management of hazardous waste.[2][10] |
| Disposal Method | Collection by a licensed hazardous waste disposal company | Ensures environmentally sound and compliant disposal. |
| Prohibited Actions | Do not dispose of in regular trash or down the drain. | Prevents environmental contamination and harm to human health.[7][11] |
| Container Material | Chemically compatible (e.g., HDPE, glass) | Prevents degradation of the container and potential leaks.[6] |
| Labeling | Use official "Hazardous Waste" tags | Required for regulatory compliance and safe handling.[8][9] |
| Temporary Storage | Designated Satellite Accumulation Area (SAA) | Safe, controlled area for accumulating waste prior to pickup.[8][9] |
Conclusion: Fostering a Culture of Safety
The proper disposal of methyl 4-propionylbenzoate is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure they are not only compliant with federal and institutional regulations but are also actively contributing to a safer working environment and the protection of our planet. This commitment to safety is the bedrock upon which scientific advancement is built.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Methyl 4-propanoylbenzoate. PubChem, National Institutes of Health. [Link]
-
Hazardous Waste. Virginia Department of Environmental Quality. [Link]
-
Hazardous Substances and Toxic Waste. Environmental Law Reporter. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]
-
Hazard Summary: Methyl Propionate. New Jersey Department of Health. [Link]
-
Acetone Hazards - Safe Handling and Disposal Practices. SafetyIQ. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
-
Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. U.S. Environmental Protection Agency. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Reduction of aromatic ketones. The Organic Chemistry Tutor. [Link]
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- 4. Hazardous Waste | Virginia DEQ [deq.virginia.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Researcher's Guide to the Safe Handling of Methyl 4-propionylbenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-propionylbenzoate (CAS No. 17745-40-3). As your partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist to explain the why behind each safety protocol, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile of Methyl 4-propionylbenzoate
Methyl 4-propionylbenzoate, an aromatic ketone, presents several potential hazards that necessitate careful handling. While comprehensive toxicological data is not fully available, the existing information classifies it as a substance requiring significant precautions.[1] The Globally Harmonized System (GHS) classifications provided by PubChem indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
The causality behind these classifications lies in the chemical's reactivity. As with many organic ketones and esters, it can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. Ingestion can lead to systemic effects, hence the "harmful if swallowed" classification.[2]
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | PubChem[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling Methyl 4-propionylbenzoate. Each component of your PPE ensemble is chosen to mitigate a specific risk identified in the hazard profile. The following is a step-by-step guide to donning and doffing the required PPE.
2.1. Required PPE
-
Eye Protection: Chemical splash goggles are mandatory.[1] They provide a seal around the eyes, which is crucial for protecting against splashes of the liquid and potential vapors that can cause serious eye irritation.[2]
-
Hand Protection: Chemical-resistant gloves are essential.[1] Given that Methyl 4-propionylbenzoate is an aromatic ketone, gloves made of materials like butyl rubber or PVA (polyvinyl alcohol) are recommended for their resistance to this class of chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A full-length laboratory coat, preferably made of a chemical-resistant material, should be worn and fully buttoned.[1] This protects your skin and personal clothing from accidental spills.
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[1]
2.2. Donning and Doffing Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of Methyl 4-propionylbenzoate that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[1] This is your primary engineering control to mitigate the risk of respiratory irritation.[2]
3.2. Procedural Guidance
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible.[1] Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Handling:
-
Always use the smallest quantity of the chemical necessary for your experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep containers of Methyl 4-propionylbenzoate tightly closed when not in use.[1]
-
-
Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with a chemical absorbent pad or vermiculite.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Contaminated absorbent materials should be treated as hazardous waste.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of Methyl 4-propionylbenzoate and any contaminated materials is essential to protect both personnel and the environment.
4.1. Waste Segregation
-
Liquid Waste: Unused or waste Methyl 4-propionylbenzoate should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Solid Waste: All disposable items that have come into contact with Methyl 4-propionylbenzoate, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.
4.2. Disposal Procedure
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on the proper disposal procedures.
Caption: Waste Disposal Workflow for Methyl 4-propionylbenzoate
By adhering to these detailed procedures, you are not just following rules; you are participating in a culture of safety that is predictive, preventative, and protective for yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
